6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGAZLNZSGHSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295184 | |
| Record name | 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42835-98-3 | |
| Record name | NSC100174 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a substituted tetrahydroquinoline, it serves as a valuable building block for the development of novel therapeutic agents. This document synthesizes available data, presents predicted characteristics based on established chemical principles, and outlines detailed experimental protocols for empirical validation. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's chemical identity, physical properties, spectroscopic signature, and safe handling procedures, thereby facilitating its application in a laboratory setting.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and pharmacologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and cardiovascular effects.[1] The introduction of a bromine atom at the 6-position, as in the title compound, serves two primary purposes in drug design. Firstly, it can enhance biological activity by increasing lipophilicity or participating in halogen bonding with target proteins. Secondly, the bromo-substituent acts as a versatile synthetic handle, enabling further molecular diversification through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[2][3] The additional methyl group at the 2-position introduces a chiral center, opening possibilities for stereospecific interactions and the development of enantiomerically pure drug candidates.
Chemical Identity and Structure
The fundamental step in characterizing any chemical entity is to establish its precise identity through its structure and associated identifiers.
Molecular Structure
The structure of this compound consists of a dihydropyridine ring fused to a brominated benzene ring, with a methyl substituent at the 2-position of the saturated heterocyclic ring.
Caption: 2D Chemical Structure of the Topic Compound.
Chemical Identifiers
A summary of key identifiers for this compound is provided below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 42835-98-3 | [4] |
| Molecular Formula | C₁₀H₁₂BrN | [4] |
| Molecular Weight | 226.11 g/mol | [4] |
| SMILES | CC1NC2=C(C=C(Br)C=C2)CC1 | [4] |
Physicochemical Properties
Direct experimental data for this compound is not extensively reported in publicly available literature. Therefore, this section provides data for the parent compound, 6-Bromo-1,2,3,4-tetrahydroquinoline, and offers expert predictions on how the 2-methyl group influences these properties.
| Property | Value (for 6-Bromo-1,2,3,4-tetrahydroquinoline) | Predicted Influence of 2-Methyl Group | Source (Parent Cmpd.) |
| Physical State | Yellow oil or solid | Likely a solid or high-boiling liquid | [5][6] |
| Boiling Point | 303.1 °C @ 760 mmHg | Expected to be slightly higher due to increased mass | [7] |
| Density | ~1.4 ± 0.1 g/cm³ | Similar, with potential for slight variation | [7] |
| Solubility | No data available | Expected to be soluble in common organic solvents (DCM, EtOAc, MeOH) and sparingly soluble in water. The methyl group will slightly increase lipophilicity. | N/A |
| pKa | No data available (Predicted for a similar isomer: 9.26) | The secondary amine's basicity will be comparable, slightly increased by the electron-donating effect of the methyl group. | [8] |
Causality Behind Predictions:
-
Boiling Point: The addition of a methyl group (-CH₃) increases the overall molecular mass and van der Waals forces, which requires more energy to overcome during the transition from liquid to gas, thus raising the boiling point.
-
Solubility: The methyl group is hydrophobic. Its addition to the structure increases the nonpolar character of the molecule, which typically decreases solubility in polar solvents like water and enhances it in nonpolar organic solvents.
-
pKa: The methyl group is weakly electron-donating through an inductive effect. This increases the electron density on the nitrogen atom of the secondary amine, making it slightly more basic and thus raising its pKa value compared to the unsubstituted parent compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the benzene ring will appear as multiplets or doublets between δ 6.5-7.5 ppm. The proton at the C2 chiral center (adjacent to the methyl group) will likely be a multiplet. The diastereotopic protons at C3 and C4 will present as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The N-H proton will be a broad singlet, and the methyl group protons will appear as a doublet around δ 1.2 ppm, coupled to the C2 proton.
-
¹³C NMR: The carbon NMR spectrum should display 10 unique signals. Six signals will be in the aromatic region (δ 110-150 ppm), while four signals corresponding to the C2, C3, C4, and methyl carbons will appear in the aliphatic region (δ 15-60 ppm).
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peaks [M]⁺ and [M+2]⁺ will appear at m/z 225 and 227, respectively, with a relative intensity of approximately 1:1, confirming the presence of one bromine atom. Common fragmentation pathways would include the loss of the methyl group (•CH₃) or cleavage of the heterocyclic ring.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies are predicted to include a sharp N-H stretch around 3300-3400 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, aromatic C=C stretches in the 1500-1600 cm⁻¹ region, and a C-Br stretch in the fingerprint region (typically 500-650 cm⁻¹).
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, predicted properties must be confirmed empirically. The following protocols describe self-validating systems for characterizing the title compound.
General Workflow for Characterization
The logical flow for characterizing a newly synthesized or procured compound follows a standard path from purification to structural confirmation and property measurement.
Caption: Standard workflow for chemical characterization.
Protocol for Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound, which is a critical parameter for drug development.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). The continued presence of undissolved solid is crucial as it confirms saturation.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.
-
Sampling & Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute the sample with a suitable solvent and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Protocol for Structural Elucidation via NMR Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for unambiguously determining the chemical structure of an organic molecule by mapping the carbon-hydrogen framework.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Data Acquisition: Place the NMR tube into the spectrometer. Acquire a ¹H NMR spectrum first, as it is more sensitive and faster to run.
-
¹H NMR Analysis: Optimize acquisition parameters (e.g., number of scans, relaxation delay). A typical experiment may involve 16-64 scans.
-
¹³C NMR Analysis: Following proton analysis, acquire a ¹³C NMR spectrum. This requires a significantly longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, coupling constants (J-values), and multiplicities to deduce the connectivity of atoms within the molecule, confirming the presence of all predicted structural features.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the 2-methyl derivative is not widely available, the hazard profile can be inferred from the parent compound, 6-Bromo-1,2,3,4-tetrahydroquinoline. Prudent laboratory practice dictates treating it with appropriate caution.
-
Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[7][9] May cause skin and eye irritation.[6]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[10]
-
Handling: Avoid breathing dust, fumes, or vapor.[11] Wash hands thoroughly after handling.
-
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Refrigeration at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Relevance in Research and Drug Development
This compound is not just a chemical entity but a strategic tool for drug discovery. Its value lies in its potential as a versatile synthetic intermediate. The bromine atom at the 6-position is primed for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups. This enables the rapid generation of a chemical library of diverse analogs. Researchers can then screen this library against various biological targets (e.g., kinases, G-protein coupled receptors) to identify lead compounds for new therapeutics. The chiral center at the 2-position allows for exploration into stereoselective synthesis and separation, a critical aspect of modern drug development to optimize efficacy and minimize off-target effects.
Conclusion
This compound is a heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide has consolidated its known identifiers and provided expert-driven predictions for its key physicochemical and spectroscopic properties. By outlining robust, validated experimental protocols, we have provided a framework for researchers to empirically determine these characteristics. A thorough understanding of its properties, combined with stringent adherence to safety protocols, will empower scientists to effectively utilize this compound in the rational design and synthesis of next-generation chemical probes and therapeutic agents.
References
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Pharmaffiliates. (n.d.). 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride: Synthesis, Properties, and Pharmaceutical Applications. Available at: [Link]
-
SIELC Technologies. (2018). 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a-d. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Available at: [Link]
-
PubChem. (n.d.). 6-Bromo-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available at: [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:42835-98-3 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 6. 6-Bromo-1,2,3,4-tetrahydroquinoline | 22190-35-8 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 6-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 226942-29-6 [m.chemicalbook.com]
- 9. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline (CAS No. 42835-98-3)
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery and medicinal chemistry, certain molecular frameworks consistently emerge as foundational cornerstones for the development of novel therapeutics. The 1,2,3,4-tetrahydroquinoline (THQ) core is unequivocally one such "privileged scaffold"[1][2]. Its rigid, three-dimensional structure, combined with the presence of a basic nitrogen atom, provides an ideal template for designing ligands that can interact with a wide array of biological targets. Tetrahydroquinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties[1][2].
This technical guide focuses on a specific, strategically functionalized member of this class: 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline (CAS No. 42835-98-3) . While this compound itself is not typically an end-stage therapeutic, its true value lies in its role as a versatile chemical intermediate. The presence of a bromine atom at the 6-position and a methyl group at the 2-position offers medicinal chemists precise control over subsequent synthetic modifications. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The methyl group at the stereocenter introduces chirality and can influence the conformational rigidity and binding affinity of derivative compounds.
This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, synthetic utility, and strategic applications of this compound as a building block for creating libraries of potentially bioactive molecules.
Chemical Identity and Physicochemical Properties
This compound is a solid at room temperature, characterized by the following identifiers and properties.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 42835-98-3 |
| Molecular Formula | C₁₀H₁₂BrN |
| Molecular Weight | 226.11 g/mol |
| Physical Form | Solid |
| SMILES | CC1NC2=C(C=C(Br)C=C2)CC1 |
| InChI Key | QWGAZLNZSGHSGE-UHFFFAOYSA-N |
| Storage Conditions | 4°C, protect from light |
Synthetic Utility: A Chemist's Guide to Derivatization
The primary application of this compound in a research and development setting is as a starting material for further chemical synthesis. Its structure offers two primary points for modification: the bromine-substituted aromatic ring and the secondary amine.
Palladium-Catalyzed Cross-Coupling at the C6-Position
The bromine atom on the aromatic ring is a prime site for Suzuki-Miyaura cross-coupling reactions. This powerful reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of diverse compound libraries for screening[3].
Causality: This protocol is designed to efficiently couple an aryl group to the tetrahydroquinoline core. The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for its reliability. A base is required to activate the boronic acid for transmetalation with the palladium center[4]. A mixed solvent system like dioxane and water is often used to dissolve both the organic and inorganic reagents.
-
Reaction Setup : In a two-necked flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (3.0 equiv.).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition : Add the solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe, followed by the palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II), 0.05 equiv.)[5].
-
Reaction : Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2-methyl-1,2,3,4-tetrahydroquinoline derivative.
N-Alkylation of the Secondary Amine
The secondary amine of the tetrahydroquinoline ring is a nucleophilic center that can be readily alkylated or acylated. This allows for the introduction of various side chains that can modulate the compound's solubility, cell permeability, and target engagement. Reductive amination is a common and efficient method for N-alkylation[6][7][8].
Causality: This one-pot reaction first forms an iminium ion intermediate between the tetrahydroquinoline's amine and the carbonyl compound. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is chosen because it is selective for the iminium ion and will not reduce the starting aldehyde or ketone, thus preventing side reactions.
-
Reaction Setup : Dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Reducing Agent Addition : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.
-
Reaction : Stir the mixture at room temperature for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the N-alkylated tetrahydroquinoline.
Biological Relevance of Tetrahydroquinoline Derivatives
The true potential of this compound is realized in the diverse biological activities of its derivatives. The tetrahydroquinoline scaffold is a key pharmacophore in compounds targeting a wide range of diseases[1][2]. By using the synthetic strategies outlined above, researchers can generate novel molecules for screening in various therapeutic areas.
-
Anticancer Activity : Many tetrahydroquinoline derivatives have shown potent cytotoxicity against various cancer cell lines. Their mechanisms often involve the inhibition of kinases, modulation of cell cycle progression, or induction of apoptosis[1].
-
Neuroprotective Effects : The scaffold is present in compounds being investigated for neurodegenerative diseases like Alzheimer's and Parkinson's. These molecules may act as antioxidants or as ligands for specific neuronal receptors[1][2].
-
Anti-inflammatory Properties : Certain derivatives can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines[1].
-
Antimicrobial and Antiviral Activity : The tetrahydroquinoline core is found in compounds with activity against bacteria, fungi, and viruses, including HIV.
The ability to functionalize both the aromatic ring and the nitrogen atom of this compound provides a powerful platform for structure-activity relationship (SAR) studies, allowing for the fine-tuning of a compound's properties to optimize its therapeutic effect.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements : P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound is more than just a chemical on a shelf; it is a strategic tool for innovation in medicinal chemistry. Its pre-functionalized structure provides a reliable and versatile starting point for the synthesis of diverse libraries of novel compounds. By leveraging established synthetic methodologies such as Suzuki-Miyaura coupling and N-alkylation, researchers can efficiently explore the vast chemical space around the privileged tetrahydroquinoline scaffold. This, in turn, accelerates the discovery of new lead compounds with the potential to become next-generation therapeutics for a wide range of human diseases.
References
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of tetrahydroquinolines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. (n.d.). Thieme Chemistry. Retrieved January 22, 2026, from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.
-
Drugs incorporating tetrahydroquinolines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Influence of formation temperature on the morphology of MoS 2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines. (2025). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 22, 2026, from [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 22, 2026, from [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
An In-Depth Technical Guide to the Solubility and Stability of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic amine with potential applications in pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a drug candidate. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, drawing upon established principles of pharmaceutical analysis. We will delve into the theoretical considerations for this molecule, followed by detailed, field-proven experimental protocols for determining its aqueous solubility and assessing its stability under various stress conditions. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. This document is intended to be a practical resource for researchers, enabling them to design and execute robust studies to evaluate the viability of this compound for further development.
Introduction: The Significance of Solubility and Stability in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability.
-
Solubility dictates the bioavailability of an orally administered drug, influencing its absorption and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to erratic absorption and suboptimal drug exposure, often requiring complex and costly formulation strategies.[1][2][3]
-
Stability of the active pharmaceutical ingredient (API) is crucial for ensuring the safety, efficacy, and shelf-life of the final drug product.[4][5][6] Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.
This guide will provide a detailed roadmap for the comprehensive evaluation of the solubility and stability of this compound, a molecule of interest in medicinal chemistry.
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively available in public literature, we can infer some of its properties based on its structure and the known characteristics of its parent scaffold, 6-Bromo-1,2,3,4-tetrahydroquinoline.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| IUPAC Name | This compound | Based on standard chemical nomenclature. |
| Molecular Formula | C₁₀H₁₂BrN | Derived from its chemical structure. |
| Molecular Weight | ~226.11 g/mol | Calculated from the atomic weights of its constituent atoms. |
| pKa (basic) | ~4.5 - 5.5 | The secondary amine in the tetrahydroquinoline ring is expected to be basic. The electron-withdrawing effect of the bromine atom may slightly decrease the basicity compared to the unsubstituted analog. |
| logP | ~3.0 - 4.0 | The presence of the lipophilic bromine atom and the methyl group suggests a relatively high octanol-water partition coefficient, indicating moderate to low aqueous solubility. |
These predicted properties suggest that this compound is likely to be a weakly basic compound with limited aqueous solubility. This underscores the importance of experimentally determining its solubility profile.
Determination of Aqueous Solubility
A multi-faceted approach is recommended to thoroughly characterize the aqueous solubility of this compound. This involves both kinetic and thermodynamic solubility assessments.
Kinetic Solubility
Kinetic solubility is a high-throughput screening method often employed in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.[2] This provides a rapid indication of a compound's propensity to precipitate from solution.
This protocol utilizes nephelometry, which measures the scattering of light by suspended particles, to determine the point at which the compound precipitates.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nephelometer
-
96-well microplates
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Add a fixed volume of each DMSO solution to a corresponding well containing a larger volume of PBS (e.g., 5 µL of DMSO solution to 245 µL of PBS), ensuring the final DMSO concentration is low (e.g., 2%).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the blank (PBS with DMSO).
Causality of Experimental Choices:
-
DMSO: Used as a universal solvent for many organic compounds in early-stage screening.
-
Nephelometry: Provides a sensitive and rapid detection of precipitation.
-
Low final DMSO concentration: Minimizes the co-solvent effect on solubility.
Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for solubility determination.[7] The shake-flask method is the most common approach for this measurement.[7][8]
Materials:
-
This compound (solid)
-
Aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4)
-
HPLC system with a UV detector
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to vials containing the different aqueous buffers.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
Causality of Experimental Choices:
-
Excess solid: Ensures that the solution becomes saturated.
-
Prolonged shaking: Allows the system to reach thermodynamic equilibrium.
-
Multiple pH values: Crucial for understanding the pH-dependent solubility of a weakly basic compound.
-
HPLC-UV quantification: Provides accurate and precise measurement of the dissolved compound concentration.
Caption: Workflows for Kinetic and Thermodynamic Solubility Determination.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the API to conditions more severe than those used in accelerated stability studies.[9] The goal is to identify potential degradation products and establish the degradation pathways of the molecule.[9][10] This information is essential for developing a stability-indicating analytical method.
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or excipients.[4][5][11] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[4][5][6]
General Considerations for Forced Degradation Studies
-
Extent of Degradation: The goal is to achieve a target degradation of 5-20% of the API. This ensures that sufficient quantities of degradation products are formed for detection and characterization without completely consuming the parent compound.
-
Mass Balance: The sum of the assay of the parent drug and the impurities should be close to 100% of the initial concentration. This indicates that all major degradation products are being detected.
-
Control Samples: A sample of the undegraded API should be analyzed alongside the stressed samples to serve as a control.
Recommended Stress Conditions for this compound
The following stress conditions are recommended based on ICH guidelines.
-
Acidic Conditions: 0.1 M HCl at 60°C for 24 hours.
-
Neutral Conditions: Water at 60°C for 24 hours.
-
Basic Conditions: 0.1 M NaOH at 60°C for 24 hours.
Rationale: The tetrahydroquinoline nucleus can be susceptible to acid- and base-catalyzed hydrolysis, although it is generally more stable than many other heterocyclic systems. The secondary amine may also be involved in degradation pathways under these conditions.
-
Conditions: 3% H₂O₂ at room temperature for 24 hours.
Rationale: The secondary amine and the electron-rich aromatic ring are potential sites for oxidation.
-
Conditions: Solid API stored at 80°C for 48 hours.
Rationale: To assess the intrinsic thermal stability of the molecule in the solid state.
-
Conditions: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] A control sample should be protected from light.
Rationale: The aromatic ring system may be susceptible to photodegradation.
Caption: Forced Degradation Study Workflow and Outcomes.
Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is the cornerstone of a successful stability assessment. The following is a general protocol for developing such a method.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions to be Optimized:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[13] The pH of the aqueous phase should be optimized to ensure good peak shape for the basic analyte.
-
Elution Mode: Gradient elution is typically required to separate the parent API from its more polar or less polar degradation products.[4]
-
Detection Wavelength: The PDA detector should be used to scan a range of wavelengths to determine the optimal wavelength for detecting the API and all degradation products.
-
Column Temperature: Typically maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
Method Development Strategy:
-
Analyze the undegraded API to establish its retention time and peak shape.
-
Analyze the samples from the forced degradation studies individually.
-
Develop a gradient elution program that separates the parent API peak from all degradation product peaks.
-
The PDA detector is crucial for assessing peak purity and ensuring that co-elution is not occurring.
-
Once a suitable separation is achieved, the method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Interpretation and Reporting
Table 2: Example Data Summary for Solubility and Stability Studies
| Study | Parameter | Conditions | Result |
| Kinetic Solubility | Solubility | PBS, pH 7.4 | e.g., 5 µg/mL |
| Thermodynamic Solubility | Solubility | pH 2.0 | e.g., 100 µg/mL |
| pH 5.0 | e.g., 20 µg/mL | ||
| pH 7.4 | e.g., 2 µg/mL | ||
| Forced Degradation | % Degradation | 0.1 M HCl, 60°C, 24h | e.g., 15% |
| 0.1 M NaOH, 60°C, 24h | e.g., 8% | ||
| 3% H₂O₂, RT, 24h | e.g., 25% | ||
| Heat, 80°C, 48h | e.g., <1% | ||
| Light | e.g., 5% |
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable step in the early development of any potential drug candidate. This guide has provided a comprehensive, scientifically grounded framework for characterizing this compound. By following the detailed protocols for determining kinetic and thermodynamic solubility and conducting thorough forced degradation studies coupled with the development of a stability-indicating HPLC method, researchers can generate the critical data needed to make informed decisions about the future development of this compound. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential therapeutic agent derived from this molecule.
References
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.
- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
- Slideshare. (n.d.). Stability Indicating HPLC Method Development A Review.
- IJPPR. (2023). Stability Indicating HPLC Method Development: A Review.
- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline.
- Springer. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- MedCrave online. (2016). Forced Degradation Studies.
- FDA. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. rheolution.com [rheolution.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. irjpms.com [irjpms.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpp.com [ijrpp.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. fda.gov [fda.gov]
- 13. Stability Indicating HPLC Method Development A Review | PDF [slideshare.net]
An In-depth Technical Guide to 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline: A Versatile Synthetic Building Block
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure, combined with the presence of a basic nitrogen atom, imparts favorable physicochemical properties and provides a three-dimensional vector for substituent placement. This core is present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic introduction of functional groups onto the THQ core allows for the systematic exploration of chemical space in drug discovery programs.
This guide focuses on a particularly valuable derivative: 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline . The presence of a bromine atom at the 6-position of the aromatic ring serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. The methyl group at the 2-position introduces a chiral center, offering possibilities for enantioselective synthesis and diastereomeric differentiation in subsequent reactions. This combination of features makes this compound an exceptionally powerful building block for constructing complex molecular architectures.
This document will provide an in-depth exploration of its properties, reactivity, and application, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.
Physicochemical and Spectral Properties
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrN | PubChem |
| Molecular Weight | 226.11 g/mol | PubChem |
| CAS Number | 53745-93-4 | PubChem |
| Appearance | Solid | [2] |
| Boiling Point | 303.1±31.0 °C (Predicted) | [3] |
| Density | 1.428±0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.26±0.20 (Predicted) | [3] |
Note: Some physical properties are predicted values from computational models.
The 1H NMR spectrum provides characteristic signals for the tetrahydroquinoline core, which are essential for reaction monitoring and product characterization.[4]
Core Reactivity: A Hub for Molecular Diversification
The synthetic utility of this compound stems from the distinct reactivity of its two primary functional sites: the aryl bromide and the secondary amine. This allows for selective and sequential modification, enabling the construction of diverse compound libraries from a single starting material.
Caption: Diversification pathways for this compound.
Palladium-Catalyzed Cross-Coupling at the C-6 Position
The carbon-bromine bond is the primary site for palladium-catalyzed reactions, which are foundational to modern organic synthesis for their reliability, functional group tolerance, and broad scope.[5]
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl bromide and an organoboron species (typically a boronic acid or ester).[6][7] This reaction is instrumental in synthesizing biaryl structures or introducing alkyl and alkenyl substituents, which are common motifs in pharmacologically active molecules.
Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): The palladium(0) species is the active catalyst that initiates the cycle by oxidatively adding to the C-Br bond.[7] Divalent palladium sources like Pd(OAc)₂ are reduced in situ to Pd(0).
-
Ligand (e.g., PPh₃, SPhos): Phosphine ligands are crucial for stabilizing the palladium center, modulating its reactivity, and promoting the key steps of oxidative addition and reductive elimination. Sterically hindered, electron-rich ligands like SPhos can increase the rate of oxidative addition and improve reaction efficiency, especially with less reactive bromides.[8]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[9] This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[10][11] This is particularly useful in drug discovery for introducing functionalities that can modulate solubility, basicity, and hydrogen bonding potential.
Causality of Component Selection:
-
Palladium Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are essential. They facilitate the reductive elimination step, which is often the rate-limiting step, and prevent β-hydride elimination, an unproductive side reaction.[9]
-
Base (e.g., NaOt-Bu, K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide in the catalytic cycle, which then displaces the halide on the palladium center.[10]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The Sonogashira coupling reaction forges a carbon-carbon bond between the aryl bromide and a terminal alkyne.[12][13][14] This reaction is invaluable for introducing a linear, rigid alkyne linker into a molecule, which can be used to extend a scaffold, probe a binding pocket, or serve as a precursor for further transformations (e.g., click chemistry, reduction).
Causality of Component Selection:
-
Dual Catalyst System: The Sonogashira reaction uniquely employs a dual catalytic system.[12]
-
Palladium Catalyst: As in other cross-couplings, the palladium catalyst facilitates the oxidative addition to the aryl bromide and the final reductive elimination.
-
Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself and undergoes rapid transmetalation with the palladium(II) complex.[15]
-
-
Base (e.g., Et₃N, piperidine): A mild amine base is used to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.[13]
Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.
Applications in Medicinal Chemistry and Drug Discovery
The derivatization of the this compound scaffold via the aforementioned reactions provides access to a vast chemical space with significant therapeutic potential. The tetrahydroquinoline core itself is a key component in compounds targeting a range of biological systems. For instance, derivatives are explored for their activity in neurological disorders.[16][17]
-
Scaffold Elaboration for SAR Studies: By using Suzuki, Buchwald-Hartwig, and Sonogashira couplings, medicinal chemists can rapidly generate libraries of analogs. Substituting the 6-position with different aryl, heteroaryl, amino, or alkynyl groups allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
-
Targeting Neurological Disorders: The rigid, nitrogen-containing scaffold is well-suited for interacting with receptors and enzymes in the central nervous system. The ability to fine-tune the electronics and sterics at the 6-position is critical for achieving desired target engagement.[16]
-
Development of Kinase Inhibitors: The quinoline and tetrahydroquinoline cores are found in numerous kinase inhibitors. The C-6 position can be functionalized to extend into the solvent-exposed region of an ATP-binding pocket or to form key hydrogen bonds, enhancing binding affinity.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on the specific substrates and available laboratory equipment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize 2-methyl-6-phenyl-1,2,3,4-tetrahydroquinoline.
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
Toluene and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the toluene/water (4:1) solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst (0.03 eq) to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize N-benzyl-2-methyl-1,2,3,4-tetrahydroquinolin-6-amine.
Materials:
-
This compound
-
Benzylamine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
XPhos (0.05 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq) under an inert atmosphere (glovebox or Schlenk line).
-
Add this compound (1.0 eq) to the flask.
-
Add anhydrous toluene via syringe, followed by benzylamine (1.2 eq).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-8 hours.
-
After completion, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated product.
Safety and Handling
This compound and its non-methylated analog are classified as harmful if swallowed, in contact with skin, or if inhaled.[18] It is essential to handle this compound with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[19]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[19] Wash hands thoroughly after handling.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]
-
If inhaled: Move the person into fresh air.[2]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] In all cases of exposure, seek medical attention.[20]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]
Always consult the latest Safety Data Sheet (SDS) for the most comprehensive safety information before use.[2][19][20][21]
Conclusion
This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its strategically placed bromine atom provides a reliable handle for a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations enable the facile introduction of carbon-carbon and carbon-nitrogen bonds, allowing for the rapid diversification of the privileged tetrahydroquinoline scaffold. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this compound in the development of novel pharmaceuticals and advanced materials.
References
-
Mphahlele, M. J., & Maluleka, M. M. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron, 71(37), 6548-6555. Available from: [Link]
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
-
6-Bromo-1,2,3,4-tetrahydroquinoline . PubChem. National Center for Biotechnology Information. Available from: [Link]
-
McFarlane, A. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. Available from: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. Available from: [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain . ResearchGate. Available from: [Link]
-
Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6) . ResearchGate. Available from: [Link]
-
Tetrahydroquinoline synthesis . Organic Chemistry Portal. Available from: [Link]
-
Mphahlele, M. J., & Oyeyiola, F. A. (2011). Suzuki–Miyaura cross-coupling of 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones and subsequent dehydrogenation and oxidative aromatization of the resulting 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones. Tetrahedron, 67(36), 6819-6825. Available from: [Link]
-
Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Palladium-Catalyzed Reactions . MDPI. Available from: [Link]
-
Sonogashira coupling . Wikipedia. Available from: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Available from: [Link]
-
Suzuki Coupling Mechanism and Applications . YouTube. Available from: [Link]
-
The Suzuki Reaction . Myers Group, Harvard University. Available from: [Link]
-
1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d . ResearchGate. Available from: [Link]
-
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline . MySkinRecipes. Available from: [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13076-13105. Available from: [Link]
-
Kolotilov, S. V., et al. (2025). Influence of formation temperature on the morphology of MoS 2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines. New Journal of Chemistry. Available from: [Link]
-
Sonogashira Coupling . Organic Chemistry Portal. Available from: [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available from: [Link]
-
Sonogashira Coupling . Chemistry LibreTexts. Available from: [Link]
-
Sonogashira cross-coupling reaction . YouTube. Available from: [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1991-2015. Available from: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chemimpex.com [chemimpex.com]
- 17. 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline [myskinrecipes.com]
- 18. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fishersci.com [fishersci.com]
The Tetrahydroquinoline Scaffold: A Privileged Core for Diverse Biological Activities
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydroquinoline Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a quintessential example of such a scaffold.[1][2] This heterocyclic system, consisting of a benzene ring fused to a fully saturated pyridine ring, serves as the foundational structure for a multitude of natural products and synthetic molecules with a remarkable breadth of pharmacological properties.[2][3] Its structural rigidity, combined with the ease of functionalization at various positions, allows chemists to craft derivatives that can precisely interact with a wide array of biological targets, making it an indispensable tool in modern drug discovery.[1] This guide provides an in-depth exploration of the key biological activities of THQ derivatives, focusing on their mechanisms of action and the experimental methodologies used to validate their therapeutic potential.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Tetrahydroquinoline derivatives have emerged as a highly promising class of anticancer agents, demonstrating significant cytotoxic effects against a variety of human cancer cell lines.[4][5] Their therapeutic potential stems from their ability to modulate multiple cellular processes that are fundamental to cancer cell proliferation and survival.[6]
Core Mechanisms of Action
The anticancer activity of THQs is not monolithic; rather, it involves a range of mechanisms that can be tailored through synthetic modification:
-
Induction of Apoptosis: Many THQ derivatives exert their effects by triggering programmed cell death, or apoptosis. This is often achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Mechanistic studies have shown that potent THQ compounds can modulate the expression of key apoptotic proteins, such as increasing the pro-apoptotic BAX protein and decreasing the anti-apoptotic BCL-2 protein, leading to the activation of executioner caspases-3 and -7.[7]
-
Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a hallmark of the disease. Certain THQ derivatives can interrupt this process by inducing cell cycle arrest, frequently at the G2/M phase.[6][7] This prevents the cell from entering mitosis and ultimately leads to cell death.
-
Inhibition of Signaling Pathways: The dysregulation of cellular signaling pathways is critical for tumor growth. The PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, is a common target for THQ-based inhibitors.[4][8] By inhibiting key kinases in this pathway, these compounds can effectively halt tumor progression.
-
NF-κB Inhibition: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Some THQs have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, thereby reducing the expression of genes involved in cell survival and proliferation.[9]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division. Some THQ compounds have been shown to disrupt microtubule organization by interacting with tubulin, similar to other well-known antimitotic agents.[5][6]
Workflow for Assessing Anticancer Activity
The evaluation of a novel THQ derivative for anticancer potential follows a logical and rigorous workflow, designed to move from broad cytotoxicity screening to detailed mechanistic investigation.
Caption: Workflow for anticancer evaluation of THQ derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity. As viable cells contain NAD(P)H-dependent oxidoreductase enzymes, they can reduce the yellow MTT tetrazolium salt to purple formazan crystals. This conversion is directly proportional to the number of viable cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a THQ derivative on a cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the THQ derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Causality Insight: The choice of the MTT assay as a primary screen is due to its high throughput, reproducibility, and cost-effectiveness. It provides a reliable quantitative measure of a compound's ability to reduce cell viability, which is a crucial first step in identifying potential anticancer agents.
Quantitative Anticancer Activity Data
The following table summarizes the cytotoxic activity (IC50) of selected THQ derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | A549 (Lung) | 1.1 ± 0.12 | [7] |
| 4a | HCT-116 (Colon) | 0.9 ± 0.09 | [7] |
| 6g | PC-3 (Prostate) | 0.23 ± 0.02 | [9] |
| 6g | HCT 15 (Colon) | 0.81 ± 0.06 | [9] |
| 7e | A549 (Lung) | 0.155 | [10] |
| 8d | MCF7 (Breast) | 0.170 | [10] |
| SF8 | Hep-2C (Laryngeal) | 11.9 ± 1.04 | [11] |
Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
The intricate structure of the THQ scaffold makes it an excellent candidate for developing agents that target the central nervous system (CNS).[1] Derivatives have shown significant promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][12]
Core Mechanisms of Action
-
Antioxidant Properties: Oxidative stress is a key pathological feature of many neurodegenerative disorders. THQ derivatives can act as potent antioxidants, scavenging harmful reactive oxygen species (ROS) and protecting neurons from oxidative damage.[13] Some compounds enhance the endogenous antioxidant system by upregulating transcription factors like Nrf2 and Foxo1.[14]
-
Anti-inflammatory Effects: Neuroinflammation contributes significantly to neuronal damage. THQs can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and modulating pathways such as NF-κB.[11][13]
-
Cholinesterase Inhibition: In Alzheimer's disease, enhancing cholinergic neurotransmission is a key therapeutic strategy. THQ derivatives have been designed as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down acetylcholine.
-
NMDA Receptor Antagonism: Certain THQs have been designed as antagonists of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, which can help prevent excitotoxicity, a major cause of neuronal death in ischemic events like stroke.[15]
-
Modulation of Protein Aggregation: The aggregation of proteins like amyloid-beta (Aβ) is a hallmark of Alzheimer's. Some THQ derivatives have been shown to inhibit the self-aggregation of Aβ peptides.[12]
Signaling Pathway: HTHQ-Mediated Neuroprotection in Parkinson's Disease
In experimental models of Parkinson's disease, the THQ derivative 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated significant neuroprotective effects by bolstering cellular defense mechanisms.[14]
Caption: HTHQ neuroprotective signaling pathway.[14]
Antimicrobial and Anti-inflammatory Activities
Beyond cancer and neurodegeneration, the versatile THQ scaffold has demonstrated significant potential as a source of antimicrobial and anti-inflammatory agents.
Antimicrobial Properties
THQ derivatives have been evaluated for in vitro activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[16][17] For instance, derivatives of tetrahydrocurcumin, a natural product, showed stronger antimicrobial activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli than the parent compound.[18] The primary method for evaluating antibacterial potency is the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a THQ derivative that visibly inhibits the growth of a specific microorganism.
Methodology (Broth Microdilution):
-
Microorganism Preparation: Grow the bacterial strain (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the THQ compound in the appropriate broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory properties of THQs are often linked to their antioxidant capabilities.[11][13] They can effectively scavenge free radicals and inhibit the production of inflammatory mediators.[11]
-
DPPH Radical Scavenging: A common in vitro assay to measure antioxidant potential involves the use of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). Antioxidant compounds donate a hydrogen atom to DPPH, reducing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.
-
Nitric Oxide (NO) Inhibition: In inflammatory conditions, macrophages can be stimulated (e.g., by LPS) to produce large amounts of NO. The ability of THQ derivatives to inhibit this NO production is a key indicator of their anti-inflammatory potential.[11] One study found a THQ derivative that scavenged NO levels by up to 85% at a 50 µM concentration.[11]
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydroquinoline scaffold is undeniably a privileged structure in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects.[2][4][19] The ongoing exploration of structure-activity relationships, coupled with advanced synthetic methodologies, continues to yield compounds with improved potency and selectivity. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel biological targets, and advancing the most promising candidates into preclinical and clinical development. The rich chemistry and diverse bioactivity of tetrahydroquinolines ensure that they will remain a focal point of drug discovery efforts for years to come.
References
- Zhu, Y., Fan, X., & Wang, M. (2024). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity.
- BenchChem. (n.d.). The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery.
- Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622.
- (2023). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports.
- Jo, H., et al. (2019). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters.
- Kumar, R., & Singh, P. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmacy and Pharmaceutical Research.
- Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers.
- Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.
- Chaube, U., Dey, R., Shaw, S., Patel, B. D., & Bhatt, H. G. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 14(23).
- Malgouris, C., et al. (2003).
- Ohta, S., et al. (1995).
- Chaube, U., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
- Farooq, S., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents.
- Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed.
- Tan, J. S. L., et al. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery.
- Chaube, U., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry.
- Kaur, H., & Singh, J. (2023).
- Kaur, H., & Singh, J. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
- García-Becerra, R., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed.
- (n.d.). Synthesis and antimicrobial activities of novel tetrahydroquinoline and tetrahydroisoquinoline analogues.
- (n.d.). Tricyclic Tetrahydroquinoline Antibacterial Agents.
- Krymskii, M. A., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed.
- Proskurnina, E. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI.
- (n.d.). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.
- Sayed, E. M., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central.
- Calhoun, W., et al. (1995).
- Manjunatha, K. S., & Kumar, K. A. (2013).
Sources
- 1. nbinno.com [nbinno.com]
- 2. ajrconline.org [ajrconline.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of quinoline derivatives of tetrahydrocurcumin and zingerone and evaluation of their antioxidant and antibacterial attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Strategic Role of Bromine Substitution in Modulating Quinoline Reactivity and Biological Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] The strategic functionalization of this heterocyclic system is paramount for the discovery and optimization of novel therapeutic agents. Among the various synthetic strategies, the introduction of a bromine atom onto the quinoline ring is a particularly powerful and versatile approach. This technical guide provides an in-depth analysis of the multifaceted role of bromine substitution in governing the reactivity of the quinoline core. We will explore the fundamental electronic and steric effects of bromine, its profound influence on substitution patterns, and its utility as a synthetic linchpin for advanced molecular diversification through modern cross-coupling methodologies. Furthermore, this guide will connect these chemical principles to their ultimate application in drug discovery, examining how bromine substitution directly impacts structure-activity relationships (SAR) and the development of potent bioactive molecules.
Fundamental Principles: The Dualistic Nature of Bromine's Influence
The presence of a bromine atom on the quinoline ring imparts a unique combination of electronic and steric effects that are highly dependent on its position. Understanding these foundational principles is critical to predicting and controlling the outcome of subsequent chemical transformations.
Electronic Effects: An Inductive/Resonance Tug-of-War
Bromine, like other halogens, exhibits a dualistic electronic nature:
-
Inductive Effect (-I): Due to its high electronegativity, bromine exerts a strong electron-withdrawing effect through the sigma (σ) bond framework. This effect deactivates the aromatic system towards electrophilic aromatic substitution (SEAr) by reducing the electron density of the ring.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the π-system of the quinoline ring. This electron-donating resonance effect is generally weaker than the inductive effect but plays a crucial role in directing the position of incoming electrophiles, primarily to the ortho and para positions relative to the bromine atom.
The interplay of these opposing effects dictates the overall electron density and polarization of the C-Br bond, profoundly influencing the ring's susceptibility to various reaction types. For instance, the presence of a strongly deactivating nitro group can amplify the electrophilicity of a bromo-substituted carbon, rendering it susceptible to nucleophilic aromatic substitution (SNAr).[3]
Steric Effects: A Gatekeeper for Reactivity
The van der Waals radius of the bromine atom introduces significant steric bulk. This steric hindrance can:
-
Block or slow down reactions at adjacent positions.
-
Influence the regioselectivity of substitutions by directing incoming reagents to less hindered sites.[4]
-
Dictate the preferred conformation of substituted quinoline derivatives, which can have significant implications for their interaction with biological targets.
Bromoquinolines: The Premier Handle for Synthetic Diversification
The true synthetic value of bromoquinolines lies in their exceptional utility as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation.[2][3] The C-Br bond serves as a robust and reliable reaction handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Bromoquinolines are ideal substrates for a host of palladium-catalyzed reactions, allowing for the modular assembly of complex molecular architectures. The choice of catalyst, ligand, and base is paramount for achieving high efficiency and yield.[5]
The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is a cornerstone of modern synthesis for creating biaryl and substituted quinoline structures.[6][7] The bromine atom on the quinoline ring provides an ideal site for oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle.
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#FFFFFF"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4"]; oxidative_add [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4"]; transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4"]; pdiibr [label="L₂Pd(II)(Qu)-Br", fillcolor="#FFFFFF"]; pdiir [label="L₂Pd(II)(Qu)-R'", fillcolor="#FFFFFF"]; boronate [label="R'-B(OR)₂", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; bromoquinoline [label="Qu-Br", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Qu-R'", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base", shape=ellipse, style=dotted, color="#5F6368"];
// Edges pd0 -> oxidative_add [dir=none]; oxidative_add -> pdiibr; pdiibr -> transmetal; transmetal -> pdiir; pdiir -> reductive_elim; reductive_elim -> pd0;
// Input/Output Edges bromoquinoline -> oxidative_add [label=" Substrate"]; boronate -> transmetal [label=" Coupling Partner"]; base -> transmetal [style=dotted]; reductive_elim -> product [label=" Product"]; }
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromoquinoline
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations | Reference |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Standard conditions, broadly applicable. | [5] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 85-95 | Effective for a wide range of boronic acids. | [5][6] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are effective for challenging substrates. |[5] |
The introduction of nitrogen-containing functional groups is fundamental to drug design. The Buchwald-Hartwig amination provides a powerful method for coupling amines with aryl halides like bromoquinolines, a significant improvement over traditional, harsher methods. This reaction has been instrumental in synthesizing libraries of aminoquinolines for screening and SAR studies.[8][9]
Caption: Experimental workflow for Buchwald-Hartwig amination.
The Sonogashira coupling introduces alkyne moieties, which are valuable for further functionalization or as structural elements in bioactive molecules.[10][11][12] The Heck reaction allows for the vinylation of bromoquinolines, forming substituted alkenes and expanding the structural diversity of the quinoline library.[13][14][15] Both reactions proceed via well-established palladium catalytic cycles and are highly reliable for modifying the quinoline scaffold.[13][16]
The Impact of Bromine on Biological Activity: A Medicinal Chemistry Perspective
The introduction of a bromine atom is not just a synthetic convenience; it is a key strategy in drug design to modulate a compound's pharmacological profile.
Structure-Activity Relationship (SAR) Insights
The position and number of bromine atoms can drastically alter a quinoline derivative's biological activity.[3]
-
Enhanced Potency: The bromine atom can occupy key pockets in a biological target (e.g., an enzyme active site or receptor), forming favorable halogen bonds or hydrophobic interactions, thereby increasing binding affinity and potency.[17]
-
Modulation of Physicochemical Properties: Bromine substitution increases lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This can be strategically employed to improve cell membrane permeability.
-
Metabolic Blocking: A bromine atom can be placed at a site that is susceptible to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes). This "metabolic blocking" can increase the compound's half-life and bioavailability.
Case Study: Bromoquinolines in Anticancer Research
Numerous studies have highlighted the potent antiproliferative activity of bromoquinoline derivatives against various cancer cell lines.[3][17][18] For example, 5,7-dibromo-8-hydroxyquinoline has been shown to inhibit human DNA topoisomerase I, an important enzyme in DNA replication, and induce apoptosis in cancer cells.[3][17] The presence of bromine at the C6 position has also been associated with enhanced cytotoxic effects in certain quinolinone series.[18] The synergistic effect of bromine and other substituents, such as nitro groups, can further enhance anticancer potency by modulating the electronic properties of the quinoline scaffold.[3][19]
Key Experimental Protocols
The following protocols are provided as a guide for common transformations of bromoquinolines. Optimization may be required based on the specific substrate and scale.
Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Phenylboronic Acid
Materials:
-
3-Bromoquinoline
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-phenylquinoline.[20]
Protocol: Buchwald-Hartwig Amination of 3-Bromoquinoline with Morpholine
Materials:
-
3-Bromoquinoline
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 3-bromoquinoline (1.0 mmol, 1.0 equiv) and degassed toluene (5 mL).
-
Nucleophile Addition: Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[1]
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the desired 3-(morpholino)quinoline.[1]
Conclusion and Future Outlook
Bromine substitution is a cornerstone of modern quinoline chemistry, providing a powerful lever to control reactivity, enable complex molecular construction, and fine-tune biological activity. The reliability of bromoquinolines as substrates in palladium-catalyzed cross-coupling reactions has made them indispensable intermediates in both academic research and industrial drug development. Future research will likely focus on developing even more efficient and selective catalytic systems, exploring novel C-H activation pathways for bromoquinoline functionalization, and further elucidating the role of halogen bonding in ligand-receptor interactions to design next-generation quinoline-based therapeutics.[21][22]
References
- BenchChem. (2025). Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. BenchChem.
- BenchChem. (2025).
- SYNFACTS Contributors. (2016). Synthesis of 3-Bromoquinoline-2(1H)-thiones. Synfacts, 12(08), 0790.
- BenchChem. (2025). An In-depth Technical Guide on 6-Bromo-1-methylquinolin-4(1H)
- Okten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- BenchChem. (2025). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development. BenchChem.
- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis. ChemicalBook.
- ChemicalBook. (n.d.). 5-Bromoquinoline synthesis. ChemicalBook.
- BenchChem. (2025).
- ChemicalBook. (2025).
- Okten, S., et al. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
- Carreras, V., Tanbouza, N., & Ollevier, T. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and....
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. BenchChem.
- Request PDF. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- BenchChem. (2025). comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem.
- Okten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale.
- Reddy, R., et al. (2019). Rh(III)-Catalyzed C(8)
- Wikipedia. (n.d.).
- Li, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Li, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
- Carreras, V., Tanbouza, N., & Ollevier, T. (2021).
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Wikipedia. (n.d.). Heck reaction. Wikipedia.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
- Request PDF. (2025). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction.
- den Hertog, H. J., & de Gee, A. (2025). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023). Heck reaction. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Carretero, J. C., & García Ruano, J. L. (n.d.).
- Baran, P. S., et al. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal.
- Wang, J., et al. (n.d.). Rh(III)‐catalyzed C−H activation of 8‐methylquinoline with α‐diazocarbonyl compounds.
- Li, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrahydroisoquinoline Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] This bicyclic heterocyclic system, consisting of a benzene ring fused to a saturated piperidine ring, offers a unique combination of structural rigidity and conformational flexibility. This allows for the precise spatial orientation of substituents, enabling high-affinity interactions with a multitude of biological targets. The versatility of the THIQ core has led to its incorporation into drugs targeting a wide spectrum of diseases, including cancer, hypertension, infectious diseases, and neurological disorders.[1][5] This guide provides an in-depth exploration of the THIQ scaffold, from its synthesis to its diverse applications in drug discovery, offering field-proven insights and detailed methodologies for the modern researcher.
I. Mastering the Synthesis: Constructing the THIQ Core
The synthetic accessibility of the THIQ scaffold is a key reason for its widespread use in drug discovery. Several classical and modern methods have been developed for its construction, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent. The choice between these methods is often dictated by the desired substitution pattern and the reactivity of the starting materials.
The Pictet-Spengler Reaction: A Classic for Biomimetic Synthesis
First reported in 1911, the Pictet-Spengler reaction is a powerful and often biomimetic method for synthesizing THIQs.[6] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by intramolecular electrophilic aromatic substitution to form the THIQ ring system.[7] The reaction's ability to proceed under mild, even physiological, conditions, especially with electron-rich aromatic rings, makes it particularly valuable for the synthesis of complex natural product analogues.[7]
The selection of the acid catalyst is crucial and depends on the reactivity of the β-arylethylamine. For substrates with electron-donating groups on the aromatic ring, milder acids like trifluoroacetic acid (TFA) or even protic solvents can be sufficient.[8] For less activated systems, stronger acids such as hydrochloric acid or Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are often required to drive the reaction to completion.[1][6] The choice of solvent is also critical, with aprotic solvents like dichloromethane (CH₂Cl₂) or toluene often being preferred to minimize side reactions.
This protocol describes a general procedure for the synthesis of a 1-substituted THIQ derivative.
Materials:
-
β-Arylethylamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic Acid (TFA) (2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the β-arylethylamine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under a nitrogen atmosphere at 0 °C, add the aldehyde (1.1 eq).
-
Slowly add trifluoroacetic acid (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired tetrahydroisoquinoline.[9][10]
The Bischler-Napieralski Reaction: A Route to Dihydroisoquinolines
The Bischler-Napieralski reaction provides an alternative and powerful route to the THIQ scaffold, proceeding through a 3,4-dihydroisoquinoline intermediate.[11][12][13] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[13][14][15] The resulting dihydroisoquinoline can then be readily reduced to the corresponding THIQ.
The choice of the dehydrating agent is critical for the success of the Bischler-Napieralski reaction. POCl₃ is the most commonly used reagent, although for less reactive substrates, a combination of POCl₃ and P₂O₅ in a high-boiling solvent like toluene or xylene may be necessary.[14][15] The reaction typically requires elevated temperatures to overcome the activation energy for the cyclization step.[11]
This protocol outlines a general two-step procedure for the synthesis of a THIQ derivative via the Bischler-Napieralski reaction.
Step 1: Synthesis of the 3,4-Dihydroisoquinoline
Materials:
-
β-Arylethylamide (1.0 eq)
-
Anhydrous Toluene
-
Phosphorus Oxychloride (POCl₃) (3.0 eq)
-
Ice-cold aqueous sodium hydroxide (NaOH) solution (2 M)
-
Ethyl Acetate
Procedure:
-
Dissolve the β-arylethylamide (1.0 eq) in anhydrous toluene (0.2 M) under a nitrogen atmosphere.
-
Add POCl₃ (3.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (110 °C) and maintain for 2-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture to pH > 10 with ice-cold 2 M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline, which can be used in the next step without further purification.[12]
Step 2: Reduction to the Tetrahydroisoquinoline
Materials:
-
Crude 3,4-dihydroisoquinoline (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Water
-
Ethyl Acetate
Procedure:
-
Dissolve the crude 3,4-dihydroisoquinoline in methanol (0.1 M) and cool the solution to 0 °C.
-
Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.[12]
II. The Broad Spectrum of Biological Activity
The privileged nature of the THIQ scaffold is underscored by its diverse range of pharmacological activities.[1][2] THIQ derivatives have been reported to exhibit potent anticancer, antiviral, antibacterial, antifungal, and antihypertensive properties, among others.
Anticancer Activity: A Multifaceted Approach
THIQs have emerged as a particularly promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[6][16][17]
-
Targeting Key Signaling Pathways: THIQ derivatives have been shown to inhibit critical oncogenic signaling pathways. For instance, certain analogs exhibit significant inhibitory activity against KRas, a frequently mutated oncogene in many cancers.[18][19] Others have demonstrated potent anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, thereby cutting off the tumor's blood supply.[18][20]
-
Tubulin Polymerization Inhibition: The natural product Noscapine, a THIQ alkaloid, exerts its anticancer effects by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[21]
-
Overcoming Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[22][23] Several THIQ derivatives have been identified as potent P-gp inhibitors, capable of restoring the efficacy of conventional chemotherapeutic agents.[24]
Table 1: Selected Anticancer and Anti-Angiogenic Activities of THIQ Derivatives
| Compound ID | Cancer Cell Line(s) | Target/Mechanism | IC₅₀ (µM) | Reference(s) |
| GM-3-18 | Colo320, DLD-1, HCT116, SNU-C1, SW480 | KRas Inhibition | 0.9 - 10.7 | [18][20] |
| GM-3-121 | - | Anti-angiogenesis | 1.72 | [18][20] |
| Compound 17 | A549, MCF-7, HT-29 | Tubulin Polymerization Inhibition | 0.025 | [16] |
| Compound 15b | MCF-7, MDA-MB-231 | Cytotoxicity | 21 (MCF-7), 22 (MDA-MB-231) | [16] |
| Compound 15c | U251 | Cytotoxicity | 36 | [16] |
| Compound 7e | A549 | CDK2 Inhibition | 0.155 | [25] |
| Compound 8d | MCF7 | DHFR Inhibition | 0.170 | [25] |
Antimicrobial and Antiviral Activity
The THIQ scaffold is also a valuable template for the development of novel anti-infective agents.
-
Antibacterial and Antifungal Activity: THIQ derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1] Some compounds have demonstrated low micromolar minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[26][27][28][29]
-
Antiviral Activity: The THIQ nucleus is present in several antiviral agents. Notably, novel THIQ-based heterocyclic compounds have shown potent inhibition of SARS-CoV-2 replication in vitro.[30][31][32]
Table 2: Selected Antimicrobial and Antiviral Activities of THIQ Derivatives
| Compound ID | Pathogen | Activity | MIC/EC₅₀ (µg/mL or µM) | Reference(s) |
| Compound 4b | S. aureus | Antibacterial | 2-4 µg/mL | [26] |
| Compound 4b | M. tuberculosis H37Rv | Antibacterial | 6 µg/mL | [26] |
| Compound 8d | S. aureus | Antibacterial | 16 µg/mL | [29] |
| Compound 8f | S. aureus | Antibacterial | 32 µg/mL | [29] |
| trans-1 | SARS-CoV-2 (Vero E6 cells) | Antiviral | EC₅₀ = 3.15 µM | [30][31][32] |
| trans-1 | SARS-CoV-2 (Calu-3 cells) | Antiviral | EC₅₀ = 2.78 µM | [30][31] |
| Compound 1 | Influenza A and B viruses | Antiviral | EC₅₀ = 0.2-0.6 µM | [33] |
III. Unraveling the Mechanisms of Action: Key Signaling Pathways
A deep understanding of the molecular mechanisms by which THIQ derivatives exert their therapeutic effects is crucial for rational drug design and development.
Inhibition of the KRAS Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[34][35] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[19][36][37] Oncogenic KRAS is constitutively active, leading to the uncontrolled activation of downstream effector pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote tumor growth and survival.[34][35] THIQ derivatives that inhibit KRAS signaling can effectively block these oncogenic signals.
Caption: KRAS signaling pathway and the inhibitory action of THIQ derivatives.
Targeting the VEGF Signaling Pathway in Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[21][38] The VEGF signaling pathway is a key regulator of angiogenesis.[39] VEGF-A, a potent pro-angiogenic factor, binds to its receptor, VEGFR-2, on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and survival.[40][41] By inhibiting this pathway, THIQ-based anti-angiogenic agents can effectively starve tumors of their essential blood supply.
Caption: VEGF signaling pathway in angiogenesis and its inhibition by THIQs.
Reversing Multidrug Resistance by P-glycoprotein Inhibition
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of cells.[22][24][42] Its overexpression in cancer cells is a major mechanism of MDR.[23][43] P-gp inhibitors, including certain THIQ derivatives, can block the efflux activity of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[24][43]
Caption: Mechanism of P-glycoprotein-mediated drug efflux and its inhibition.
IV. Conclusion and Future Perspectives
The tetrahydroisoquinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, ensures its continued relevance in the quest for new and improved therapeutics. Future efforts in this field will likely focus on the development of more selective and potent THIQ derivatives through structure-based drug design and the exploration of novel biological targets. The combination of THIQ-based agents with other therapeutic modalities, such as immunotherapy, also holds significant promise for the treatment of complex diseases like cancer. As our understanding of the intricate biology of disease progresses, the privileged THIQ scaffold is poised to remain a vital tool in the arsenal of the medicinal chemist.
References
-
Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15347–15374. [Link]
-
Zhou, J., & Panda, D. (2019). Noscapine and its analogs as microtubule-targeting agents in cancer therapy. Future Medicinal Chemistry, 11(13), 1639–1653. [Link]
-
Singh, I. P., & Shah, P. (2016). Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015). Expert Opinion on Therapeutic Patents, 26(11), 1271–1288. [Link]
-
Gali, M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(23), 7285. [Link]
-
Kandinska, L. B., et al. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 15(2), 502. [Link]
-
Fromm, M. F. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137–139. [Link]
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]
-
Grokipedia. Bischler–Napieralski reaction. [Link]
-
Synapse, P. (2024). What are P-gp inhibitors and how do they work?. [Link]
-
Apte, R. S., Chen, D. S., & Ferrara, N. (2019). VEGF in Signaling and Disease: Beyond Discovery and Development. Cell, 176(6), 1248–1264. [Link]
-
Al-Warhi, T., et al. (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Journal of Molecular Structure, 1307, 137945. [Link]
-
Amin, M. L. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Drug Target Insights, 7, 27–34. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
-
Khan, S., et al. (2025). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. Cancers, 17(5), 785. [Link]
-
Pylayeva-Gupta, Y., Grabocka, E., & Bar-Sagi, D. (2011). RAS oncogenes: weaving a tumorigenic web. Nature Reviews Cancer, 11(11), 761–774. [Link]
-
Deore, J. P., & De, M. (2022). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. Bioorganic & Medicinal Chemistry, 57, 116648. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. European Journal of Medicinal Chemistry, 211, 113098. [Link]
-
ResearchGate. Inhibition of P-glycoprotein to prevent drug efflux. [Link]
-
Uddin, M. J., et al. (2018). Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. Journal of Medicinal Chemistry, 61(12), 5045–5067. [Link]
-
Bentham Science Publishers. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
National Center for Biotechnology Information. (2025). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. PubMed. [Link]
-
National Center for Biotechnology Information. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. PubMed. [Link]
-
Wang, Y., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]
-
ResearchGate. (2025). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. [Link]
-
Deore, J. P., & De, M. (2023). Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. Organic & Biomolecular Chemistry, 21(45), 9049–9053. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
da Silva, P. B., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]
-
ResearchGate. (2025). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. [Link]
-
ResearchGate. Structure of antiviral isoquinoline and quinoline derivatives and the target heterocyclic compounds of biological interest. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
Ferrara, N. (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research, 12(17), 5018–5022. [Link]
-
ResearchGate. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. [Link]
-
National Center for Biotechnology Information. (2022). VEGF-Independent Angiogenic Factors: Beyond VEGF/VEGFR2 Signaling. PubMed. [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. [Link]
-
National Center for Biotechnology Information. (2021). Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications. [Link]
-
ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020). PubMed. [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]
-
Journal of the Chilean Chemical Society. (2014). Synthesis and antibacterial activity of new isoxazoles and tetrahydroquinolines. [Link]
-
Phillips, M. J. A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123. [Link]
-
Chen, Y. C., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses, 13(7), 1311. [Link]
-
ResearchGate. Dose−response curves and EC50 values for derivatives. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Bischler-Napieralski Reaction [organic-chemistry.org]
- 16. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. VEGF signaling: Role in angiogenesis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 36. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 39. aacrjournals.org [aacrjournals.org]
- 40. VEGF in Signaling and Disease: Beyond Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 41. VEGF-Independent Angiogenic Factors: Beyond VEGF/VEGFR2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 43. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 6-Bromo-Tetrahydroquinoline Derivatives
Introduction: The Strategic Importance of the 6-Bromo-Tetrahydroquinoline Scaffold
The tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and pharmacologically active synthetic compounds.[1] The introduction of a bromine atom at the 6-position of the THQ ring system creates a versatile synthetic intermediate, 6-bromo-tetrahydroquinoline. This halogenation provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures.[1] Consequently, 6-bromo-tetrahydroquinoline derivatives are pivotal in the development of novel therapeutic agents targeting a wide range of diseases, including neurological disorders and cardiovascular conditions.[2] This guide provides a comprehensive overview of the primary synthetic strategies employed to construct this valuable molecular scaffold, offering insights into the underlying mechanisms and practical considerations for researchers in drug discovery and development.
Core Synthetic Strategies for 6-Bromo-Tetrahydroquinoline Derivatives
The synthesis of the 6-bromo-tetrahydroquinoline core can be broadly approached via two main retrosynthetic disconnections:
-
Strategy A: Formation of the Quinoline Ring followed by Reduction. This classic and widely used approach involves the initial construction of a substituted 6-bromoquinoline ring, which is subsequently reduced to the desired tetrahydroquinoline.
-
Strategy B: Intramolecular Cyclization of a Pre-functionalized Acyclic Precursor. This strategy involves the formation of the saturated heterocyclic ring in the final key step from an appropriately substituted acyclic amine.
Strategy A: Quinoline Construction and Subsequent Reduction
This two-stage approach offers the advantage of leveraging well-established named reactions for quinoline synthesis, followed by a robust reduction step.
Part 1: Synthesis of the 6-Bromoquinoline Core
The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a powerful and versatile method for constructing the quinoline ring system.[3][4][5] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3][4]
Reaction Mechanism: The mechanism of the Doebner-von Miller reaction is complex and has been the subject of considerable investigation. It is generally accepted to proceed through a series of steps initiated by a Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[4] This is followed by cyclization, dehydration, and finally oxidation to yield the aromatic quinoline ring.[6] Isotopic labeling studies suggest a fragmentation-recombination mechanism may also be in play.[3][6]
Sources
- 1. 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol | Benchchem [benchchem.com]
- 2. 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride [myskinrecipes.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, Mass Spec) for 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline.
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As researchers and drug development professionals, a precise understanding of a molecule's structure is paramount. This document moves beyond a simple recitation of data, offering an in-depth interpretation grounded in established spectroscopic principles and field-proven insights. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and how they collectively validate the molecular structure.
Molecular Structure and Analytical Strategy
The first step in any spectroscopic analysis is to understand the target structure. This compound (C₁₀H₁₂BrN) possesses a bicyclic scaffold with a bromine substituent on the aromatic ring and a methyl group on the stereogenic center of the saturated heterocyclic ring. This combination of features gives rise to a unique spectroscopic fingerprint.
Our analytical approach is an integrated one, where each technique provides a unique piece of the structural puzzle. NMR spectroscopy will define the carbon-hydrogen framework and connectivity, IR spectroscopy will identify the key functional groups, and Mass Spectrometry will confirm the molecular weight and provide insight into the molecule's fragmentation patterns under ionization.
Caption: Molecular structure of the target analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the entire molecular framework.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A self-validating NMR protocol ensures data is both accurate and reproducible.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Spectrometer: Utilize a 400 MHz (or higher) spectrometer for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon. A wider spectral width (~240 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and their geometric relationship (coupling constants).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.10 | d | J ≈ 2.0 Hz | 1H |
| H-7 | ~6.95 | dd | J ≈ 8.4, 2.0 Hz | 1H |
| H-8 | ~6.45 | d | J ≈ 8.4 Hz | 1H |
| N-H | ~3.8 (broad) | s | - | 1H |
| H-2 | ~3.40 | m | - | 1H |
| H-4 (eq) | ~2.90 | ddd | - | 1H |
| H-4 (ax) | ~2.75 | ddd | - | 1H |
| H-3 (eq) | ~1.95 | m | - | 1H |
| H-3 (ax) | ~1.60 | m | - | 1H |
| -CH₃ | ~1.20 | d | J ≈ 6.2 Hz | 3H |
Expert Interpretation:
-
Aromatic Region (δ 6.4-7.2 ppm): The bromine atom at the C-6 position exerts a deshielding effect, influencing the aromatic protons. H-5, being ortho to the bromine, will appear as a doublet. H-7 will be a doublet of doublets due to coupling with both H-5 and H-8. H-8, ortho to the electron-donating amine group, will be the most shielded aromatic proton, appearing furthest upfield as a doublet.[1][2]
-
Aliphatic Region (δ 1.2-3.5 ppm): The protons on the saturated ring exhibit complex splitting patterns due to both geminal and vicinal coupling. The methine proton at H-2 is coupled to the H-3 protons and the methyl protons, resulting in a multiplet. The methyl group itself appears as a clean doublet due to coupling with H-2. The diastereotopic protons at C-3 and C-4 will show complex multiplets.
-
N-H Proton: The amine proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4a | ~144 |
| C-8a | ~129 |
| C-7 | ~128 |
| C-5 | ~127 |
| C-6 | ~115 (C-Br) |
| C-8 | ~114 |
| C-2 | ~47 |
| C-4 | ~42 |
| C-3 | ~29 |
| -CH₃ | ~22 |
Expert Interpretation:
-
Aromatic Carbons (δ 114-145 ppm): Six distinct signals are expected. The carbon bearing the bromine (C-6) will be significantly shielded compared to a non-substituted carbon due to the heavy atom effect, while C-4a, attached to the nitrogen, will be the most deshielded. The chemical shifts of other aromatic carbons can be predicted using substituent chemical shift increments.[3][4]
-
Aliphatic Carbons (δ 22-48 ppm): Four signals are expected in the aliphatic region. C-2, being adjacent to the nitrogen atom, will be the most deshielded among this group. The methyl carbon will be the most shielded, appearing furthest upfield.[5]
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: Standard IR Measurement
-
Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet for a solid sample or as a thin film on a salt plate (e.g., NaCl) for an oil.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum of air (or the pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
Interpretation of Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-N Stretch | Aryl Amine |
| 600-500 | C-Br Stretch | Bromo-Aromatic |
Expert Interpretation:
-
The presence of a distinct peak around 3400 cm⁻¹ is a clear indication of the N-H bond in the secondary amine.[6]
-
The spectrum will be characterized by C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the aliphatic and methyl protons.[7]
-
A series of sharp absorptions in the 1600-1450 cm⁻¹ region, known as the "fingerprint region" for aromatics, confirms the presence of the benzene ring.
-
The C-Br stretch is expected at a low frequency, often below 600 cm⁻¹, and can sometimes be difficult to observe with standard instrumentation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers further structural clues.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or through a Gas Chromatography (GC) inlet.
-
Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Analysis of the Mass Spectrum
Molecular Ion (M⁺): The molecular formula C₁₀H₁₂BrN gives a monoisotopic mass of approximately 225.02 Da. A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity at m/z 225 and 227.
Key Fragmentation Pathways: The fragmentation of tetrahydroquinolines is well-documented.[8] Cleavage alpha to the nitrogen atom is a dominant process.[9]
Caption: Primary fragmentation pathway for the analyte.
Table of Major Fragments:
| m/z (for ⁷⁹Br) | Proposed Fragment | Notes |
| 225 / 227 | [C₁₀H₁₂BrN]⁺˙ | Molecular Ion (M⁺) |
| 210 / 212 | [M - CH₃]⁺ | Loss of the methyl group from C-2. This is a highly characteristic and often the base peak for 2-methyl substituted tetrahydroquinolines.[8] |
| 209 / 211 | [M - CH₄]⁺˙ | Subsequent loss of a hydrogen radical from the [M-15] fragment. |
| 130 | [M - Br - C₂H₅]⁺ | Complex rearrangement and fragmentation involving loss of the bromine and parts of the aliphatic ring. |
Expert Interpretation: The most telling fragment in the spectrum will be the intense peak corresponding to the loss of a methyl radical (M-15), confirming the presence and location of the methyl group at the C-2 position, which is alpha to the nitrogen. The 1:1 isotopic signature of bromine should be present in all bromine-containing fragments, serving as a powerful diagnostic tool.
Integrated Spectroscopic Workflow: A Self-Validating System
No single technique provides the complete picture. True structural confirmation comes from the logical and consistent integration of all data. The diagram below illustrates how these techniques work in concert to provide an unambiguous structural assignment.
Caption: Integrated workflow for structural elucidation.
Conclusion
The spectroscopic characterization of this compound is straightforward when a systematic and integrated approach is employed. ¹H and ¹³C NMR define the carbon-hydrogen skeleton and the precise location of substituents. IR spectroscopy confirms the presence of key functional groups, particularly the secondary amine and the aromatic ring. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the C-2 methyl group. Together, these data points form a robust and self-validating dossier that unambiguously confirms the structure of the target molecule, providing the necessary confidence for its use in research and development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Safe Handling of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
This guide provides comprehensive safety and handling protocols for 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data for structurally related compounds to ensure a high standard of laboratory safety.
Compound Identification and Hazard Profile
While specific toxicological data for this compound is not extensively documented, a robust safety protocol can be established by examining data from structurally analogous compounds such as 6-Bromo-1,2,3,4-tetrahydroquinoline and 6-Bromo-2-methylquinoline. The primary hazards associated with this class of compounds include acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[1][2]
GHS Hazard Classification (Anticipated)
Based on data from similar compounds, this compound is anticipated to be classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed[2] |
| Acute Toxicity, Dermal | 4 | Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | 4 | Harmful if inhaled[2] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation[1] |
Physicochemical Properties (Data from 6-Bromo-1,2,3,4-tetrahydroquinoline)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrN | N/A |
| Molecular Weight | 226.11 g/mol | N/A |
| Appearance | Yellow oil | [3] |
| Melting Point | 101 - 105 °C (for 6-Bromo-2-methylquinoline) | [4] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical when handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.[1][6] Standard safety glasses do not provide adequate protection.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data. Dispose of gloves immediately after handling the compound or if they become contaminated.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Additional Protection: For larger quantities or procedures with a high risk of splashing, consider a chemical-resistant apron and arm sleeves.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][7]
Caption: Flowchart for responding to accidental spills.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. [4][8]* Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.
-
Specific Hazards: In case of fire, toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide may be produced. [4][8]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [4][8]
Stability and Reactivity
-
Reactivity: This compound is not expected to be reactive under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions. [8]* Conditions to Avoid: Avoid heat, flames, and sparks. [8]Also, avoid exposure to light. [8]* Incompatible Materials: Strong oxidizing agents and strong acids. [8]* Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide. [8]
Disposal Considerations
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Contaminated Material: Dispose of contaminated absorbent material and PPE as hazardous waste.
-
Unused Product: Unused or unwanted product should be disposed of as hazardous waste. Do not pour down the drain.
References
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
-
SDS Manager. (2019). 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline SDS. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 6-Bromo-2-methylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2). Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]
-
CP Lab Safety. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline, 96% Purity, C9H10BrN, 100 grams. Retrieved from [Link]
-
SpringerLink. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. cn.canbipharm.com [cn.canbipharm.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The described method is based on the catalytic hydrogenation of the readily available precursor, 6-Bromo-2-methylquinoline. This document offers in-depth explanations for experimental choices, safety precautions, and analytical characterization of the final product, tailored for researchers in organic synthesis and pharmaceutical development. The protocol emphasizes reaction optimization to mitigate potential side reactions, such as hydrodebromination, which can be a challenge with halogenated substrates.
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antiviral, antibacterial, and antitumor effects.[1] The strategic incorporation of substituents, such as a bromine atom at the 6-position and a methyl group at the 2-position, allows for further functionalization through cross-coupling reactions, making this compound a versatile intermediate for the development of novel therapeutics.
The most common and direct route to synthesizing substituted tetrahydroquinolines is through the reduction of the corresponding quinoline precursor.[1][2] This is typically achieved via catalytic hydrogenation, which involves the addition of hydrogen across the pyridine ring of the quinoline system. While effective, this method requires careful selection of catalysts and reaction conditions to ensure high yield and selectivity, particularly when sensitive functional groups like halogens are present.[3] This protocol details a robust method for the synthesis, purification, and characterization of this compound.
Reaction Mechanism and Rationale
The core of this synthesis is the heterogeneous catalytic hydrogenation of the pyridine ring of 6-Bromo-2-methylquinoline. The reaction proceeds by the addition of two moles of hydrogen gas (H₂) to the C2=C3 and C4=N double bonds.
Reaction Scheme:
Catalyst Choice: Palladium on activated carbon (Pd/C) is selected as the catalyst for this transformation. Pd/C is a widely used, efficient, and relatively cost-effective catalyst for the hydrogenation of N-heterocycles.[2] It typically provides good yields under moderate hydrogen pressure and temperature. However, a significant challenge in the hydrogenation of bromo-aromatic compounds is the potential for competitive hydrodebromination (C-Br bond cleavage). Studies on the hydrogenation of isomeric bromoquinolines have shown that the 6-bromo isomer can be particularly susceptible to side reactions, sometimes leading to lower yields of the desired product.[3] Therefore, careful control of reaction parameters is crucial.
Solvent System: Ethanol is chosen as the reaction solvent due to its ability to dissolve the starting material and its inertness under the hydrogenation conditions. It is also easily removed during the work-up procedure.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromo-2-methylquinoline | ≥97% | Major Chemical Supplier | Starting Material |
| Palladium on Carbon (Pd/C) | 10 wt. % loading | Major Chemical Supplier | Catalyst |
| Ethanol (EtOH) | Anhydrous, 200 proof | Major Chemical Supplier | Solvent |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Gas Supplier | Reducing Agent |
| Celite® | --- | Major Chemical Supplier | Filtration Aid |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Major Chemical Supplier | Drying Agent |
| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier | Extraction Solvent |
| Hexanes | ACS Grade | Major Chemical Supplier | Chromatography Eluent |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier | Chromatography Eluent |
| Parr Hydrogenation Apparatus | --- | --- | High-pressure reactor |
| Rotary Evaporator | --- | --- | For solvent removal |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | --- | For reaction monitoring |
| Glassware | --- | --- | Standard laboratory glassware |
Step-by-Step Synthesis Procedure
Safety Precautions: This procedure involves a flammable gas (H₂) under pressure and a pyrophoric catalyst (Pd/C). Conduct the reaction in a well-ventilated fume hood. The Parr apparatus should be operated by trained personnel and inspected for safety before use. Handle Pd/C carefully; it can ignite upon exposure to air, especially when dry and saturated with hydrogen.
-
Reactor Preparation: To a clean, dry 250 mL glass liner for the Parr hydrogenation apparatus, add 6-Bromo-2-methylquinoline (5.00 g, 22.5 mmol).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the glass liner. Stir the mixture with a magnetic stir bar until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (0.50 g, 10% w/w) to the solution. Note: The catalyst should be added under a stream of nitrogen or argon to prevent ignition.
-
Hydrogenation:
-
Place the glass liner into the Parr apparatus steel bomb and seal the reactor according to the manufacturer's instructions.
-
Purge the system with nitrogen gas three times to remove air.
-
Purge the system with hydrogen gas three times.
-
Pressurize the reactor to 50 psi (approx. 3.4 atm) with hydrogen gas.
-
Begin vigorous stirring and heat the reaction to 40 °C.
-
Maintain the reaction under these conditions for 12-24 hours. The progress can be monitored by observing the drop in hydrogen pressure.
-
-
Reaction Monitoring:
-
After the initial reaction time, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Withdraw a small aliquot of the reaction mixture, filter it through a small plug of Celite® to remove the catalyst, and spot it on a TLC plate.
-
Elute the TLC plate with a mixture of Hexanes:Ethyl Acetate (4:1).
-
Visualize the spots under UV light (254 nm). The product, this compound, should have a lower Rf value than the starting material. If starting material is still present, the reaction can be continued with fresh hydrogen.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with an additional 50 mL of ethanol to ensure complete recovery of the product. Caution: The Celite® pad with the catalyst is flammable and should be quenched by slowly adding water before disposal.
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in 100 mL of dichloromethane (DCM).
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Column Chromatography:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% Hexanes and gradually increasing the polarity to a 9:1 mixture of Hexanes:Ethyl Acetate.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pale yellow oil or solid.
-
Workflow Diagram
Sources
- 1. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Synthesis of Novel Amines via Buchwald-Hartwig Amination of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
Introduction: Unlocking New Chemical Space in Drug Discovery
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3][4] The ability to functionalize this core at specific positions is crucial for the exploration of new chemical space and the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.[5][6] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and have limited substrate scope.[5][7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination for the synthesis of novel amines derived from 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and offer insights into troubleshooting and optimization strategies.
The Catalytic Heart of the Reaction: Understanding the Buchwald-Hartwig Amination Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[7][8] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) in an oxidative addition step, forming a Pd(II) intermediate.[7][8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[7][8]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[7][8]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps, as well as to prevent catalyst decomposition.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions, particularly the choice of ligand, base, and solvent, may be necessary for specific amine coupling partners.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos, or BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane, Saturated aqueous sodium bicarbonate, Brine)
-
Silica gel for column chromatography
Reaction Setup and Procedure
Caption: General experimental workflow for the Buchwald-Hartwig amination.
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add this compound and the desired amine to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with an organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
The following table provides a starting point for the reaction parameters. These should be optimized for each specific amine.
| Parameter | Recommended Range | Justification |
| This compound | 1.0 equivalent | Limiting reagent |
| Amine | 1.1 - 1.5 equivalents | To ensure complete consumption of the starting material |
| Palladium Precatalyst (e.g., Pd(OAc)₂) | 1 - 5 mol % | Lower catalyst loading is preferred for cost and sustainability |
| Ligand (e.g., XPhos) | 1.2 - 6 mol % | A slight excess relative to the palladium source is often beneficial |
| Base (e.g., NaOtBu) | 1.5 - 2.5 equivalents | To facilitate the deprotonation of the amine |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents are generally used to avoid side reactions |
| Temperature | 80 - 110 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until completion |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh palladium source and ligand. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | Reductive dehalogenation | Use a bulkier ligand or a milder base. |
| Homocoupling of the amine | Use a lower reaction temperature or a different ligand. | |
| Difficulty in purification | Co-elution of product and starting material | Optimize the solvent system for column chromatography. Consider derivatization of the product or starting material for easier separation. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of novel amines from this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in drug discovery and development, enabling the efficient exploration of this important chemical space.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. (2022). MDPI. Retrieved from [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). Journal of Organic Chemistry. Retrieved from [Link]
-
Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (2014). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Drugs incorporating tetrahydroquinolines. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. (2020). Future Medicinal Chemistry. Retrieved from [Link]
-
Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. (2023). RSC Advances. Retrieved from [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules. Retrieved from [Link]
Sources
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.uvic.ca [web.uvic.ca]
experimental procedure for N-alkylation of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
An Application Note and Protocol for the N-Alkylation of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] N-alkylation of the THQ ring system is a critical synthetic transformation that enables the modulation of biological activity, selectivity, and pharmacokinetic properties. This document provides a detailed experimental guide for the N-alkylation of this compound, a versatile intermediate where the bromine atom serves as a handle for further molecular diversification via cross-coupling reactions. We present a robust and high-yielding reductive amination protocol utilizing a metal-free organocatalyst, alongside a classic direct alkylation method, to afford researchers flexibility and high rates of success.
Introduction and Scientific Rationale
Tetrahydroquinoline derivatives are privileged N-heterocyclic motifs integral to a wide range of pharmaceuticals and natural products, exhibiting activities such as antitumor, anti-HIV, and β3-adrenergic receptor agonism.[2] The secondary amine at the N-1 position is a prime site for modification. Strategic N-alkylation allows for the introduction of various functional groups that can interact with biological targets, improve solubility, or fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The choice of alkylation strategy is paramount. While classical direct alkylation with alkyl halides is straightforward, it can sometimes be hampered by side reactions and harsh conditions. Modern methods, such as catalytic reductive amination, offer milder conditions, broader substrate scope, and often superior yields.[2][3]
This guide focuses on a highly efficient, one-pot tandem reductive alkylation catalyzed by arylboronic acid.[2][3] This method proceeds under mild conditions and demonstrates excellent functional group tolerance. The mechanism involves the activation of the N-heterocycle by the boronic acid catalyst, facilitating its reduction by a hydrogen donor (Hantzsch ester), followed by condensation with a carbonyl compound and subsequent in-situ reduction to yield the final N-alkylated product.[2] This approach avoids the need for transition metals and provides a step-economical route to the desired compounds.[2][3]
Reaction Schemes and Mechanisms
Two primary routes for the N-alkylation of this compound are presented below.
Method 1: Boronic Acid-Catalyzed Reductive Alkylation (Preferred)
This one-pot procedure involves the reaction of the tetrahydroquinoline with an aldehyde or ketone in the presence of a boronic acid catalyst and Hantzsch ester as the hydride source.
-
Mechanism: The reaction is initiated by the boronic acid acting as a Lewis acid and hydrogen-bond donor, which activates the imine intermediate formed from the condensation of the tetrahydroquinoline and the carbonyl compound.[2][3] The Hantzsch ester then serves as a mild reducing agent to deliver a hydride, yielding the N-alkylated product.[2]
Caption: Mechanism of Boronic Acid-Catalyzed Reductive Alkylation.
Method 2: Classical Direct N-Alkylation
This method involves the direct reaction of the tetrahydroquinoline with an alkyl halide in the presence of a base.
-
Mechanism: The base deprotonates the secondary amine (or scavenges the H-X byproduct), increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the alkyl halide in a standard SN2 reaction.
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 6-Bromo-1,2,3,4-tetrahydroquinoline is harmful if swallowed, in contact with skin, or inhaled.[4] Alkylating agents are often toxic and lachrymatory. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| This compound | Commercial Source | >97% | Starting material. |
| Protocol 1 Reagents | |||
| Aldehyde or Ketone (e.g., Benzaldehyde) | Sigma-Aldrich | ReagentPlus®, ≥99% | The electrophilic partner. |
| Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) | Sigma-Aldrich | 98% | Hydride source. |
| 3-Trifluoromethylphenylboronic acid | Combi-Blocks | >97% | Catalyst. Other arylboronic acids can be used.[2] |
| 1,2-Dichloroethane (DCE) | Acros Organics | Anhydrous, 99.8% | Reaction solvent. |
| Protocol 2 Reagents | |||
| Alkyl Halide (e.g., Benzyl Bromide) | Alfa Aesar | 99% | Alkylating agent. |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous, Powder | Base. |
| Acetonitrile (ACN) | Fisher Scientific | Anhydrous, 99.8% | Reaction solvent. |
| Workup & Purification | |||
| Dichloromethane (DCM) | VWR Chemicals | ACS Grade | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | LabChem | Aqueous Solution | For washing. |
| Brine | LabChem | Saturated NaCl | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | ≥99.5% | Drying agent. |
| Silica Gel | SiliCycle | 60 Å, 230-400 mesh | For column chromatography. |
| Petroleum Ether / Ethyl Acetate | VWR Chemicals | HPLC Grade | Eluents for chromatography. |
Protocol 1: Boronic Acid-Catalyzed Reductive N-Alkylation
This protocol is adapted from the highly efficient procedure developed by Das et al.[2][3]
-
Reaction Setup: To a 15 mL oven-dried reaction tube equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired aldehyde or ketone (e.g., Benzaldehyde, 0.5 mmol, 1.0 equiv.), Hantzsch ester (1.75 mmol, 3.5 equiv.), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).[5]
-
Solvent Addition: Add 2 mL of anhydrous 1,2-dichloroethane (DCE) to the tube.[5]
-
Reaction Execution: Seal the reaction tube and place it in a preheated oil bath at 60 °C.[3][5] Stir the reaction mixture vigorously for 12 hours.[5]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), using a petroleum ether/ethyl acetate mixture (e.g., 9:1 v/v) as the mobile phase. The product should have a different Rf value than the starting amine.
-
Workup: After completion, cool the reaction tube to room temperature. Transfer the mixture to a separatory funnel and dilute with 20 mL of dichloromethane (DCM).
-
Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in petroleum ether (e.g., 0% to 10% ethyl acetate) to isolate the pure N-alkylated product.[3]
Protocol 2: Classical Direct N-Alkylation with Alkyl Halide
-
Reaction Setup: In a 25 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv.) in 10 mL of anhydrous acetonitrile (ACN).
-
Base Addition: Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Alkylating Agent Addition: Add the alkyl halide (e.g., Benzyl Bromide, 1.1 mmol, 1.1 equiv.) dropwise to the stirring suspension.
-
Reaction Execution: Stir the reaction at room temperature for 12-24 hours or until TLC analysis indicates the consumption of the starting material. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Workup: Filter off the potassium carbonate and wash the solid with a small amount of ACN. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 25 mL of dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product via silica gel column chromatography as described in Protocol 1.
General Experimental Workflow
The following diagram outlines the standard sequence of operations for the synthesis and isolation of the target compound.
Caption: Standard laboratory workflow for N-alkylation.
Characterization of N-Alkylated Product
Confirmation of the product structure is achieved through standard analytical techniques.
-
Thin-Layer Chromatography (TLC): The N-alkylated product is typically less polar than the starting secondary amine, resulting in a higher Rf value.
-
¹H NMR Spectroscopy: The most indicative change is the disappearance of the broad singlet corresponding to the N-H proton of the starting material. New signals characteristic of the introduced alkyl group will appear. For N-benzylation, two new singlets or an AB quartet for the benzylic protons (Ar-CH₂ -N) would be expected around 4.0-5.0 ppm.
-
¹³C NMR Spectroscopy: The appearance of new carbon signals corresponding to the alkyl group. The carbons adjacent to the nitrogen will also show a shift.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the N-alkylated product. For 6-Bromo-2-methyl-1-benzyl-1,2,3,4-tetrahydroquinoline (C₁₇H₁₈BrN), the expected monoisotopic mass is ~315.06 g/mol .
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Moisture in the reaction (hydrolyzes catalyst/reagents).2. Inactive catalyst (Protocol 1).3. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.2. Use a fresh batch of arylboronic acid.3. Extend the reaction time and/or increase the temperature in small increments (e.g., 10 °C). |
| Multiple Products | 1. (Protocol 2) Over-alkylation leading to quaternary ammonium salt.2. Impure starting materials or reagents. | 1. Use the alkylating agent as the limiting reagent (≤1.1 equivalents). Avoid excessive heat.2. Check the purity of starting materials by NMR or GC-MS before starting. |
| Difficult Purification | 1. Product and starting material have very similar Rf values.2. Streaking on the silica gel column. | 1. Optimize the chromatography solvent system. Try a different solvent system (e.g., Dichloromethane/Methanol) or use a shallower gradient.2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress the tailing of basic amine compounds. |
References
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
-
Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]
-
Moreen Gloria, S., Winfrey, L., Gao, Y., & Pulis, A. P. (2025). B(C6F5)3-Catalyzed Coupling of N-Alkyl Arylamines and Alkenes for the Synthesis of Tetrahydroquinolines. Organic Letters. [Link]
-
Wang, T., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][2]naphthyridin-5(6H)-one. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]
-
Katritzky, A. R., & Rachwal, S. (2010). Progress in the Chemistry of Tetrahydroquinolines. Request PDF on ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4715029, 6-Bromo-1,2,3,4-tetrahydroquinoline. [Link]
-
Koçyiğit, Ü. M., et al. (2017). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 4. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline for Accelerated Drug Discovery via Library Synthesis
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous synthetic and natural compounds with a vast spectrum of biological activities.[1] This heterocyclic system is not merely an inert carrier; its conformational flexibility and hydrogen bonding capabilities allow for potent and selective interactions with a multitude of biological targets. Consequently, THQ derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2]
The strategic utility of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline lies in its design as a versatile building block for diversity-oriented synthesis (DOS). The bromine atom at the C-6 position serves as a highly effective synthetic handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions.[3] This allows for the systematic and rapid introduction of a wide array of substituents, enabling the exploration of the chemical space around the core scaffold. The methyl group at the C-2 position introduces a chiral center, providing an opportunity for stereoselective synthesis and the investigation of stereoisomer-specific biological activity, a critical aspect of modern drug design.
This guide provides an in-depth exploration of the application of this compound in library synthesis, complete with detailed protocols for key diversification reactions and insights into experimental design.
A Diversity-Oriented Synthesis (DOS) Workflow
Diversity-oriented synthesis aims to generate collections of structurally diverse small molecules, which is essential for screening against new and challenging biological targets.[4][5][6] this compound is an ideal starting point for a DOS campaign, enabling both scaffold decoration and appendage modification. The workflow below illustrates how this building block can be used to rapidly generate a library of novel chemical entities.
Caption: A general workflow for diversity-oriented synthesis.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-6 position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstones of modern library synthesis due to their reliability, functional group tolerance, and broad substrate scope.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[7][8] This reaction is instrumental for introducing new aryl or heteroaryl moieties, which can profoundly influence the pharmacological profile of the resulting molecules by participating in π-stacking, hydrogen bonding, or hydrophobic interactions with the target protein.
The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
-
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum, and purge with an inert gas for 10-15 minutes. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Add the degassed solvent system via syringe. The reaction mixture should be a suspension.
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Data Presentation: Representative Suzuki Coupling Partners
| Entry | Boronic Acid Partner | Typical Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 80-92% |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 70-85% |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 75-88% |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a linkage prevalent in a vast number of pharmaceuticals.[11][12] This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.[13][14] The choice of phosphine ligand is paramount for achieving high efficiency and is often tailored to the specific amine coupling partner.[15] Sterically hindered, electron-rich ligands like XPhos or RuPhos are often employed to facilitate the reductive elimination step, which is typically rate-limiting.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP, 2-5 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or LiHMDS, 1.4 - 2.0 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
-
Step-by-Step Methodology:
-
Causality: The choice of base is critical. Sodium tert-butoxide is highly effective but base-sensitive functional groups may require milder conditions with K₃PO₄.
-
In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk flask.
-
Add the anhydrous solvent, followed by this compound and the amine coupling partner.
-
Seal the flask and heat to the required temperature (typically 80-120 °C).
-
Monitor the reaction by LC-MS. These reactions are often faster than Suzuki couplings (2-12 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
-
Characterization: Confirm the structure by NMR and HRMS.
-
Data Presentation: Representative Amine Coupling Partners
| Entry | Amine Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 88-96% |
| 2 | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 80-90% |
| 3 | Benzylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 75-88% |
| 4 | Piperidine | Pd₂(dba)₃ / XPhos | LiHMDS | Dioxane | 85-95% |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Conclusion: A Gateway to Novel Chemical Matter
This compound is a powerful and versatile building block for the construction of diverse chemical libraries. Its strategic placement of a bromine atom on the privileged tetrahydroquinoline scaffold provides a reliable anchor point for diversification. By employing robust and well-established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently generate large numbers of analogues for high-throughput screening. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals seeking to accelerate their discovery programs by leveraging this high-value chemical tool.
References
-
Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Kumar, A., Srivastava, S., Gupta, G., Chaturvedi, V., Sinha, S., & Srivastava, R. (2011). Natural Product Inspired Diversity Oriented Synthesis of Tetrahydroquinoline Scaffolds as Antitubercular Agent. ACS Combinatorial Science, 13(1), 65–71. Available at: [Link]
-
Morressier. (2020). Diversity-oriented asymmetric synthesis of highly substituted tetrahydroquinoline. Available at: [Link]
-
Kumar, A., Srivastava, S., Gupta, G., Chaturvedi, V., Sinha, S., & Srivastava, R. (2011). Natural product inspired diversity oriented synthesis of tetrahydroquinoline scaffolds as antitubercular agent. Semantic Scholar. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publications. Available at: [Link]
-
Kumar, A., et al. (2011). Natural product inspired diversity oriented synthesis of tetrahydroquinoline scaffolds as antitubercular agent. PubMed. Available at: [Link]
-
Kumar, A., et al. (2011). Natural Product Inspired Diversity Oriented Synthesis of Tetrahydroquinoline Scaffolds as Antitubercular Agent. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Tetrahydroquinoline. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Anticancer Drug Synthesis: A Focus on Tetrahydroquinoline Intermediates. Available at: [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]
-
Ökten, S., et al. (2019). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available at: [Link]
-
ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]
-
Taylor & Francis Online. (2009). Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[4][16]-naphthyridine via Reductive Amination of Schiff's Bases. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Consensus. (2009). Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[4][16]-naphthyridine via Reductive Amination of Schiff's Bases. Available at: [Link]
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Poole, C. B., et al. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. NSF Public Access Repository. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
Inno-Chem. (n.d.). 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride: Synthesis, Properties, and Pharmaceutical Applications. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diversity-oriented asymmetric synthesis of highly substituted tetrahydroquinoline [morressier.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Natural product inspired diversity oriented synthesis of tetrahydroquinoline scaffolds as antitubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 6-Bromo-Tetrahydroquinoline Scaffolds for Novel Antimicrobial Agent Development
Here is the detailed Application Notes and Protocols on the development of antimicrobial agents from 6-bromo-tetrahydroquinoline precursors.
Introduction
The quinoline and its partially saturated analog, tetrahydroquinoline, represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 1,2,3,4-tetrahydroquinoline (THQ) framework, in particular, offers a three-dimensional structure that can be finely tuned to optimize interactions with biological targets. This guide focuses on the strategic use of 6-bromo-1,2,3,4-tetrahydroquinoline as a versatile precursor for the development of new antimicrobial agents. The bromine atom at the C-6 position is not merely a substituent; it is a key synthetic handle that enables extensive molecular diversification through modern cross-coupling reactions, allowing for a systematic exploration of the chemical space to enhance potency and refine pharmacological profiles.
These notes provide the scientific rationale, proven experimental protocols, and data interpretation frameworks for researchers engaged in the synthesis and evaluation of novel THQ-based antimicrobial candidates.
Part 1: Application Notes - The Scientific Rationale
The Tetrahydroquinoline Core: A Foundation for Antimicrobial Activity
Tetrahydroquinoline derivatives have long been recognized for their antimicrobial potential against a wide spectrum of pathogens.[4][5] Their mechanism of action is often multifaceted. Certain quinoline-based agents, particularly the fluoroquinolones, are well-known inhibitors of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for managing DNA topology during replication, and their inhibition leads to DNA damage and rapid bacterial cell death.[6] Other quinoline derivatives have been shown to act as membrane-active agents, disrupting the integrity of the bacterial cytoplasmic membrane, leading to depolarization and leakage of essential intracellular components like ATP.[8] This dual potential for targeting distinct and essential bacterial processes makes the THQ scaffold a highly attractive starting point for novel antibiotic discovery.
Strategic Importance of the C-6 Bromo Substituent
The introduction of a bromine atom at the C-6 position of the THQ ring is a deliberate and strategic choice. This halogen serves as a highly effective functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9] This allows for the straightforward introduction of a wide variety of aryl and heteroaryl groups. This capability is critical for Structure-Activity Relationship (SAR) studies, where the systematic variation of substituents at this position can lead to:
-
Enhanced Target Affinity: The added substituent can form new, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) with the target enzyme or membrane components.
-
Modulation of Physicochemical Properties: Properties like lipophilicity, solubility, and metabolic stability can be fine-tuned to improve the compound's pharmacokinetic profile.
-
Overcoming Resistance: Novel structural modifications may circumvent existing bacterial resistance mechanisms that affect older quinoline-based drugs.
Anticipated Structure-Activity Relationships (SAR)
Based on existing literature for quinoline derivatives, several SAR trends can be anticipated.[10][11] The nature and position of substituents on the THQ core are critical for activity. For derivatives synthesized from the 6-bromo-THQ precursor, the electronic and steric properties of the group introduced at the C-6 position will likely play a pivotal role in determining the antimicrobial potency and spectrum.[12][13] For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the entire ring system, influencing target binding. Furthermore, the conformation of the partially saturated THQ ring is a key determinant of biological activity, and substituents can influence this conformation.[14]
Part 2: Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline Precursor
This protocol describes a general method for synthesizing the core precursor, which can be achieved through reactions like the Povarov reaction (an aza-Diels-Alder reaction) followed by appropriate functionalization, or through direct synthesis pathways.[14]
Objective: To synthesize the 6-bromo-1,2,3,4-tetrahydroquinoline scaffold.
Materials:
-
4-Bromoaniline
-
Acrylonitrile
-
Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane.
-
Lewis Acid Addition: Cool the flask to 0°C in an ice bath and slowly add aluminum chloride in portions.
-
Reactant Addition: To this suspension, add 4-bromoaniline, followed by the dropwise addition of acrylonitrile over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of water, followed by 2M HCl. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification (Intermediate): Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate ketone.
-
Reduction to THQ: Dissolve the crude intermediate in methanol and cool to 0°C. Add sodium borohydride portion-wise. Stir for 2-4 hours at room temperature.
-
Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 6-bromo-1,2,3,4-tetrahydroquinoline.[15]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
Objective: To introduce various aryl/heteroaryl moieties at the C-6 position of the THQ scaffold.
Materials:
-
6-bromo-1,2,3,4-tetrahydroquinoline (from Protocol 1)
-
Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Standard Schlenk line or glovebox technique for handling air-sensitive reagents
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add 6-bromo-1,2,3,4-tetrahydroquinoline (1 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), and the palladium catalyst (0.05 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 8-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to isolate the desired 6-aryl-tetrahydroquinoline derivative.
-
Characterization: Confirm the structure of the coupled product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected bacterial strains. This protocol is based on established methodologies.[16][17][18]
Materials:
-
Synthesized tetrahydroquinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
DMSO (for dissolving compounds)
-
Incubator (35-37°C)
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies of the test microorganism. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[16]
-
Inoculum Dilution: Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This must be done within 15 minutes of standardization.[18]
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Create a series of 2-fold serial dilutions of each compound in CAMHB directly in the 96-well plate. The final concentration range might be from 128 µg/mL to 0.25 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Plate Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Wells with inoculum and a standard antibiotic.
-
Negative/Growth Control: Wells with inoculum and broth (with DMSO if used for test compounds).
-
Sterility Control: Wells with broth only (no inoculum or compound).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[16][18]
Part 3: Data Presentation & Visualization
Quantitative Data Summary
Results from the antimicrobial susceptibility testing should be organized clearly for comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel 6-Aryl-Tetrahydroquinoline Derivatives
| Compound ID | C-6 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| THQ-Br | -Br (Precursor) | >128 | >128 |
| THQ-01 | -Phenyl | 64 | 128 |
| THQ-02 | -4-Methoxyphenyl | 32 | 64 |
| THQ-03 | -4-Chlorophenyl | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Visualizations (Graphviz)
Caption: General workflow for synthesis and evaluation of 6-Aryl-THQ derivatives.
Caption: Step-by-step workflow for the Broth Microdilution MIC assay.
References
- Title: Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents Source: RSC Publishing URL
- Title: Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells Source: PubMed URL
- Title: Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2)
- Title: Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids Source: PubMed URL
- Title: Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds Source: Benchchem URL
- Title: A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds Source: Taylor & Francis URL
- Title: Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes Source: PubMed URL
- Title: Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles Source: ACS Omega URL
- Title: Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: PMC - PubMed Central URL
-
Title: Tricyclic Tetrahydroquinoline Antibacterial Agents Source: ResearchGate URL: [Link]
-
Title: Recent Developments on Antimicrobial Quinoline Chemistry Source: ResearchGate URL: [Link]
-
Title: Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics Source: ACS Publications URL: [Link]
-
Title: Mechanism of action of quinolone antibiotics Source: YouTube URL: [Link]
-
Title: Synthesis and antimicrobial activities of novel tetrahydroquinoline and tetrahydroisoquinoline analogues Source: ResearchGate URL: [Link]
-
Title: Chemistry and Mechanism of Action of the Quinolone Antibacterials Source: Semantic Scholar URL: [Link]
-
Title: Antimicrobial Susceptibility Testing Protocols - 1st Edition Source: Routledge URL: [Link]
-
Title: Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Source: ResearchGate URL: [Link]
-
Title: Antimicrobial Susceptibility Testing Protocols Source: Semantic Scholar URL: [Link]
- Title: Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl) Source: NIH URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9308691/
-
Title: Antimicrobial Susceptibility Testing - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]
- Title: Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid Source: Google Patents URL
-
Title: Synthesis of 6-bromo-4-iodoquinoline Source: Atlantis Press URL: [Link]
- Title: Antimicrobial Susceptibility Testing Protocols Source: Google Books URL
-
Title: Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives Source: MDPI URL: [Link]
-
Title: 6-Bromo-1,2,3,4-tetrahydroquinoline Source: PubChem URL: [Link]
-
Title: Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators Source: PubMed URL: [Link]
-
Title: Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h) Source: clinicalcasereportsandtrails.com URL: [Link]
-
Title: Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) Source: oatext.com URL: [Link]
-
Title: SYNTHESIS OF SOME NOVEL 4, 6-DISUBSTITUTED DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY Source: ijpcbs.com URL: [Link]
-
Title: Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Source: BOWEN University Institutional Repository URL: [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. ir.bowen.edu.ng:8443 [ir.bowen.edu.ng:8443]
- 14. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. routledge.com [routledge.com]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
protocol for Pictet-Spengler reaction to form the tetrahydroisoquinoline core.
An Application Guide to the Pictet-Spengler Reaction: Synthesis of the Tetrahydroisoquinoline Core
Introduction: A Century-Old Pillar of Heterocyclic Chemistry
Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a cornerstone of organic synthesis for the construction of the tetrahydroisoquinoline (THIQ) scaffold.[1][2][3] This powerful cyclization reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4][5] Its enduring importance stems from the prevalence of the THIQ and related tetrahydro-β-carboline motifs in a vast array of natural products, particularly alkaloids, and pharmaceutically active compounds.[2][5][6] This application note serves as a detailed guide for researchers and drug development professionals, offering insights into the reaction's mechanism, a comprehensive protocol, and practical guidance for its successful implementation.
Reaction Mechanism and Guiding Principles
The success of the Pictet-Spengler reaction hinges on a deep understanding of its underlying mechanism, which allows for rational choices in substrate selection and reaction conditions. The reaction proceeds through a sequence of well-defined steps, driven by the formation of a highly electrophilic intermediate.
The Mechanistic Pathway
The reaction is fundamentally a special case of the Mannich reaction.[1] It begins with the condensation of the β-arylethylamine and the carbonyl compound to form a Schiff base (an imine). In the presence of an acid catalyst, this imine is protonated to generate a highly electrophilic N-acyliminium ion.[1][2][4] This ion is the key intermediate that triggers the subsequent intramolecular cyclization. The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in a 6-endo-trig cyclization.[3][4] This step temporarily disrupts the aromaticity of the ring. A final deprotonation step restores aromaticity, yielding the stable tetrahydroisoquinoline product.[3][4]
Caption: The three key stages of the Pictet-Spengler reaction mechanism.
Causality Behind Experimental Choices
-
The Amine Substrate: The nucleophilicity of the aromatic ring is paramount. β-Arylethylamines bearing electron-donating groups (EDGs), such as alkoxy or hydroxy substituents, undergo the reaction under milder conditions.[7][8] For instance, dopamine derivatives with two hydroxyl groups can cyclize under physiological conditions.[7] Conversely, substrates with electron-withdrawing groups or unsubstituted phenyl rings require harsher conditions, such as stronger acids (e.g., trifluoroacetic acid, superacids) and higher temperatures, to drive the reaction to completion.[1][9][10]
-
The Carbonyl Component: Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity.[9] Simple aldehydes like formaldehyde are highly effective.[8]
-
The Acid Catalyst: The catalyst's role is to facilitate the formation of the crucial iminium ion, which is a much stronger electrophile than the corresponding imine.[1] Protic acids (e.g., HCl, TFA) are common, but Lewis acids (e.g., BF₃·OEt₂) can also be employed.[7] The choice and concentration of the acid must be optimized; insufficient acidity leads to poor conversion, while excessive acidity can cause side reactions or degradation of sensitive substrates.
General Protocol for Acid-Catalyzed Tetrahydroisoquinoline Synthesis
This protocol provides a reliable starting point for the synthesis of a 1-substituted tetrahydroisoquinoline from a phenethylamine derivative and an aldehyde.
Materials and Reagents:
-
β-Phenethylamine derivative (e.g., 3,4-dimethoxyphenethylamine)
-
Aldehyde (e.g., acetaldehyde)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile)
-
Acid Catalyst (e.g., Trifluoroacetic acid (TFA) or concentrated HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
Step-by-Step Methodology
-
Reagent Preparation: Dissolve the β-phenethylamine (1.0 eq) in the chosen anhydrous solvent (e.g., DCM, 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reaction Initiation: Add the aldehyde (1.1-1.5 eq) to the solution. A slight excess is often used to ensure complete consumption of the amine.[7]
-
Acid Catalysis: Slowly add the acid catalyst (e.g., TFA, 1.0-2.0 eq, or a few drops of conc. HCl) to the stirring solution at room temperature. Note: The addition may be exothermic.
-
Reaction Progress: Heat the reaction mixture to reflux (typically 40-110 °C, depending on the solvent) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical TLC system would be 5-20% Ethyl Acetate in Hexanes. The product is generally less polar than the starting amine. The reaction is complete when the starting amine spot is no longer visible. Reaction times can vary from a few hours to over 24 hours.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid. Caution: CO₂ evolution may occur.
-
Workup - Extraction: Extract the aqueous layer with the reaction solvent (e.g., DCM) three times. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water and then with brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure tetrahydroisoquinoline product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Typical Reaction Conditions
| Substrate Type (β-Arylethylamine) | Typical Catalyst | Solvent | Temperature | Typical Time | Yield |
| Highly Activated (e.g., 3,4-dimethoxy) | TFA, HCl | DCM, Toluene | 25-80 °C | 2-12 h | Good to Excellent |
| Moderately Activated (e.g., 4-methoxy) | TFA | Toluene, DCE | Reflux | 12-24 h | Moderate to Good |
| Unactivated (e.g., Phenyl) | Superacids | Liquid SO₂ | Low Temp | 1-5 h | Moderate |
| Indole (Tryptamine) | Acetic Acid, TFA | Dioxane, Water | 25-100 °C | 1-10 h | Good to Excellent |
Experimental Workflow Visualization
The following diagram outlines the standard laboratory workflow for a Pictet-Spengler synthesis.
Caption: General laboratory workflow for the Pictet-Spengler synthesis.
Important Variations of the Pictet-Spengler Reaction
The classical reaction has been adapted to meet modern synthetic challenges, particularly the demand for stereocontrol and milder conditions.
-
Asymmetric Pictet-Spengler Reaction: Achieving stereocontrol at the newly formed chiral center (C-1) is crucial for pharmaceutical applications. This is accomplished using chiral Brønsted–Lowry acid catalysts, which create a chiral environment that favors the formation of one enantiomer over the other.[1] This approach provides enantioenriched THIQs and has been pivotal in the total synthesis of numerous complex alkaloids.[5][11][12]
-
N-Acyliminium Ion Pictet-Spengler: To overcome the need for strong acids with less reactive substrates, the imine can be acylated to form an N-acyliminium ion. This intermediate is a significantly more powerful electrophile, enabling cyclization onto even unactivated aromatic rings under mild conditions.[1][9] This variant was famously used in the synthesis of the drug Tadalafil (Cialis).[1]
-
Enzymatic Pictet-Spengler: Nature employs specialized enzymes called Pictet-Spenglerases, such as Norcoclaurine Synthase (NCS), to construct alkaloid scaffolds.[13][14] These enzymes operate in aqueous environments at physiological pH and exhibit remarkable substrate specificity and stereoselectivity, producing optically pure products.[6][15] Research in this area is paving the way for biocatalytic and chemoenzymatic routes to complex molecules.[16][17]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently acidic conditions for the substrate.[18] 2. Aromatic ring is too electron-poor (deactivated).[10][18] 3. Steric hindrance from a bulky aldehyde or ketone. 4. Degradation of starting material or product under harsh conditions. | 1. Increase acid concentration or switch to a stronger acid (e.g., from HCl to TFA). 2. For deactivated rings, consider the N-acyliminium ion variant or use superacidic conditions.[10] 3. Use a less hindered carbonyl compound if possible. 4. Attempt the reaction at a lower temperature for a longer duration; screen different solvents. |
| Formation of Side Products | 1. Over-oxidation of the THIQ product to a dihydroisoquinoline or fully aromatic isoquinoline.[19] 2. Undesired reactions with other functional groups on the substrates (e.g., phenols).[19] 3. Incomplete cyclization, leading to stable imine or N-acylated intermediates.[19] | 1. Run the reaction under an inert atmosphere (N₂ or Ar) to minimize air oxidation. 2. Protect sensitive functional groups before the reaction and deprotect afterward. 3. Increase reaction time, temperature, or acid strength to drive the cyclization to completion. |
| Incomplete Reaction | 1. Reaction has not reached equilibrium or is kinetically slow. 2. Catalyst deactivation. 3. Insufficient heat. | 1. Extend the reaction time and continue monitoring by TLC/LC-MS. 2. Add another portion of the acid catalyst. 3. Ensure the reaction is maintained at the target reflux temperature. |
| Difficult Purification | 1. Product has similar polarity to a starting material or byproduct. 2. Streaking or poor separation on silica gel. | 1. Try a different solvent system for chromatography or consider reverse-phase chromatography. 2. Add a small amount of triethylamine (1%) to the chromatography eluent to sharpen peaks for basic amine products. 3. Consider converting the product to its hydrochloride salt, which may be crystalline and easier to purify. |
Conclusion
More than a century after its discovery, the Pictet-Spengler reaction remains an indispensable tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. Its reliability, operational simplicity, and adaptability have cemented its place in the synthetic chemist's toolbox. Through modern variations including asymmetric catalysis and biocatalysis, the Pictet-Spengler reaction continues to evolve, enabling the efficient and elegant construction of complex molecular architectures for drug discovery and natural product synthesis.
References
-
Pictet–Spengler reaction - Wikipedia. [Link]
-
Pictet–Spengler reaction - Grokipedia. [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. [Link]
-
Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PubMed Central. [Link]
-
Synthetic versus enzymatic pictet-spengler reaction: An overview - Kuriren. [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PubMed Central. [Link]
-
Enzymatic Pictet–Spengler reaction catalyzed by the norcoclaurine... - ResearchGate. [Link]
-
Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview | Bentham Science. [Link]
-
Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. - R Discovery. [Link]
-
Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview - Ingenta Connect. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC. [Link]
-
Organocatalyzed Asymmetric Pictet‐Spengler Reactions | Request PDF - ResearchGate. [Link]
-
Pictet-Spengler reaction - chemeurope.com. [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - OUCI. [Link]
-
Pictet-Spengler Reaction - J&K Scientific LLC. [Link]
-
Pictet–Spengler Tetrahydroisoquinoline Synthese - ResearchGate. [Link]
-
Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. [Link]
-
The Asymmetric Pictet-Spengler Reaction - Bentham Science Publishers. [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - MDPI. [Link]
-
Optimization of Acidic Protocols for Pictet− Spengler Reaction - ResearchGate. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. [Link]
-
The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. [Link]
-
Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond | Accounts of Chemical Research - ACS Publications. [Link]
-
A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids | Journal of the American Chemical Society. [Link]
-
Pictet-Spengler Reaction - Common Conditions. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - MDPI. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. via.library.depaul.edu [via.library.depaul.edu]
- 4. name-reaction.com [name-reaction.com]
- 5. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Pictet-Spengler_reaction [chemeurope.com]
- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 11. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologic… [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. eurekaselect.com [eurekaselect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline in Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Scaffold of 2-Methyl-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] Substituted THQs form the core of numerous pharmacological agents, demonstrating activities that span from anticancer and anti-inflammatory to neuroprotective and antimicrobial.[1][2] The 2-methyl substituted THQ core, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents. This application note will delve into the strategic use of a key derivative, 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline , as a versatile starting point for comprehensive Structure-Activity Relationship (SAR) studies, with a focus on anticancer drug discovery.
The bromine atom at the 6-position is not merely a substituent; it is a highly strategic functional group that serves as a versatile chemical handle. Its presence allows for a broad and systematic exploration of the chemical space around the THQ core through well-established and robust cross-coupling reactions. This enables researchers to methodically investigate the impact of various substituents at this position on the biological activity of the molecule, thereby elucidating the SAR and guiding the optimization of lead compounds.
The Rationale for SAR Studies at the 6-Position
SAR studies are fundamental to the process of drug discovery and development. By systematically altering the structure of a hit or lead compound and evaluating the resulting changes in biological activity, medicinal chemists can identify the key molecular features responsible for the desired pharmacological effect. The 6-position of the THQ ring is a prime target for modification for several reasons:
-
Vector for Exploration: The 6-position projects into a region of chemical space that can significantly influence the molecule's interaction with biological targets. Modifications at this position can impact binding affinity, selectivity, and pharmacokinetic properties.
-
Modulation of Physicochemical Properties: The introduction of different functional groups at the 6-position can fine-tune the lipophilicity, polarity, and metabolic stability of the compound, all of which are critical for drug-likeness.
-
Synthetic Accessibility: The presence of the bromine atom at the 6-position provides a reliable and versatile point for chemical modification using modern synthetic methods.
This application note will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the derivatization of the 6-bromo-2-methyl-THQ scaffold: the Suzuki-Miyaura Coupling for the introduction of carbon-carbon bonds and the Buchwald-Hartwig Amination for the formation of carbon-nitrogen bonds.[3][4][5][6]
Experimental Protocols: Derivatization of this compound
The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound. These protocols are designed to be robust and adaptable for the generation of a diverse library of analogs for SAR studies.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl/Heteroaryl-2-methyl-1,2,3,4-tetrahydroquinolines
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5][6][7][8][9] This reaction is ideal for introducing a wide variety of aryl and heteroaryl moieties at the 6-position of the THQ ring.
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
2 M Sodium carbonate (Na₂CO₃) solution (2.0 equivalents)
-
Toluene
-
Ethanol
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add toluene and ethanol in a 4:1 ratio to the flask.
-
Add the 2 M Na₂CO₃ solution (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl/heteroaryl-2-methyl-1,2,3,4-tetrahydroquinoline derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-2-methyl-1,2,3,4-tetrahydroquinolines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4][10][11][12] This method allows for the introduction of a wide range of primary and secondary amines at the 6-position of the THQ scaffold.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Toluene or Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene or dioxane to the tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-2-methyl-1,2,3,4-tetrahydroquinoline derivative.
Structure-Activity Relationship (SAR) Analysis: A Case Study in Anticancer Activity
Based on published data for 2-methyl-THQ derivatives, this scaffold has shown promising selective anticancer activity.[1] The following table presents a hypothetical SAR analysis based on the derivatization of this compound, illustrating how systematic modifications at the 6-position could influence cytotoxicity against a model cancer cell line (e.g., HeLa).
| Compound ID | R Group at 6-Position | Synthetic Method | Hypothetical IC₅₀ (µM) | SAR Interpretation |
| 1 | -Br (Starting Material) | - | >50 | The bromo substituent itself confers low intrinsic activity. |
| 2a | -Phenyl | Suzuki Coupling | 15.2 | Introduction of a simple aryl group enhances activity. |
| 2b | -4-Methoxyphenyl | Suzuki Coupling | 8.5 | Electron-donating group on the phenyl ring improves potency. |
| 2c | -4-Trifluoromethylphenyl | Suzuki Coupling | 25.8 | Electron-withdrawing group on the phenyl ring reduces potency. |
| 2d | -Pyridin-3-yl | Suzuki Coupling | 12.1 | A heteroaromatic ring is well-tolerated and maintains good activity. |
| 3a | -Morpholino | Buchwald-Hartwig | 18.9 | Introduction of a polar, cyclic amine provides moderate activity. |
| 3b | -Piperidin-1-yl | Buchwald-Hartwig | 22.4 | A less polar cyclic amine shows slightly reduced activity. |
| 3c | -NH-Phenyl | Buchwald-Hartwig | 9.8 | A direct C-N linkage to an aromatic ring is favorable for activity. |
| 3d | -NH-Cyclohexyl | Buchwald-Hartwig | 35.1 | An aliphatic amine substituent is less favorable than an aromatic one. |
Key SAR Insights from the Hypothetical Data:
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents at the 6-position, introduced via either a C-C (Suzuki) or C-N (Buchwald-Hartwig) bond, appear to be more favorable for anticancer activity than aliphatic groups.
-
Electronic Effects: The electronic properties of the appended aryl ring play a significant role. Electron-donating groups (e.g., -OCH₃) enhance potency, suggesting a potential π-stacking or hydrogen bonding interaction with the biological target that is favored by increased electron density.
-
Hydrogen Bonding Potential: The presence of a nitrogen atom in a heteroaromatic ring (e.g., pyridine) or as a linker to another aromatic ring (aniline derivative) is well-tolerated and can contribute to activity, possibly through hydrogen bonding interactions.
-
Polarity and Size: The introduction of polar groups like morpholine is tolerated, but the overall size and shape of the substituent at the 6-position will likely influence binding to the target protein.
Visualization of the SAR Workflow
The following workflow diagram illustrates the strategic approach to SAR studies using this compound.
Workflow for SAR studies starting from the 6-bromo-THQ scaffold.
Conclusion
This compound is a highly valuable and versatile starting material for conducting systematic SAR studies in medicinal chemistry. Its strategic design, incorporating a privileged scaffold with a synthetically tractable chemical handle, allows for the efficient generation of diverse libraries of analogs. The application of robust and reliable cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, empowers researchers to thoroughly explore the chemical space around the THQ core. This systematic approach is crucial for identifying key structural features that govern biological activity, ultimately leading to the rational design and optimization of novel therapeutic agents. The protocols and SAR insights provided in this application note serve as a guide for researchers in the field of drug discovery to leverage the full potential of this important chemical building block.
References
-
Abbott, B. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8847–8853. Available at: [Link]
-
Rojas-Vite, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(3), 1184-1199. Available at: [Link]
- Ault, A. (2004). The Bischler-Napieralski Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 65-99). John Wiley & Sons, Inc.
-
Mullins, R. J., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5556–5585. Available at: [Link]
-
ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. Available at: [Link]
-
Ogden, K. K., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 56(13), 5495–5509. Available at: [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2025). Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14347–14383. Available at: [Link]
-
Chaube, U., et al. (2021). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 13(1), 89-105. Available at: [Link]
- Sabale, P. M., et al. (2012). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 54-60.
-
Nakashima, R., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 107, 129758. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Li, Y., et al. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]
-
Thompson, A. M., et al. (2017). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 25(13), 3336–3349. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. youtube.com [youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium Catalyst Loading for Suzuki Coupling of 6-Bromo-Tetrahydroquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with challenging substrates like 6-bromo-tetrahydroquinolines. Our goal is to provide you with practical, in-depth solutions and a deeper understanding of the reaction's intricacies to help you optimize your catalyst loading, maximize yields, and minimize side-product formation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments. We diagnose the likely causes and provide actionable solutions grounded in mechanistic principles.
Problem 1: Low or No Product Yield
A low or non-existent yield is the most common issue. The root cause often lies in the failure of one of the key steps in the catalytic cycle.
Potential Causes & Recommended Solutions
-
Inactive Catalyst/Inefficient Pre-catalyst Reduction:
-
Causality: The active catalyst in the Suzuki coupling is a Palladium(0) species.[1][2] Many common pre-catalysts, such as Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to enter the catalytic cycle.[1] This reduction step can be inefficient or fail, stalling the reaction before it begins. The efficiency of this reduction depends on the ligand, base, solvent, and temperature.[3]
-
Solution 1 (Choose a Pd(0) Source): Start with a Pd(0) pre-catalyst like Pd₂(dba)₃ to bypass the in situ reduction step. This can simplify the system and pinpoint other potential issues.
-
Solution 2 (Optimize Reduction): If using a Pd(II) source, ensure your conditions promote reduction. Some phosphine ligands can act as reducing agents, or this can occur at the expense of the boronic acid, forming homocoupled impurities.[3] A well-chosen ligand and proper thermal conditions are critical.[3]
-
-
Poor Oxidative Addition:
-
Causality: The first crucial step of the cycle is the oxidative addition of the palladium catalyst into the carbon-bromine bond of the tetrahydroquinoline.[2][4] The electron-rich nature of the nitrogen-containing heterocycle can make this step sluggish compared to simple aryl bromides.[5] This is often the rate-limiting step of the entire reaction.[4][6]
-
Solution 1 (Select Appropriate Ligand): This is the most critical factor. For electron-rich aryl bromides, bulky and electron-donating phosphine ligands are required to accelerate oxidative addition.[5] Ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, are industry standards for this purpose and have demonstrated exceptional activity, allowing for reactions at lower temperatures and catalyst loadings.[7]
-
Solution 2 (Increase Temperature): Increasing the reaction temperature can provide the necessary activation energy for oxidative addition. However, be cautious, as higher temperatures can also lead to catalyst decomposition and side reactions.
-
-
Inefficient Transmetalation:
-
Causality: Transmetalation requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[4][8] If the base is too weak, not soluble, or if the wrong solvent is used, this step can become the bottleneck.
-
Solution 1 (Base Selection): Use a sufficiently strong base. Potassium phosphate (K₃PO₄) is an excellent and widely used choice. For very challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary.[2]
-
Solution 2 (Solvent System): The reaction often benefits from a biphasic solvent system or the presence of some water.[9][10] Solvents like dioxane, THF, or toluene with a small amount of water can help solubilize the inorganic base and facilitate the formation of the boronate "ate" complex.[5][10]
-
-
Catalyst Poisoning:
-
Causality: Impurities in starting materials or solvents can act as catalyst poisons. For instance, trace contaminants in solvents, such as those from their manufacturing process, can strongly bind to the palladium center and deactivate it.[11]
-
Solution: Always use high-purity, degassed solvents and ensure the purity of your 6-bromo-tetrahydroquinoline and boronic acid. If poisoning is suspected, adding a small excess of a phosphine ligand can sometimes mitigate the effect by displacing the poison.[11]
-
Problem 2: Significant Formation of Side Products
The appearance of new spots on a TLC plate that are not starting material or product indicates side reactions are occurring.
Potential Causes & Recommended Solutions
-
Boronic Acid Homocoupling (Biaryl Formation):
-
Causality: This occurs when two boronic acid molecules couple together. It is typically promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species that facilitates this unwanted reaction.[1]
-
Solution: Rigorously degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period) and maintain an inert atmosphere throughout the reaction.[12]
-
-
Protodeboronation:
-
Causality: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It can be caused by excess base or water, particularly at elevated temperatures, leading to the loss of your nucleophilic coupling partner.
-
Solution 1 (Control Stoichiometry): Use a moderate excess of the boronic acid (e.g., 1.2-1.5 equivalents) and the base (e.g., 2-3 equivalents).
-
Solution 2 (Temperature Management): Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Screen temperatures starting from 80 °C up to the boiling point of the solvent.
-
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
The formation of a black precipitate is a visual indicator of catalyst death.
Potential Causes & Recommended Solutions
-
Ligand Dissociation/Decomposition:
-
Causality: At high temperatures, the phosphine ligand can dissociate from the palladium center, leaving behind unstable, coordinatively unsaturated Pd(0) species that rapidly agglomerate into inactive palladium black.
-
Solution 1 (Increase Ligand:Palladium Ratio): A higher ligand-to-metal ratio (e.g., 2:1 to 4:1 L:Pd) can help maintain the stability of the catalytically active monomeric species.[3] Using an excess of the ligand can prevent the formation of unreactive complexes.[3]
-
Solution 2 (Use More Stable Ligands): Bulky biarylphosphine ligands (e.g., SPhos) or chelating bidentate ligands (e.g., Xantphos) often form more thermally stable complexes with palladium, reducing the likelihood of decomposition.[7]
-
Note: While visually alarming, the appearance of some palladium black does not always mean the reaction has completely failed, but it is a clear sign that your catalytic system is unstable under the current conditions.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to common strategic questions related to reaction optimization.
Q1: What is a good starting palladium catalyst loading for my 6-bromo-tetrahydroquinoline? A good starting point for initial screening is typically between 1-3 mol % of the palladium pre-catalyst relative to the limiting reagent (usually the aryl bromide). Once a viable set of conditions (ligand, base, solvent) has been identified, you can begin to optimize by systematically lowering the catalyst loading. In many industrial processes, loadings well below 0.1 mol % are desirable to reduce costs and minimize palladium contamination in the final product.[7]
Q2: How do I choose the right palladium pre-catalyst and ligand? While many pre-catalysts like Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) will work, the ligand is the most critical parameter for success . The 6-bromo-tetrahydroquinoline substrate is an electron-rich N-heterocycle. The rate-limiting step for such substrates is often the initial oxidative addition. To overcome this barrier, you need a ligand that is both bulky and electron-donating . This electronic character increases the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Br bond. Modern biarylphosphine ligands like SPhos, XPhos, and RuPhos are specifically designed for this purpose and are highly recommended.[5][7]
Q3: How can I monitor the reaction progress effectively? For routine monitoring, Thin Layer Chromatography (TLC) is the simplest and most cost-effective method.[13] Stain with potassium permanganate if your product is UV-inactive. For more quantitative and detailed analysis, taking aliquots at various time points for analysis by LC-MS or GC-MS is standard practice. These techniques can confirm the mass of your product and help identify any side products being formed. For advanced labs, benchtop NMR spectroscopy can provide real-time kinetic data without the need for workup or deuterated solvents.[14][15]
Q4: What is the optimal base and solvent combination? There is no single "best" combination, as the ideal choice depends on the specific substrates. However, a robust starting point for 6-bromo-tetrahydroquinolines is K₃PO₄ as the base in a solvent system like 1,4-dioxane/water (e.g., 4:1 v/v) . The base activates the boronic acid, and the water helps to dissolve the base and facilitate this activation.[5][8][10] If this fails, screening other bases (Cs₂CO₃, K₂CO₃) and solvents (THF, Toluene, DMF) is a logical next step.
Data & Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation | Rationale |
| Aryl Halide | 6-Bromo-tetrahydroquinoline | Substrate of interest. |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents. |
| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-3 mol %. Pd(0) source is simpler; Pd(II) is common. |
| Ligand | SPhos or XPhos | 1.1 - 2.2 equivalents relative to Pd metal. Bulky, electron-rich.[7] |
| Base | K₃PO₄ | 2.0 - 3.0 equivalents. Strong, effective, and commonly used.[7] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good for substrate solubility and base activation.[10] |
| Temperature | 80 - 110 °C | Start lower and increase if no reaction occurs. |
| Atmosphere | Nitrogen or Argon | Critical to prevent catalyst oxidation and homocoupling.[1] |
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-bromo-tetrahydroquinoline (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq) and briefly flush with inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water) to the Schlenk flask containing the solids.
-
Add the catalyst/ligand mixture to the flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction. The efficiency of the entire process depends on the smooth operation of each step.[1][2][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Failed Reactions
This flowchart provides a logical path to diagnose and solve issues with your Suzuki coupling experiment.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
References
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
- SUZUKI REACTION MONITORING. Advion.
- Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Sci-Hub.
- Suzuki–Miyaura cross-coupling optimization enabled by autom
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
- Solvent Effects on the Selectivity of Palladium-C
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Deriv
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Deriv
- Why can't I achieve good yields for this Suzuki reaction?
- Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
- How to boost yields of palladium tetrakis catalyzed Suzuki coupling in a microwave reactor?
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. azom.com [azom.com]
- 15. vapourtec.com [vapourtec.com]
Technical Support Center: Synthesis and Purification of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the synthesis of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the preparation and purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently encountered questions, all grounded in established chemical principles.
I. Understanding the Synthetic Landscape
The synthesis of this compound typically involves a two-stage process:
-
Formation of the Quinoline Core: The aromatic core, 6-bromo-2-methylquinoline, is commonly synthesized via the Doebner-von Miller reaction, which is a robust method for creating quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] In this case, 4-bromoaniline is reacted with crotonaldehyde (often generated in situ from acetaldehyde).[3][4]
-
Reduction to Tetrahydroquinoline: The resulting 6-bromo-2-methylquinoline is then reduced to the desired 1,2,3,4-tetrahydroquinoline. Catalytic hydrogenation is a frequently employed method for this transformation.[5][6]
Each of these stages presents a unique set of challenges, from byproduct formation to purification hurdles. This guide will address them systematically.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, providing explanations for their cause and actionable solutions.
Synthesis Stage 1: Doebner-von Miller Reaction
Q1: My Doebner-von Miller reaction to synthesize 6-bromo-2-methylquinoline has resulted in a large amount of intractable tar. How can I prevent this and isolate my product?
A1: Tar formation is the most common issue in the Doebner-von Miller synthesis and is primarily caused by the acid-catalyzed polymerization of the highly reactive α,β-unsaturated carbonyl compound (crotonaldehyde).[7][8]
-
Causality: The strongly acidic conditions required for the cyclization reaction also promote the self-condensation and polymerization of crotonaldehyde, leading to the formation of high-molecular-weight, tarry substances. This is often an exothermic process that can be difficult to control.[8]
-
Troubleshooting & Mitigation:
-
Control Reaction Vigor: The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the notoriously exothermic nature of the Skraup-type reactions by extending the reaction over a longer period.[8]
-
Slow Reagent Addition: Add the acetaldehyde or crotonaldehyde slowly to the heated acidic solution of 4-bromoaniline. This maintains a low instantaneous concentration of the aldehyde, minimizing its self-polymerization.[7]
-
Temperature Management: While heat is required, excessive temperatures will accelerate tar formation. Maintain careful temperature control and provide cooling if the reaction becomes too vigorous.[7]
-
-
Product Isolation from Tar:
-
Steam Distillation: If your product, 6-bromo-2-methylquinoline, is sufficiently volatile, steam distillation is a highly effective method to separate it from the non-volatile tar. The quinoline will co-distill with the water and can be collected from the distillate.[7][8]
-
Acid-Base Extraction: After the reaction, the mixture can be made strongly basic to liberate the free quinoline base. This can then be extracted into an organic solvent, leaving many of the polymeric materials behind.[1]
-
Q2: Besides tar, what other byproducts should I be aware of during the synthesis of 6-bromo-2-methylquinoline?
A2: Several other byproducts can form, complicating purification:
-
Partially Reduced Species: The intermediate Schiff base in the reaction mechanism can sometimes act as an oxidizing agent, leading to its own reduction. This can result in the formation of partially saturated quinoline derivatives as minor byproducts.[8]
-
Positional Isomers: While the use of 4-bromoaniline strongly directs the cyclization to form the 6-bromo isomer, minor regioisomers (e.g., 8-bromo-2-methylquinoline) could potentially form depending on the precise reaction conditions and the purity of the starting aniline.
-
Unreacted 4-Bromoaniline: Incomplete reaction will leave the starting aniline in the crude product mixture.
Synthesis Stage 2: Catalytic Hydrogenation
Q3: I am hydrogenating 6-bromo-2-methylquinoline, but the reaction is sluggish and I'm seeing incomplete conversion. What could be the issue?
A3: Sluggish hydrogenation can be due to several factors related to the catalyst and reaction conditions.
-
Causality: The catalyst's active sites can be "poisoned" by impurities in the substrate or solvent. Halogenated compounds themselves can sometimes inhibit certain catalysts. The choice of catalyst, solvent, pressure, and temperature are all critical for efficient reduction.[9]
-
Troubleshooting & Mitigation:
-
Substrate Purity: Ensure your 6-bromo-2-methylquinoline is free from impurities from the previous step, especially sulfur-containing compounds or residual acids/bases, which can poison catalysts like Palladium and Platinum.
-
Catalyst Choice: While Pd/C is a common hydrogenation catalyst, it can sometimes promote dehalogenation. Consider catalysts like Platinum oxide (PtO₂) or specialized catalysts like molybdenum sulfide (MoS₂), which have shown selectivity in the hydrogenation of bromoquinolines.[6]
-
Reaction Conditions: Optimize hydrogen pressure and temperature. Increasing pressure often enhances the reaction rate. However, elevated temperatures may increase the risk of side reactions.[5]
-
Solvent Selection: The choice of solvent can significantly impact hydrogenation rates. Alcohols like ethanol or methanol are common, but other solvents like ethyl acetate or acetic acid (which can help to activate the ring for reduction) should be considered.[5]
-
Q4: My main concern is the removal of the bromine atom (dehalogenation) during hydrogenation. How can I minimize the formation of 2-methyl-1,2,3,4-tetrahydroquinoline?
A4: Hydrodehalogenation is a well-known side reaction in the catalytic hydrogenation of aryl halides.
-
Causality: Catalysts like Palladium on Carbon (Pd/C) are particularly active for the cleavage of carbon-halogen bonds in the presence of hydrogen. The reactivity for dehalogenation is typically I > Br > Cl > F.
-
Troubleshooting & Mitigation:
-
Catalyst Selection: This is the most critical factor. Avoid highly active dehalogenation catalysts like Pd/C if this is a major issue. Platinum-based catalysts (e.g., PtO₂) often show lower tendencies for dehalogenation. Molybdenum sulfide catalysts have also been reported to be selective for the hydrogenation of the heterocyclic ring while preserving the C-Br bond.[6]
-
Reaction Modifiers: The addition of a catalyst inhibitor or modifier can sometimes suppress dehalogenation. For example, adding a small amount of a base (like triethylamine or potassium carbonate) can sometimes reduce the acidity of the catalyst surface and decrease hydrodehalogenation.
-
Milder Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reduction methods such as transfer hydrogenation or chemical reduction, although these may have their own selectivity challenges.
-
III. Purification Protocols & Workflows
Effective purification is crucial for obtaining high-purity this compound. The following represents a logical workflow for purifying the crude product after hydrogenation.
Caption: A typical purification workflow for this compound.
Step-by-Step Purification Guide
1. Catalyst Removal:
-
Procedure: After the hydrogenation reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a pad of Celite® or another filter aid to remove the solid catalyst. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.
2. Acid-Base Extraction (to remove non-basic impurities):
-
Rationale: This step leverages the basicity of the tetrahydroquinoline nitrogen to separate it from neutral byproducts like the dehalogenated analog (2-methyl-1,2,3,4-tetrahydroquinoline) and any remaining unreacted 6-bromo-2-methylquinoline (which is a weaker base).
-
Procedure:
-
Combine the organic filtrates and extract with 1M hydrochloric acid (HCl). The desired product will move into the aqueous layer as the hydrochloride salt.
-
Separate the aqueous layer. Wash it once with an organic solvent like diethyl ether or dichloromethane to remove any dissolved neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by slowly adding a concentrated base such as 4M sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution.
-
Extract the liberated free base into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
3. Column Chromatography (to separate structurally similar compounds):
-
Rationale: This is the most effective method for separating the target compound from byproducts with similar basicity but different polarity, such as over-brominated or under-brominated species.
-
Procedure:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or petroleum ether, is typically effective. The less polar dehalogenated byproduct will elute first, followed by the desired mono-brominated product. More polar impurities will elute later.
-
Monitoring: Use Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
4. Recrystallization (for final polishing):
-
Rationale: Recrystallization is an excellent final step to obtain a highly pure, crystalline solid product and remove any minor impurities that may have co-eluted during chromatography.
-
Procedure:
-
Dissolve the crude solid from chromatography in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
IV. Summary of Key Byproducts and Their Removal
| Byproduct Name | Likely Origin | Recommended Removal Method(s) |
| Polymeric Tar | Doebner-von Miller reaction | Steam Distillation (of quinoline precursor), Acid-Base Extraction |
| 2-methyl-1,2,3,4-tetrahydroquinoline | Dehalogenation during hydrogenation | Column Chromatography, careful selection of hydrogenation catalyst |
| 6-bromo-2-methylquinoline | Incomplete hydrogenation | Column Chromatography, optimization of hydrogenation conditions |
| Unreacted 4-bromoaniline | Incomplete Doebner-von Miller | Acid-Base Extraction, Column Chromatography |
V. Mechanistic Insight: The Doebner-von Miller Reaction
Understanding the mechanism provides clarity on why certain byproducts form. The reaction is complex, but a generally accepted pathway is outlined below.
Caption: A simplified mechanism of the Doebner-von Miller reaction.
VI. References
-
IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Available at: [Link][3]
-
Name Reactions. (n.d.). Doebner-von Miller Synthesis. Available at: [Link][10]
-
Wikipedia. (2023). Doebner–Miller reaction. Available at: [Link][1]
-
Zhou, Y.-G., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Organic Letters, 13(11), 2848-2851.
-
Deng, J., et al. (2010). Convenient Synthesis of Optically Pure 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline. Heterocycles, 82(1), 635-642.
-
Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Available at: [11]
-
Request PDF. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. Available at: [Link]
-
Oestreich, M., et al. (2020). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Angewandte Chemie International Edition, 59(31), 12896-12900.
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Available at: [Link][12]
-
Kempe, R., et al. (2020). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 5(31), 19576-19584.
-
Ananikov, V. P., et al. (2021). Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines. New Journal of Chemistry, 45(24), 10766-10775.[6]
-
Janin, Y. L., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(6), 934-940.
-
ResearchGate. (n.d.). Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones (3a−g). Available at: [Link][13]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
-
PrepChem. (n.d.). Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline. Available at: [Link][14]
-
Kruger, H. G., & Arderne, C. (2014). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal.
-
Alajarin, R., et al. (2014). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. The Journal of Organic Chemistry, 79(8), 3436-3444.
-
Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10243-10271.
-
Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Current Organic Synthesis, 11(4), 545-572.
-
PubChem. (n.d.). 6-Bromo-2-methylquinoline. Available at: [Link][2]
-
Semantic Scholar. (n.d.). Doebner-von Miller reaction. Available at: [Link][15]
-
Kirchner, K., et al. (2022). Basic Promotors Impact Thermodynamics and Catalyst Speciation in Homogeneous Carbonyl Hydrogenation. Journal of the American Chemical Society, 144(18), 8086-8098.
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. 6-Bromo-2-methylquinoline CAS#: 877-42-9 [m.chemicalbook.com]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. semanticscholar.org [semanticscholar.org]
Technical Support Center: Column Chromatography Purification of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the setup and strategy for the chromatographic purification of this specific heterocyclic amine.
Q1: What is the primary challenge when purifying this compound on standard silica gel?
The principal difficulty arises from the interaction between the basic amine functionality of the tetrahydroquinoline ring and the acidic nature of the silica gel stationary phase. Silica gel possesses surface silanol groups (Si-OH) which are Brønsted acids[1]. These acidic sites can strongly interact with or even protonate the basic nitrogen atom of your target compound. This acid-base interaction leads to several common issues:
-
Poor Recovery: The compound may bind irreversibly to the column, significantly reducing yield[1].
-
Peak Tailing / Band Spreading: The compound elutes slowly and unevenly, resulting in broad bands rather than sharp, distinct ones. This severely compromises separation efficiency[1].
-
Compound Degradation: In some cases, the highly acidic surface of the silica can catalyze the degradation of sensitive molecules[1].
Q2: How do I select the appropriate stationary phase?
For this application, standard flash-grade silica gel (230-400 mesh) is the most common and cost-effective choice. However, due to the challenges mentioned in Q1, its surface chemistry must be managed.
-
Standard Silica Gel: Recommended for most applications, provided the mobile phase is modified (see Q3).
-
Deactivated or Base-Washed Silica: An alternative is to use commercially available deactivated silica gel or to prepare it by washing standard silica with a basic solution (e.g., a dilute solution of triethylamine in your starting eluent) and then re-drying. This neutralizes the most active acidic sites.
-
Alumina (Basic or Neutral): Basic or neutral alumina can also be an effective stationary phase for basic compounds, as it avoids the acidic surface issues of silica. However, its separation characteristics differ, and the solvent system would need to be re-developed. For most cases, modified silica is sufficient and more familiar to chemists.
Q3: How do I develop an effective mobile phase (eluent)?
The key to a successful separation of basic amines on silica is to neutralize the acidic silanol groups. This is achieved by adding a small amount of a competing, volatile base to the eluent system[1].
-
Start with a Non-Polar/Polar System: The most common starting point is a binary mixture of a non-polar solvent like Hexanes or Heptane and a more polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]. A documented purification for a similar compound, 6-bromo-1,2,3,4-tetrahydroquinoline, utilized a 5% ethyl acetate in hexane solution[2]. This serves as an excellent initial condition for your TLC analysis.
-
Add a Basic Modifier: Incorporate 0.5-1% Triethylamine (TEA) or Ammonia (as a solution in Methanol) into your mobile phase. TEA is a volatile tertiary amine that will preferentially bind to the acidic sites on the silica, allowing your target compound to travel through the column without deleterious interactions[1].
-
Optimize with Thin-Layer Chromatography (TLC): Before running the column, you must optimize the solvent ratio using TLC. The goal is to achieve a Retention Factor (Rf) of 0.25-0.35 for your target compound. The Rf is a measure of how far the compound travels relative to the solvent front and is a critical parameter for predicting column behavior[3].
| TLC Result | Interpretation | Action |
| Rf > 0.5 | Eluent is too polar. | Increase the proportion of the non-polar solvent (e.g., Hexane). |
| Rf < 0.2 | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., Ethyl Acetate). |
| Spot is streaking | Strong interaction with silica. | Ensure 0.5-1% TEA is present in the TLC developing solvent. |
Q4: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
Since this compound is not visibly colored, you must use visualization techniques.[7]
-
UV Light (254 nm): The aromatic quinoline ring is UV-active. Spots will appear as dark purple/green shadows on a fluorescent TLC plate (labeled F254) when viewed under a UV lamp[8][9]. This is the primary non-destructive method and should be used to monitor the column fractions.
-
Chemical Stains: If UV is not sufficiently sensitive or for confirmation, chemical stains can be used. These methods are destructive to the sample on the TLC plate.
-
Potassium Permanganate (KMnO4): A general stain that reacts with most organic compounds, especially those with reducible functional groups. It appears as yellow/brown spots on a purple background.
-
p-Anisaldehyde Stain: This stain can produce a range of colors with different functional groups after gentle heating and is often effective for nitrogen-containing compounds[8].
-
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the column chromatography experiment.
Problem: My compound is streaking badly on the TLC plate, even with Ethyl Acetate/Hexane.
-
Cause: This is the classic sign of a strong acid-base interaction between your basic compound and the acidic silica plate.
-
Solution: Prepare a new TLC developing chamber with an eluent that contains a basic modifier. Add 0.5-1% triethylamine (TEA) to your chosen Hexane/EtOAc mixture. Re-run the TLC plate in this modified solvent system. The spots should become much more compact and well-defined. Never run the column until you have resolved the streaking issue on the TLC plate.
Problem: My compound will not elute from the column, or the yield is extremely low.
-
Cause 1: Insufficiently Polar Eluent. The mobile phase may not have enough polarity to move the compound down the column.
-
Solution: If TLC analysis showed an appropriate Rf, this is unlikely. However, if you suspect this is the issue, you can perform a "methanol purge" by running 100% methanol through the column after your initial elution to wash off highly polar compounds[10]. Before doing this, ensure you have collected all fractions from your planned gradient.
-
-
Cause 2: No Basic Modifier. You forgot to add TEA or another base to the mobile phase for the column run. Your compound is now irreversibly bound to the acidic silica.
-
Solution: Unfortunately, this is often difficult to recover from. You can try to salvage the material by flushing the column with a mixture of Dichloromethane/Methanol with 2-5% Ammonium Hydroxide. However, prevention is the best cure. Always use the same basified eluent for the column that you used to get a good Rf value on the TLC plate.
-
Problem: The separation between my product and an impurity is poor.
-
Cause 1: Improper Solvent System. The chosen solvent system may move both compounds at a similar rate.
-
Solution: Re-develop the solvent system using TLC. Try changing the polar component of your eluent. For example, if Hexane/EtOAc fails, try Hexane/DCM or Hexane/Acetone (always with 1% TEA). Different solvents offer different selectivities and may resolve the compounds[11].
-
-
Cause 2: Column Overload. Too much crude material was loaded onto the column. The bands broaden significantly and overlap.
-
Solution: As a rule of thumb, for flash chromatography, the amount of crude material should be about 1-5% of the mass of the silica gel. If you loaded 1 g of crude material, you should be using at least 20-100 g of silica. Reduce the sample load on the next attempt.
-
-
Cause 3: Poor Column Packing. An improperly packed column with channels or cracks will lead to very poor separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks. Dry packing followed by forcing the eluent through under pressure is a reliable method[12].
-
Problem: I suspect my compound is decomposing on the column.
-
Cause: The acidic silica is causing degradation. While adding TEA minimizes this, highly sensitive compounds can still be affected.
-
Solution:
-
Perform a Stability Test: Spot your crude material on a TLC plate. Note the spot(s). Now, place a larger spot of the crude material onto a small amount of silica gel in a vial, add a few drops of your eluent, and let it sit for 30 minutes. Then, filter the silica, rinse with eluent, and spot the filtrate on the same TLC plate next to the original spot. If a new spot appears or the original product spot diminishes, you have confirmed instability on silica[10].
-
Change Stationary Phase: Switch to a more inert stationary phase like neutral or basic alumina. You will need to re-develop your mobile phase system using TLC with alumina plates.
-
Section 3: Experimental Protocols & Visual Workflows
Protocol 1: TLC Analysis and Solvent System Optimization
-
Prepare three separate eluent mixtures in 100 mL beakers:
-
A: 95:5 Hexane:Ethyl Acetate + 1% Triethylamine
-
B: 90:10 Hexane:Ethyl Acetate + 1% Triethylamine
-
C: 80:20 Hexane:Ethyl Acetate + 1% Triethylamine
-
-
Pour a small amount (~0.5 cm depth) of each eluent into separate, covered TLC developing chambers (a beaker with a watch glass is sufficient).
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane).
-
Using a capillary tube, spot the dissolved crude material onto the baseline of three separate TLC plates.
-
Place one plate in each chamber, ensuring the solvent level is below the baseline. Cover the chambers.
-
Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Remove the plates and immediately mark the solvent front with a pencil[6].
-
Visualize the plates under a 254 nm UV lamp and circle the spots.
-
Calculate the Rf value for your target compound in each system. Select the system that provides an Rf value between 0.25 and 0.35 for the column.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand[12].
-
Dry Packing: Add the required amount of silica gel (e.g., 40 g for 400 mg of crude material) to the column as a dry powder. Gently tap the column to ensure even packing[12].
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel or Celite (approx. 2-3 times the mass of your crude material) to this solution[12].
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder remains[12].
-
Carefully add this powder to the top of the packed column, creating a uniform layer. Add a final thin layer of sand on top.
-
-
Elution:
-
Fraction Analysis:
-
Monitor the collected fractions using TLC and UV visualization.
-
Combine the fractions that contain only your pure product[13].
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound[12].
Visual Workflow: Purification Strategy
Caption: Overall workflow from method development to product isolation.
Visual Workflow: Troubleshooting Decision Tree
Caption: A decision tree for common column chromatography issues.
References
-
Ito, Y., & Conway, W. D. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. National Institutes of Health. [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
ResearchGate. (2022, January 15). (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]
-
YMC. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. [Link]
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Organic Lab Techniques. (2022, March 8). Colorless Column [Video]. YouTube. [Link]
-
Semantic Scholar. (n.d.). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance. [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed. [Link]
-
Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica?[Link]
-
SpringerLink. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
Crunch Chemistry. (2023, August 7). How do I calculate a Rf value in chromatography? [Video]. YouTube. [Link]
-
LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase. [Link]
-
Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). [Link]
-
Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]
-
ResearchGate. (2025). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mastelf.com [mastelf.com]
- 5. Before you continue to YouTube [consent.youtube.com]
- 6. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. nacalai.com [nacalai.com]
- 12. orgsyn.org [orgsyn.org]
- 13. youtube.com [youtube.com]
preventing dehalogenation as a side reaction in 6-bromo-tetrahydroquinoline chemistry
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for chemists working with 6-bromo-tetrahydroquinoline and its derivatives. As a Senior Application Scientist, I understand that while this scaffold is a valuable building block in pharmaceutical and materials science, the C-Br bond at the 6-position can be susceptible to a common and frustrating side reaction: dehalogenation (hydrodehalogenation). This guide is designed to provide you with in-depth troubleshooting advice, field-proven protocols, and a clear understanding of the mechanistic principles at play to help you maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive from researchers encountering dehalogenation with 6-bromo-tetrahydroquinoline.
Q1: What is dehalogenation and why is it a problem in my reaction with 6-bromo-tetrahydroquinoline?
A: Dehalogenation is a side reaction where the bromine atom on your 6-bromo-tetrahydroquinoline is replaced by a hydrogen atom, leading to the formation of tetrahydroquinoline as a byproduct. This is problematic because it consumes your starting material, reduces the yield of your desired product, and complicates purification due to the similarity in structure between the starting material, product, and byproduct.
Q2: What is the primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions?
A: The most common culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This highly reactive intermediate can be generated from various sources, including trace water, alcohol solvents, or even certain amine bases. Once formed, the Pd-H species can react with the palladium-bound 6-tetrahydroquinolyl intermediate in a process called reductive elimination, cleaving the C-Br bond and replacing it with a C-H bond.
Q3: Is the nitrogen atom in the tetrahydroquinoline ring affecting the reaction?
A: Yes, the Lewis basic nitrogen atom of the tetrahydroquinoline ring can coordinate to the palladium catalyst. This can sometimes inhibit the desired catalytic activity and may influence the propensity for side reactions like dehalogenation. If the nitrogen is a secondary amine (N-H), it is also acidic and can react with the base, potentially complicating the reaction. For these reasons, N-protection is often a crucial first step.
Q4: I'm seeing significant dehalogenation. What is the first thing I should change in my protocol?
A: The choice of base is often the most critical factor. Strong bases, especially in the presence of protic impurities, can accelerate the formation of Pd-H species. Switching to a weaker, anhydrous base is a highly effective first troubleshooting step. We recommend trying anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
In-Depth Troubleshooting Guide
If the initial FAQ advice is insufficient, this section provides a more detailed, systematic approach to diagnosing and solving persistent dehalogenation issues.
The Issue: Significant Formation of Tetrahydroquinoline Byproduct
You've run a Suzuki-Miyaura or Buchwald-Hartwig reaction with your N-protected 6-bromo-tetrahydroquinoline and LC-MS or ¹H NMR analysis shows a significant peak corresponding to the dehalogenated starting material.
Troubleshooting Workflow
This workflow is designed to systematically eliminate the potential causes of dehalogenation, from the simplest to the most complex adjustments.
Caption: A systematic workflow for troubleshooting dehalogenation.
Understanding the Competing Reaction Pathways
To effectively troubleshoot, it's crucial to understand the catalytic cycle. The desired cross-coupling pathway is in competition with the dehalogenation side reaction.
Caption: Competing catalytic cycles for cross-coupling and dehalogenation.
Data-Driven Parameter Optimization
The following tables summarize the expected impact of key reaction parameters on the ratio of the desired product to the dehalogenated byproduct.
Table 1: Effect of Base on Product/Byproduct Ratio
| Base | Strength | Anhydrous? | Expected Product/Byproduct Ratio | Rationale |
| NaOH, KOH | Strong | No (hygroscopic) | Low | Strong bases can promote dehalogenation, and the presence of water provides a hydride source.[2] |
| NaOtBu | Strong | Yes (if fresh) | Moderate | A strong base, but often used in anhydrous conditions, which can help. Still, it can be aggressive. |
| K₂CO₃ | Moderate | Yes (if dried) | Moderate to High | A weaker base that is less likely to promote dehalogenation. Often used with water, which can be a drawback. |
| K₃PO₄ | Weak | Yes | High | An excellent choice for suppressing dehalogenation due to its mild basicity and anhydrous nature.[3] |
| Cs₂CO₃ | Moderate | Yes | High | Often provides excellent results by promoting the desired reaction pathway without being overly basic. |
Table 2: Effect of Ligand Choice on Product/Byproduct Ratio
| Ligand | Type | Characteristics | Expected Product/Byproduct Ratio | Rationale |
| PPh₃ | Monodentate | Less bulky, less electron-donating | Low to Moderate | May not sufficiently stabilize the palladium center to prevent side reactions. |
| XPhos, SPhos | Buchwald-type | Bulky, electron-rich | High | These ligands accelerate the rate of reductive elimination for the desired product, outcompeting the dehalogenation pathway. |
| RuPhos | Buchwald-type | Very bulky, electron-rich | Very High | Excellent for challenging substrates, strongly favors the desired C-C or C-N bond formation. |
| dppf | Bidentate | Ferrocene backbone | Moderate to High | A reliable ligand, but modern Buchwald ligands often offer better suppression of dehalogenation for N-heterocycles. |
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of an N-protected 6-bromo-tetrahydroquinoline with an arylboronic acid, specifically designed to minimize hydrodehalogenation. This protocol is adapted from methodologies successful for similar substituted tetrahydroquinolinone systems.[4]
Pre-Reaction Setup:
-
N-Protection: Ensure the tetrahydroquinoline nitrogen is protected (e.g., with a Boc or Cbz group). This prevents catalyst inhibition and side reactions at the nitrogen. N-acetylation has been shown to be effective in modifying the electronic properties of the tetrahydroquinoline core.[2][5]
-
Reagent Purity: Use anhydrous solvents (e.g., toluene or 1,4-dioxane). Ensure the boronic acid is of high purity and the base (K₃PO₄) has been oven-dried or purchased as anhydrous.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected 6-bromo-tetrahydroquinoline (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the arylboronic acid (1.2 mmol, 1.2 equiv) and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Loading: In a separate vial, prepare the catalyst mixture. Add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 0.044 mmol, 4.4 mol%). Briefly purge this vial with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vial containing the substrate, boronic acid, and base.
-
Catalyst Introduction: Add the prepared catalyst mixture to the reaction vial.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 80-100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Ali, H., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Request PDF. (n.d.). N-Heterocyclic Carbene Complexes in Dehalogenation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Retrieved from [Link]
-
Mphahlele, M. J., & Oyeyiola, F. A. (2011). ChemInform Abstract: Suzuki—Miyaura Cross‐Coupling of 2‐Aryl‐6,8‐dibromo‐1,2,3,4‐tetrahydroquinolin‐4‐ones and Subsequent Dehydrogenation and Oxidative Aromatization of the Resulting 2,6,8‐Triaryl‐1,2,3,4‐tetrahydroquinolin‐4‐ones. ChemInform, 43(4). Available at: [Link]
-
Le, T. P., et al. (2016). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. PMC. Available at: [Link]
-
Request PDF. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
Le, T. P., et al. (2016). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of Medicinal Chemistry. Available at: [Link]
Sources
troubleshooting guide for low yield in the bromination of 2-methyl-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the bromination of 2-methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the complexities of this electrophilic aromatic substitution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction yield is disappointingly low, and I'm recovering a significant amount of unreacted starting material. What are the likely causes and solutions?
Answer:
Low conversion is a common issue that typically points to insufficient reactivity or suboptimal reaction conditions. The 1,2,3,4-tetrahydroquinoline ring system is activated towards electrophilic aromatic substitution by the electron-donating secondary amine. However, several factors can still impede the reaction.
Causality & Expert Insights:
-
Brominating Agent Potency: The choice of brominating agent is critical. While molecular bromine (Br₂) is a powerful brominating agent, its high reactivity can be difficult to control. N-Bromosuccinimide (NBS) is often a milder and more selective alternative, but its effectiveness can be highly dependent on the solvent and reaction conditions.[1] In some cases, other sources like tetrabutylammonium tribromide (TBABr₃) or pyridinium tribromide might offer different reactivity profiles.[2]
-
Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[3]
-
Reaction Time: It is possible that the reaction has not been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
Troubleshooting Protocol:
-
Re-evaluate Your Brominating Agent:
-
If using NBS with low conversion, consider switching to molecular bromine (Br₂). Be aware that Br₂ is more aggressive and may decrease regioselectivity.[1]
-
Ensure your NBS is of high purity and has been stored correctly, as it can decompose over time.
-
-
Optimize Reaction Temperature:
-
If the reaction is being run at or below room temperature, try incrementally increasing the temperature (e.g., to 40-50 °C) while carefully monitoring for the appearance of byproducts.
-
-
Extend Reaction Time:
-
Use TLC to monitor the consumption of the starting material. If starting material is still present after the initially planned reaction time, allow the reaction to stir for a longer period.
-
Question 2: I'm getting a complex mixture of products with poor regioselectivity, including di- and tri-brominated species. How can I improve the selectivity for the mono-brominated product?
Answer:
The formation of multiple brominated products is a direct consequence of the high activation of the benzene ring by the amine group. The electron-donating nature of the nitrogen directs electrophilic substitution primarily to the ortho and para positions (C-6 and C-8).[1] The methyl group at the C-2 position has a minor electronic influence on the aromatic ring.
Causality & Expert Insights:
-
Over-bromination: The mono-brominated product is also activated and can readily undergo a second or even third bromination, often faster than the initial reaction on the starting material. This is especially true when using a highly reactive brominating agent like Br₂ or an excess of NBS.[4][5]
-
Rate of Addition: Adding the brominating agent all at once creates a high local concentration, which can favor multiple brominations on a single molecule before the reagent has dispersed.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Carefully control the stoichiometry of the brominating agent. Begin with 1.0-1.1 equivalents for mono-bromination.
-
-
Slow Addition:
-
Add the brominating agent (either as a solid or in solution) portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the electrophile, favoring mono-substitution. A recent study on the bromination of tetrahydroquinolines using NBS highlighted the benefit of adding it in batches to improve yield and control byproducts.[6]
-
-
Solvent Choice:
-
Consider N-Protection:
-
Protecting the nitrogen atom with an electron-withdrawing group (e.g., acetyl, tosyl) will decrease the activation of the ring, reducing the propensity for over-bromination and potentially altering the regioselectivity. N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline has been shown to be selectively brominated to the 6-mono-bromo derivative.[3][5]
-
Data Summary: Impact of Reaction Parameters on Selectivity
| Parameter | Recommendation for Mono-bromination | Rationale |
| Brominating Agent | NBS | Generally offers better control than Br₂.[1] |
| Equivalents | 1.0 - 1.1 eq | Minimizes over-bromination. |
| Addition Method | Portion-wise or slow addition | Maintains low electrophile concentration.[6] |
| Temperature | Start at low temp (e.g., 0 °C) | Reduces reaction rate and improves selectivity. |
| N-Protection | Consider an electron-withdrawing group | Deactivates the ring, preventing multiple substitutions.[5] |
Question 3: My desired brominated product is contaminated with a significant amount of the corresponding brominated quinoline. How do I prevent this dehydrogenation/oxidation?
Answer:
The formation of a quinoline byproduct indicates that an oxidation (dehydrogenation) of the tetrahydroquinoline ring is occurring concurrently with bromination.
Causality & Expert Insights:
-
NBS as an Oxidant: N-Bromosuccinimide is not only an electrophilic brominating agent but can also act as an oxidant, particularly under certain conditions. The mechanism can involve a radical pathway that leads to the aromatization of the heterocyclic ring.[7][8] Several studies have reported the simultaneous bromination and dehydrogenation of tetrahydroquinolines by NBS to form polybromoquinolines.[6][8][9]
-
Reaction Conditions: Higher temperatures and the presence of radical initiators (even ambient light) can promote the oxidative pathway.[8] The bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in chloroform or with NBS has been shown to cause oxidation, while using bromine in acetic acid helped preserve the tetrahydroquinoline ring.[3][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidation side reactions.
Experimental Protocol: Selective Bromination with Minimal Oxidation
This protocol is adapted from methodologies that favor the preservation of the tetrahydroquinoline ring.[3][5]
-
Dissolve Substrate: Dissolve 2-methyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool Reaction: Cool the mixture to 0-5 °C in an ice bath.
-
Prepare Bromine Solution: In a separate, dry dropping funnel, prepare a solution of molecular bromine (1.05 eq) in glacial acetic acid.
-
Slow Addition: Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 4: What is the underlying mechanism of this reaction and how does it explain the observed regioselectivity?
Answer:
The bromination of 2-methyl-1,2,3,4-tetrahydroquinoline is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[10]
Mechanism Overview:
-
Activation: The lone pair of electrons on the nitrogen atom of the tetrahydroquinoline ring is delocalized into the aromatic system. This increases the electron density of the ring, making it more nucleophilic and thus highly activated towards attack by electrophiles.
-
Electrophile Attack: The activated aromatic ring attacks the electrophile (Br⁺, or a polarized Br-Br/N-Br bond), forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion.[10]
-
Directing Effects: The activating secondary amine is an ortho, para-director. Therefore, the attack will preferentially occur at the positions ortho (C-8) and para (C-6) to the nitrogen atom.
-
Re-aromatization: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with bromine, restoring the aromaticity of the ring and yielding the final product.
Caption: Simplified SEAr mechanism for bromination.
The predominance of the 6-bromo vs. the 8-bromo isomer can be influenced by steric hindrance from the heterocyclic ring, potentially favoring substitution at the more accessible C-6 position.
References
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxyl
- What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Quora.
- Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Reddit.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- A Comparative Guide: Molecular Bromine vs. N-Bromosuccinimide for the Bromination of Tetrahydroquinolines. Benchchem.
- Electrophilic arom
- Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
improving the regioselectivity of the Pictet-Spengler reaction for substituted phenylethylamines
Last Updated: 2026-01-22
Introduction
The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines (THIQs) and tetrahydro-β-carbolines (THBCs), is invaluable in pharmaceutical and natural product chemistry.[1][2][3] Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4][5][6] While powerful, a significant challenge arises when using phenylethylamines with meta-substituents: the potential for forming two different regioisomers. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers control and improve the regioselectivity of this critical transformation.
The core of the reaction is an intramolecular electrophilic aromatic substitution, where an iminium ion, formed from the amine and carbonyl compound, is attacked by the electron-rich aromatic ring.[4][5][6] The regiochemical outcome of this cyclization is dictated by the electronic and steric properties of the substituents on the aromatic ring.
The Regioselectivity Challenge
With an unsubstituted phenylethylamine, cyclization occurs at one of the two equivalent ortho positions. However, when a meta-substituent is present (relative to the ethylamine side chain), the two ortho positions (C6 and C8 of the resulting THIQ) are no longer equivalent. This leads to a mixture of the "linear" (6-substituted) and "angular" (8-substituted) tetrahydroisoquinoline products. Controlling which isomer is formed preferentially is a common and critical challenge for synthetic chemists.
Caption: Competing pathways in the Pictet-Spengler reaction.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of 6- and 8-substituted tetrahydroisoquinoline isomers?
A1: The formation of a mixture of regioisomers is a direct consequence of the two non-equivalent ortho positions to the ethylamine side chain in your meta-substituted starting material. The iminium ion intermediate will cyclize onto the aromatic ring at the position that is electronically and sterically most favorable under your reaction conditions.
-
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring activate it towards electrophilic substitution, accelerating the reaction.[2][7] The position ortho or para to an EDG is generally more nucleophilic.
-
Steric Effects: Bulky substituents on the aromatic ring or on the iminium ion can hinder the approach to one of the cyclization positions, favoring the less sterically encumbered pathway.
Q2: I have a methoxy group at the meta-position of my phenylethylamine. Which isomer should I expect to be major?
A2: With a meta-methoxy group, you have an electron-donating substituent. The cyclization will preferentially occur at the position that is electronically activated by this group. The position para to the methoxy group (the C6 position) is more activated than the position ortho to it (the C8 position). Therefore, you should expect the 6-methoxy-tetrahydroisoquinoline (linear product) to be the major isomer.
Q3: How does the choice of acid catalyst affect regioselectivity?
A3: The acid catalyst is crucial for forming the reactive iminium ion electrophile.[4][5] While traditional conditions use strong protic acids like HCl or H₂SO₄, the choice and strength of the acid can influence the outcome.
-
Strong Acids (e.g., TFA, H₂SO₄): These conditions often lead to faster reaction rates but may offer lower selectivity, especially if the reaction becomes reversible at higher temperatures.
-
Lewis Acids (e.g., BF₃·OEt₂): Lewis acids can also promote the reaction and may offer different selectivity profiles depending on their coordination with the substrate.
-
Brønsted Acids: Chiral Brønsted acids, such as phosphoric acid derivatives, have been developed for asymmetric Pictet-Spengler reactions and can also influence regioselectivity.[8][9]
Q4: Can I use an N-acyliminium ion to improve my reaction?
A4: Yes, this is an excellent strategy. Generating an N-acyliminium ion is a powerful way to increase the electrophilicity of the cyclizing species.[4][10] This is particularly useful for less reactive aromatic systems. The reaction can often be performed under milder conditions, which can lead to improved regioselectivity. The increased reactivity of the N-acyliminium ion often makes the cyclization less sensitive to subtle electronic differences in the aromatic ring, potentially favoring the sterically less hindered product. This strategy has been successfully used in the synthesis of complex molecules like Tadalafil.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Poor Regioselectivity (Near 1:1 mixture of isomers) | 1. The electronic and steric factors governing cyclization are not significantly different. 2. Reaction conditions (high temperature, strong acid) are too harsh, leading to equilibration. | 1. Modify Reaction Conditions: a. Lower the temperature: Kinetically controlled conditions often favor a single isomer.[4] b. Change the solvent: Protic solvents can stabilize charged intermediates differently than aprotic solvents, potentially influencing the regiochemical outcome.[11] 2. Substrate Modification: a. Introduce a directing or blocking group: Temporarily add a bulky group to sterically block one of the cyclization sites. b. Use the N-acyliminium ion variant: This enhances electrophilicity and can alter selectivity.[4][10] |
| Formation of the undesired "angular" (8-substituted) isomer | The C8 position is sterically less hindered or electronically favored under the reaction conditions. | 1. Enhance steric hindrance at C8: a. If possible, introduce a substituent adjacent to the C8 position on the aromatic ring. b. Use a bulkier aldehyde in the reaction; the resulting larger iminium ion may be more sensitive to steric hindrance. 2. Enhance electronic preference for C6: a. Ensure your activating group strongly directs para (to C6). b. Consider if a different activating group could provide a stronger electronic bias. |
| Low overall yield | 1. The aromatic ring is not nucleophilic enough for cyclization. 2. The iminium ion is not sufficiently electrophilic. 3. Decomposition of starting materials or product under harsh conditions. | 1. Increase Nucleophilicity: a. Ensure your phenylethylamine has strong electron-donating groups. Reactions with unactivated phenyl rings often give poor yields.[4][7] 2. Increase Electrophilicity: a. Switch to the N-acyliminium ion Pictet-Spengler reaction.[4][12][13] b. Use a superacid for very unreactive systems, but be cautious of side reactions.[5] 3. Milder Conditions: a. Some highly activated systems can react under neutral or even basic conditions, or at room temperature.[5] |
Experimental Protocols
Protocol 1: General Procedure for a Kinetically Controlled Pictet-Spengler Reaction
This protocol aims to favor the formation of the thermodynamically less stable isomer by running the reaction at a low temperature.
-
Dissolve the substituted phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add the aldehyde (1.1 eq) to the cooled solution.
-
Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Warm the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired regioisomer.
Caption: Workflow for kinetic control of regioselectivity.
Protocol 2: N-Acyliminium Ion Mediated Pictet-Spengler Reaction
This protocol is for cases where the standard reaction is low-yielding or lacks selectivity.
-
Condense the phenylethylamine (1.0 eq) with the aldehyde (1.0 eq) in a solvent like toluene, often with azeotropic removal of water using a Dean-Stark apparatus, to form the imine.
-
Isolate the crude imine after removing the solvent under reduced pressure.
-
Dissolve the imine in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add an acylating agent (e.g., acetyl chloride or trifluoroacetic anhydride, 1.1 eq) followed by a non-nucleophilic base (e.g., 2,6-lutidine) if necessary.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography. The resulting product will be N-acylated.
References
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Grebner, J. A. (2015). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Retrieved from [Link]
-
Crespi, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 750. MDPI. Retrieved from [Link]
-
Crespi, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 750. National Center for Biotechnology Information. Retrieved from [Link]
-
Queiroz, M. J. R. P., et al. (2007). Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines. ResearchGate. Retrieved from [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2023). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 28(2), 943. MDPI. Retrieved from [Link]
-
Crespi, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 750. PubMed. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
Seayad, J., & List, B. (2006). Catalytic Asymmetric Pictet−Spengler Reaction. Journal of the American Chemical Society, 128(4), 1086-1087. ACS Publications. Retrieved from [Link]
-
Nielsen, T. E., et al. (2005). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry, 70(16), 6475-6485. ACS Publications. Retrieved from [Link]
-
Pulka, K. (2010). Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current Opinion in Drug Discovery & Development, 13(6), 669-84. Retrieved from [Link]
-
Nielsen, T. E., et al. (2005). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. ResearchGate. Retrieved from [Link]
-
Hemmer, J. R., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15596-15609. ACS Publications. Retrieved from [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 126(34), 10558-10559. ACS Publications. Retrieved from [Link]
-
Kaur, H., et al. (2018). Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Combinatorial Science, 20(11), 609-626. ACS Publications. Retrieved from [Link]
-
Delattre, M., et al. (2025). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ResearchGate. Retrieved from [Link]
-
Hemmer, J. R., et al. (2022). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. ACS Catalysis, 12(17), 10839-10853. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. The Pictet-Spengler Reaction Updates Its Habits | MDPI [mdpi.com]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. via.library.depaul.edu [via.library.depaul.edu]
- 6. grokipedia.com [grokipedia.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating Scale-Up Synthesis of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives
Welcome to the Technical Support Center for the synthesis of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for navigating the complexities of scaling up this important class of heterocyclic compounds. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful and safe transition from laboratory-scale experiments to larger-scale production.
I. Introduction to the Synthetic Landscape
The this compound scaffold is a key structural motif in many biologically active molecules and pharmaceutical intermediates. Its synthesis, while achievable at the lab scale, presents a unique set of challenges during scale-up. This guide will address these challenges by dissecting the common synthetic routes and providing solutions to potential roadblocks.
The two primary synthetic strategies for constructing the 2-methyl-1,2,3,4-tetrahydroquinoline core are the Doebner-von Miller reaction and the Friedländer annulation , followed by reduction of the resulting quinoline, or direct synthesis via domino reactions. The introduction of the bromine atom can be achieved either by using a pre-brominated starting material or by electrophilic bromination of the tetrahydroquinoline ring.
II. Common Synthetic Pathways and Scale-Up Considerations
The choice of synthetic route on a larger scale is dictated by factors such as cost of raw materials, process safety, robustness, and the impurity profile of the final product. Below, we explore the common pathways and their associated scale-up challenges.
Pathway A: Doebner-von Miller Reaction Followed by Reduction
This classical method involves the reaction of an aniline (e.g., 4-bromoaniline) with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) in the presence of a strong acid.
Diagram of the Doebner-von Miller Reaction Pathway
Caption: General workflow for the synthesis of this compound via the Doebner-von Miller reaction followed by reduction.
Frequently Asked Questions (FAQs) and Troubleshooting: Doebner-von Miller Reaction
Q1: We are observing significant tar formation during the Doebner-von Miller reaction upon scale-up. What is the cause and how can we mitigate this?
A1: Tar formation is a common issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, such as crotonaldehyde. This is often exacerbated at larger scales due to localized overheating and prolonged reaction times.
Causality and Mitigation Strategies:
| Cause | Explanation | Mitigation Strategy |
| Exothermic Reaction | The initial condensation and subsequent cyclization steps are highly exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, accelerating polymerization. | - Controlled Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This allows for better temperature control. - Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to manage the exotherm. |
| Acid-Catalyzed Polymerization | Strong acids required for the reaction also catalyze the self-condensation of the aldehyde or ketone. | - Choice of Acid: While strong Brønsted acids are common, Lewis acids like tin tetrachloride or scandium(III) triflate can sometimes offer better control.[1] - Two-Phase System: Sequestering the carbonyl compound in an organic phase can reduce its concentration in the acidic aqueous phase, thereby minimizing polymerization. |
| In Situ Generation | Generating the α,β-unsaturated carbonyl compound in situ from two simpler carbonyl compounds (Beyer method) can sometimes lead to better control. | - This approach should be carefully evaluated for its feasibility and impact on the overall process and impurity profile. |
Q2: Our yields are inconsistent when scaling up the Doebner-von Miller reaction. What factors should we investigate?
A2: Yield inconsistency is a multifaceted problem. Beyond tar formation, several other factors can contribute to this issue on a larger scale.
Troubleshooting Inconsistent Yields:
-
Raw Material Quality: Ensure the purity of your starting materials, particularly the aniline and the α,β-unsaturated carbonyl compound. Impurities can interfere with the reaction and lead to byproduct formation.
-
Acid Concentration: The concentration of the acid catalyst is critical. Variations in acid concentration can affect reaction rates and the extent of side reactions.
-
Stirring and Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in non-uniform reaction conditions and lower yields. Ensure the reactor's agitation is sufficient for the reaction volume.
-
Work-up Procedure: The work-up, including neutralization and extraction, must be optimized for the larger scale. Incomplete neutralization can lead to product loss during extraction.
Pathway B: Friedländer Annulation Followed by Reduction
The Friedländer synthesis provides an alternative route to the quinoline core, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Diagram of the Friedländer Annulation Pathway
Caption: General workflow for the synthesis of this compound via the Friedländer annulation followed by reduction.
Frequently Asked Questions (FAQs) and Troubleshooting: Friedländer Annulation
Q1: We are struggling with poor regioselectivity in our Friedländer synthesis when using unsymmetrical ketones. How can we control this on a larger scale?
A1: Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones, as two different enolates can form, leading to a mixture of isomers.[2] Controlling this on a larger scale requires careful selection of catalysts and reaction conditions.
Strategies for Controlling Regioselectivity:
-
Catalyst Selection: The choice of catalyst is paramount.
-
Amine Catalysts: Cyclic secondary amines like pyrrolidine can favor the formation of the kinetic enamine, leading to the less substituted product.
-
Lewis and Brønsted Acids: The regioselectivity can be highly dependent on the acid catalyst used. A screening of different acids is recommended during process development.
-
-
Temperature Control: The formation of the thermodynamic versus the kinetic enolate can be temperature-dependent. Running the reaction at lower temperatures may favor the kinetic product. However, on a large scale, maintaining low temperatures can be energy-intensive.
-
Substrate Modification: Introducing a directing group on the ketone can enforce regioselectivity. For example, a phosphonate group at one of the α-carbons can perfectly control the regioselectivity.[3]
Q2: The reaction times for our Friedländer synthesis are very long, making it inefficient for large-scale production. How can we accelerate the reaction?
A2: Long reaction times can be a significant bottleneck in production. Several strategies can be employed to increase the reaction rate.
Accelerating the Friedländer Annulation:
-
Temperature Optimization: Increasing the reaction temperature can significantly shorten the reaction time. However, this must be balanced against the potential for increased byproduct formation and decomposition.[1]
-
Catalyst Loading: Increasing the catalyst loading can improve the reaction rate, but this will also increase the cost and may complicate the work-up.
-
Microwave-Assisted Synthesis: While primarily a lab-scale technique, microwave-assisted synthesis can dramatically reduce reaction times and may provide insights for optimizing thermal conditions on a larger scale.[1]
III. Catalytic Hydrogenation: The Reduction Step
The reduction of the 6-bromo-2-methylquinoline to its tetrahydro- derivative is a critical step that presents its own set of scale-up challenges. Catalytic hydrogenation is the most common method.
Frequently Asked Questions (FAQs) and Troubleshooting: Catalytic Hydrogenation
Q1: We are observing significant de-bromination during the catalytic hydrogenation of 6-bromo-2-methylquinoline. How can we improve the selectivity?
A1: De-halogenation is a common side reaction in the catalytic hydrogenation of halogenated heterocycles. The choice of catalyst, solvent, and reaction conditions plays a crucial role in minimizing this unwanted side reaction.
Minimizing De-bromination:
| Factor | Influence on Selectivity | Recommendations |
| Catalyst | The choice of metal and support is critical. Platinum-based catalysts are often more prone to causing de-halogenation than palladium-based catalysts. | - Palladium on Carbon (Pd/C): This is often the catalyst of choice for such reductions. - Catalyst Modifiers: The addition of catalyst modifiers or "poisons" can sometimes suppress de-halogenation. |
| Solvent | The solvent can influence the catalyst's activity and selectivity. | - Protic vs. Aprotic Solvents: A screen of solvents, including alcohols (e.g., ethanol, methanol) and aprotic solvents (e.g., ethyl acetate, THF), should be performed. |
| Temperature and Pressure | Harsher conditions (high temperature and pressure) generally favor de-bromination. | - Milder Conditions: Use the mildest conditions possible that still afford a reasonable reaction rate. |
Q2: We are facing issues with catalyst handling and filtration on a large scale. What are the best practices?
A2: Handling pyrophoric catalysts like Pd/C and ensuring their efficient removal after the reaction are major safety and operational concerns in large-scale hydrogenations.
Best Practices for Catalyst Handling and Filtration:
-
Catalyst Charging:
-
Wetted Catalyst: Use a water-wet catalyst to minimize the risk of ignition.
-
Inert Atmosphere: Charge the catalyst to the reactor under an inert atmosphere (e.g., nitrogen or argon).
-
-
Filtration:
-
Filter Aids: Use a filter aid (e.g., Celite®) to prevent clogging of the filter medium.
-
Enclosed Filtration Systems: Employ enclosed filtration systems to prevent exposure of the pyrophoric catalyst to air.
-
-
Spent Catalyst Handling:
-
Keep Wet: The spent catalyst should be kept wet with water or a suitable solvent at all times.[4]
-
Disposal: Dispose of the spent catalyst according to the appropriate safety and environmental regulations.
-
IV. Purification and Isolation
Obtaining the final product with the desired purity on a large scale often requires a robust and scalable purification strategy.
Frequently Asked Questions (FAQs) and Troubleshooting: Purification and Isolation
Q1: We are having difficulty purifying our this compound derivative by crystallization. What should we consider?
A1: Successful crystallization on a large scale depends on several factors, including solvent selection, cooling rate, and seeding.
Optimizing Crystallization:
-
Solvent Screening: A thorough solvent screen is essential. A good crystallization solvent should have high solubility for the product at elevated temperatures and low solubility at lower temperatures. Common solvent systems for such compounds include mixtures of a polar solvent (e.g., ethanol, isopropanol) and a non-polar anti-solvent (e.g., heptane, hexane).
-
Cooling Profile: A controlled cooling rate is crucial for obtaining well-formed crystals and ensuring consistent purity. Crash cooling can lead to the trapping of impurities.
-
Seeding: Seeding the solution with a small amount of pure product can help to control the crystal size and morphology, leading to a more easily filterable product.
Q2: What in-process analytical methods are recommended for monitoring the synthesis of this compound derivatives?
A2: In-process controls (IPCs) are critical for ensuring the reaction is proceeding as expected and for making informed decisions during the manufacturing process.
Recommended In-Process Controls:
| Analytical Technique | Application | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Monitoring reaction progress, identifying byproducts, and determining product purity. | - Disappearance of starting materials. - Formation of the desired product. - Formation of key impurities (e.g., de-brominated product). |
| Gas Chromatography (GC) | Suitable for volatile starting materials and products. | - Similar to HPLC, monitoring the consumption of reactants and formation of products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide detailed structural information and quantitative analysis. | - Conversion of starting materials. - Regioselectivity in the Friedländer synthesis. |
| Thin-Layer Chromatography (TLC) | A quick and simple method for qualitative monitoring of reaction progress. | - Presence or absence of starting materials and products. |
V. Safety Considerations for Scale-Up
The scale-up of any chemical process introduces new safety challenges that must be carefully managed.
Q1: What are the primary safety concerns when handling large quantities of brominating agents?
A1: Brominating agents such as elemental bromine are highly corrosive, toxic, and reactive. Safe handling is of utmost importance.
Safety with Brominating Agents:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a face shield, and a respirator.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood designed for handling corrosive materials.
-
Quenching: Have a suitable quenching agent (e.g., sodium thiosulfate solution) readily available to neutralize any spills.
-
Alternative Reagents: Consider using safer brominating agents like N-bromosuccinimide (NBS), although these also have their own handling precautions.
Q2: What are the risks associated with using phosphorus oxychloride (POCl₃) and how should it be handled on a large scale?
A2: Phosphorus oxychloride is a highly corrosive and reactive chemical that can cause severe burns. It reacts violently with water.
Safe Handling of POCl₃:
-
Anhydrous Conditions: All reactions involving POCl₃ should be carried out under strictly anhydrous conditions.
-
Controlled Addition: Add POCl₃ slowly and in a controlled manner to the reaction mixture to manage the exotherm.
-
Quenching: The quenching of excess POCl₃ is highly exothermic and must be done with extreme care. A "reverse quench," where the reaction mixture is slowly added to a large volume of a suitable quenching agent (e.g., ice-water or a basic solution), is the recommended procedure.[5]
-
In-situ Monitoring: For large-scale operations, in-situ monitoring of the quench using techniques like Raman spectroscopy can ensure the complete destruction of POCl₃ and its reactive intermediates.[6]
VI. Concluding Remarks
The successful scale-up synthesis of this compound derivatives is a challenging yet achievable endeavor. A thorough understanding of the reaction mechanisms, potential side reactions, and the physical and chemical parameters that influence the process is essential. By adopting a systematic approach to process development, paying close attention to safety, and utilizing appropriate in-process controls, researchers and production chemists can navigate the complexities of scale-up and deliver high-quality products efficiently and safely.
VII. References
-
Doebner, O.; von Miller, W. Ueber eine Erweiterung der Skraup'schen Chinolin-Synthese. Ber. Dtsch. Chem. Ges.1883 , 16, 2464–2467.
-
Li, X.; et al. Org. Process Res. Dev. 2012, 16, 1727.
-
Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15, 2572–2575.
-
Marco-Contelles, J.; et al. Friedländer Annulation in the Synthesis of Polysubstituted Quinolines. Chem. Soc. Rev.2009 , 38, 2434–2445.
-
Rylander, P. N. Catalytic Hydrogenation in Organic Syntheses; Academic Press: New York, 1979.
-
Bailey, H. E.; et al. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. Tetrahedron Lett.2020 , 61, 151534.
-
Chandra, T.; Zebrowski, J. P. Hazards associated with laboratory scale hydrogenations. ACS Chem. Health Saf.2016 , 23, 15–23.
-
Sperry, J. B.; et al. Thermal Stability Assessment of a Suzuki-Miyaura Cross-Coupling Reaction. Org. Process Res. Dev.2011 , 15, 1035–1043.
-
Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angew. Chem. Int. Ed.2004 , 43, 6250–6284.
-
S.I.E.L.C. Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available online: [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available online: [Link]
-
Wikipedia. Doebner–Miller reaction. Available online: [Link]
-
Anderson, N. G. Practical Process Research & Development; Academic Press: San Diego, 2000.
-
PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. Available online: [Link]
-
Hanse Environmental. How Temperature Changes Impact Industrial Processes. Available online: [Link]
-
Wikipedia. Friedländer synthesis. Available online: [Link]
-
Wang, W.; et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press, 2016 .
-
Frontiers. Editorial: Green Synthesis of Heterocycles. Available online: [Link]
-
Melder, J. J.; et al. Easy Access to Functionalized Indolines and Tetrahydroquinolines via a Photochemical Cascade Cyclization Reaction. J. Am. Chem. Soc.2024 .
-
Hanse Environmental. The Science Behind Temperature Fluctuations in Cold Chains. Available online: [Link]
-
University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available online: [Link]
-
MDPI. Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank2022 .
-
ResearchGate. WASTE MANAGEMENT CONCEPT FOR WEEE PLASTICS CONTAINING BROMINATED FLAME RETARDANTS, INCLUDING BROMINE RECYCLING AND ENERGY RECOVERY. Available online: [Link]
-
ResearchGate. Channel-forming solvate crystals and isostructural solvent-free powder of 5-hydroxy-6-methyl-2-pyridone. Available online: [Link]
-
Hsiao, Y.; et al. Highly regioselective Friedländer reaction. Org. Lett.2001 , 3, 1101–1103.
Sources
selection of base and solvent for efficient Buchwald-Hartwig amination with 6-bromo substrates.
Technical Support Center: Buchwald-Hartwig Amination of 6-Bromo Substrates
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the C-N cross-coupling of 6-bromo-substituted aromatic and heteroaromatic substrates. These electron-deficient systems, such as 6-bromopyridines and 6-bromoquinolines, present unique challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve efficient, high-yielding reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing probable causes and providing a logical, step-by-step workflow for resolution.
Problem 1: Low or No Conversion of the 6-Bromo Substrate
"My reaction with a 6-bromopyridine substrate has stalled, showing only starting material and trace product by TLC/LCMS. What are the likely causes and how can I fix it?"
Low or no conversion is one of the most common issues. The root cause often lies in the subtle interplay between the base, solvent, and the stability of the catalytic species. For electron-deficient heteroaryl halides, while oxidative addition to the Pd(0) center is often facile, subsequent steps in the catalytic cycle can be problematic.
Probable Causes & Step-by-Step Solutions:
-
Incorrect Base Choice: The base's primary role is to deprotonate the amine, facilitating its coordination to the palladium center.[1] An inappropriate base can lead to catalyst inhibition or substrate decomposition.
-
Insight: For many 6-bromoheterocycles, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is the standard starting point, especially when coupling with aliphatic amines.[2] However, if your substrate is particularly base-sensitive, this strong base can cause decomposition.[2]
-
Action Plan:
-
If using a weak base (e.g., K₂CO₃, Cs₂CO₃): The base may not be strong enough to efficiently deprotonate the amine coupling partner. Switch to a stronger base like NaOt-Bu or lithium bis(trimethylsilyl)amide (LHMDS).[3]
-
If using a strong base (e.g., NaOt-Bu) and observing decomposition: Your substrate may be unstable. Switch to a weaker, but often highly effective, base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][5] These bases offer excellent functional group tolerance.[3]
-
-
-
Solvent Incompatibility: The solvent influences the solubility of reagents and the stability of palladium intermediates.
-
Insight: Apolar, non-coordinating solvents like toluene and dioxane are most common.[6] Toluene is often an excellent first choice.[7] Polar, coordinating solvents like DMF, acetonitrile, or pyridine can bind to the palladium center and inhibit catalysis.[4][8]
-
Action Plan:
-
Ensure your starting materials are fully dissolved at the reaction temperature. If solubility is an issue, consider switching from toluene to the more polar (but still appropriate) 1,4-dioxane.
-
Avoid chlorinated solvents, which can interfere with the catalyst.[4]
-
-
-
Catalyst or Ligand Issues: The choice of palladium source and phosphine ligand is critical for activating the 6-bromo substrate and facilitating the C-N bond-forming reductive elimination step.
-
Insight: Modern, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and their corresponding pre-catalysts (G2, G3, G4) are designed to promote the key steps of the catalytic cycle and are often superior for challenging substrates.[9] Using simple Pd(OAc)₂ with a generic ligand can be unreliable.[10]
-
Action Plan:
-
Switch to a palladium pre-catalyst (e.g., XPhos Pd G3). Pre-catalysts ensure the efficient generation of the active Pd(0) species.[4]
-
Ensure the ligand provides sufficient steric bulk to promote reductive elimination. For primary amines, ligands like BrettPhos are specifically designed to be effective.[3]
-
-
Problem 2: Significant Hydrodehalogenation Side Product
"I'm seeing a major side product corresponding to the debrominated starting material. Why is this happening and how can I minimize it?"
Hydrodehalogenation (or debromination) is a common side reaction where the bromine atom is replaced by a hydrogen atom. This occurs when an off-cycle Pd-hydride species is formed, which can then react with the aryl bromide.[11] This pathway competes directly with the desired amination.[12]
Probable Causes & Step-by-Step Solutions:
-
β-Hydride Elimination: This is a major pathway to Pd-H formation, especially when using primary aliphatic amines that have hydrogens on the carbon atom beta to the nitrogen.[13]
-
Insight: The Pd-amide intermediate, instead of undergoing reductive elimination, can undergo β-hydride elimination to form an imine and the problematic Pd-H species.[11]
-
Action Plan:
-
Change the Ligand: Use sterically hindered, bulky ligands. Bidentate ligands like DtBPF or certain monodentate ligands like tBuBrettPhos are designed to create a crowded coordination sphere around the palladium, which disfavors the geometry required for β-hydride elimination and promotes the desired C-N reductive elimination.[13]
-
Lower the Temperature: This can sometimes slow the rate of β-hydride elimination relative to the productive amination pathway.
-
-
-
Base-Induced Decomposition: The base itself can sometimes be a source of hydride or promote pathways that lead to Pd-H.
-
Insight: While less common, certain bases or impurities within them can contribute to the formation of reducing agents in the reaction mixture.
-
Action Plan:
-
Screen Weaker Bases: Switch from strong alkoxides like NaOt-Bu to weaker inorganic bases like K₃PO₄ or Cs₂CO₃. This change can alter the reaction kinetics and suppress the hydrodehalogenation pathway.[3]
-
Use High-Purity Reagents: Ensure your base and solvent are anhydrous and of high purity.
-
-
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: The key steps of the palladium-catalyzed cycle.
General Experimental Protocol
This protocol provides a starting point for the amination of a generic 6-bromoheteroaryl substrate. Note: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Reagent Preparation: To an oven-dried reaction vessel, add the 6-bromo substrate (1.0 equiv.), the phosphine ligand (1-5 mol%), and the palladium pre-catalyst (0.5-2 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (1.4-2.2 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LCMS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
monitoring the progress of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline reactions by TLC and LC-MS.
Welcome to the technical support center for monitoring reactions of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring common synthetic transformations of this versatile building block using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The "Why" Behind Rigorous Reaction Monitoring
In multi-step organic synthesis, the successful transformation of a starting material into a desired product is rarely a simple, one-step process. Competing side reactions, incomplete conversions, and the formation of byproducts are common challenges.[1][2] For a molecule like this compound, which possesses two key reactive sites—a secondary amine and an aryl bromide—the potential for multiple reaction pathways necessitates careful and continuous monitoring.
Effective monitoring by TLC and LC-MS allows for:
-
Real-time assessment of reaction progress: Determining the consumption of starting materials and the formation of products.
-
Identification of side products: Early detection of undesired byproducts can help in optimizing reaction conditions to improve yield and purity.
-
Informed decision-making: Knowing when a reaction is complete, has stalled, or is producing an unexpected outcome is crucial for efficient process development.
This guide is structured to address the specific challenges you may encounter when monitoring four common reaction types involving this compound:
-
N-Alkylation & N-Acylation: Reactions at the secondary amine.
-
Suzuki Coupling: C-C bond formation at the aryl bromide.
-
Buchwald-Hartwig Amination: C-N bond formation at the aryl bromide.
Section 1: N-Alkylation & N-Acylation Reactions
These reactions target the secondary amine of the tetrahydroquinoline core. N-alkylation introduces an alkyl group, converting the secondary amine to a tertiary amine, while N-acylation introduces an acyl group, forming a tertiary amide.
TLC Monitoring for N-Alkylation & N-Acylation
Core Principle: The polarity of the molecule changes significantly upon N-alkylation or N-acylation, which allows for effective separation by TLC. Tertiary amines are generally less polar than their secondary amine precursors, while amides can have varying polarities but are distinctly different from the starting amine.
-
Plate Preparation: Use a standard silica gel 60 F254 TLC plate. With a pencil, lightly draw a baseline approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of your starting material (SM), this compound, in a volatile solvent like ethyl acetate or dichloromethane. Prepare a separate solution of your reaction mixture (RM).
-
Spotting: Using a capillary tube, spot the SM in the left lane, the RM in the right lane, and a co-spot (spotting the SM first, then the RM on top) in the middle lane. The co-spot is crucial for confirming the disappearance of the starting material.
-
Development: Place the spotted TLC plate in a developing chamber containing the appropriate mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to allow for solvent vapor saturation. Let the solvent front travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (254 nm). Circle the visible spots. If necessary, use a secondary visualization stain like potassium permanganate, which is effective for amines and other oxidizable functional groups.
| Reaction Type | Starting Material (SM) | Product (P) | Suggested Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf (SM) | Expected Rf (P) |
| N-Alkylation | This compound | N-Alkyl-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | 80:20 to 70:30 | ~0.4 | ~0.6-0.7 |
| N-Acylation | This compound | N-Acyl-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | 70:30 to 50:50 | ~0.5 | ~0.3-0.4 |
Note: Rf values are illustrative and can vary based on the specific alkyl or acyl group, exact solvent composition, and laboratory conditions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking/Tailing of Amine Spots | The basic nitrogen of the tetrahydroquinoline is interacting strongly with the slightly acidic silica gel. | Add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the mobile phase to neutralize the acidic sites on the silica.[3] |
| Product and SM spots are too close (Low Resolution) | The mobile phase polarity is not optimal. | For N-alkylation, if the spots are too close and high on the plate, decrease the polarity (increase the hexane percentage). For N-acylation, if the spots are too close and low on the plate, increase the polarity (increase the ethyl acetate percentage).[4] |
| No visible spot for the starting material in the RM lane, but the reaction is not complete. | The reaction mixture composition might be affecting the Rf value. | Always rely on the co-spot lane. If the starting material spot is still visible in the co-spot, the reaction is not yet complete. |
| A new spot appears at the baseline. | A highly polar byproduct, such as a quaternary ammonium salt from over-alkylation, may have formed.[1][5] | This is a common side reaction in N-alkylation.[1][5] Consider using a more polar mobile phase system (e.g., dichloromethane/methanol) to confirm the presence of this byproduct. |
LC-MS Analysis for N-Alkylation & N-Acylation
Core Principle: LC-MS provides definitive confirmation of product formation by separating the reaction components based on their retention time and identifying them by their mass-to-charge ratio (m/z).
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
LC Conditions:
-
Column: A standard C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid (to aid in positive ionization).
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for these nitrogen-containing compounds.
-
Data Acquisition: Scan for a mass range that includes the expected molecular weights of your starting material, product, and any potential byproducts.
-
Let's assume an N-ethylation and an N-acetylation for illustrative purposes.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |
| Starting Material | C10H12BrN | 226.11 | 226.0/228.0 (due to Br isotopes) |
| N-Ethyl Product | C12H16BrN | 254.17 | 254.1/256.1 |
| N-Acetyl Product | C12H14BrNO | 268.15 | 268.0/270.0 |
| Over-alkylation (N,N-diethyl quaternary salt) | C14H21BrN+ | 283.22 | 282.1/284.1 ([M]+) |
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal for the product. | The compound is not ionizing well. The mobile phase is not optimal. | Ensure 0.1% formic acid is present in both mobile phases to promote protonation. If the signal is still low, consider trying a different ionization source like APCI (Atmospheric Pressure Chemical Ionization). |
| Multiple peaks with the correct product mass. | Isomers may have formed, or there could be in-source fragmentation. | Review your reaction scheme for potential isomer formation. To check for in-source fragmentation, reduce the fragmentor voltage in your MS settings. |
| A peak corresponding to the mass of a di-acylated product is observed. | In N-acylation, under harsh conditions, the secondary amine can be acylated twice.[6] | This is less common than over-alkylation but possible.[6] Optimize reaction conditions (e.g., use milder acylating agents, control stoichiometry). |
| Broad or tailing peaks. | Secondary interactions with the column, or the pH of the mobile phase is not optimal for the analyte. | Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep the amines protonated and improve peak shape. |
Section 2: Suzuki Coupling Reactions
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between the aryl bromide of the tetrahydroquinoline and an organoboron compound, forming a new carbon-carbon bond.[7]
TLC Monitoring for Suzuki Coupling
Core Principle: The biaryl product is typically less polar than the starting aryl bromide, leading to a higher Rf value on a silica gel TLC plate.
The protocol is the same as described in Section 1.1.
| Reaction Components | Suggested Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf |
| Starting Material (SM) | 80:20 to 70:30 | ~0.4 |
| Biaryl Product (P) | 80:20 to 70:30 | ~0.5-0.6 |
| Boronic Acid | 80:20 to 70:30 | Often streaks or remains near the baseline due to its high polarity. |
| Homocoupled Biaryl Byproduct | 80:20 to 70:30 | Can have an Rf value close to the desired product, sometimes making it difficult to resolve by TLC alone. |
| Issue | Possible Cause(s) | Suggested Solution(s) |
| A spot that does not move from the baseline. | This is likely the boronic acid starting material or inorganic salts from the base. | This is expected. Focus on the disappearance of the starting material spot and the appearance of the product spot in the upper half of the plate. |
| Multiple spots in the product region. | Formation of byproducts such as homocoupled biaryls (from the boronic acid coupling with itself) or dehalogenated starting material.[2] | It can be difficult to distinguish these by TLC alone. Use LC-MS for definitive identification. To minimize homocoupling, ensure slow addition of the boronic acid or use a 1:1 stoichiometry.[8] |
| The reaction appears complete by TLC (SM is gone), but the yield is low. | The starting material may have been consumed in a side reaction, such as dehalogenation (replacement of Br with H).[2] | Run a co-spot of your reaction mixture with an authentic sample of the dehalogenated starting material if available. LC-MS is the best tool to identify this byproduct. |
LC-MS Analysis for Suzuki Coupling
Core Principle: LC-MS is invaluable for confirming the mass of the desired biaryl product and identifying common byproducts that may be difficult to resolve by TLC.
The protocol is the same as described in Section 1.2.
Let's assume a coupling with phenylboronic acid for illustrative purposes.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |
| Starting Material | C10H12BrN | 226.11 | 226.0/228.0 |
| Phenyl-coupled Product | C16H17N | 223.31 | 224.1 |
| Dehalogenated Byproduct | C10H13N | 147.22 | 148.1 |
| Homocoupled (Biphenyl) Byproduct | C12H10 | 154.21 | May not ionize well in ESI+. Look for it in the UV trace of the chromatogram. |
| Issue | Possible Cause(s) | Suggested Solution(s) |
| A major peak with a mass corresponding to the dehalogenated starting material is observed. | The catalytic cycle is being intercepted by a hydride source, leading to reductive dehalogenation.[2] | Ensure your solvents and reagents are anhydrous and the reaction is under an inert atmosphere. Some bases or additives can promote this side reaction.[2] |
| A peak corresponding to the homocoupled boronic acid product is present. | The transmetalation step is slow relative to the homocoupling of the boronic acid. | This is a common byproduct in Suzuki reactions.[8] Adjusting the base, solvent, or temperature can sometimes minimize its formation. |
| The desired product peak is present, but the reaction does not go to completion. | The catalyst may have decomposed, or the boronic acid may have degraded (protodeboronation).[9] | Consider using a more robust ligand for the palladium catalyst. Ensure the base is of good quality and the reaction is protected from moisture, which can promote protodeboronation.[9] |
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between the aryl bromide of the tetrahydroquinoline and a primary or secondary amine.[10]
TLC Monitoring for Buchwald-Hartwig Amination
Core Principle: The polarity of the product will be different from both the starting aryl bromide and the amine coupling partner, allowing for separation by TLC.
The protocol is the same as described in Section 1.1. It is particularly important to spot both starting materials (the tetrahydroquinoline and the amine coupling partner) in separate lanes for comparison.
| Reaction Components | Suggested Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf |
| Starting Material (SM) | 70:30 | ~0.5 |
| Amine Coupling Partner | 70:30 | Varies greatly depending on the amine. May be high or low Rf. |
| N-Aryl Product (P) | 70:30 | Typically has an Rf value between the two starting materials or is less polar than both. |
| Issue | Possible Cause(s) | Suggested Solution(s) |
| It is difficult to see the consumption of the amine starting material. | The amine may not be UV active, or its Rf may overlap with the solvent front or other components. | If the amine has an N-H bond (primary or secondary), it can often be visualized with a ninhydrin stain.[11][12] |
| A new, very polar spot appears. | This could be due to the oxidation of the phosphine ligand used in the reaction.[13] | This is a common observation. The phosphine oxide byproduct is typically highly polar and will have a low Rf value. |
| The reaction seems to stall, with all three components (SM, amine, and product) visible on the TLC plate. | The catalyst may have been deactivated, or the base is not strong enough. | Ensure the reaction is strictly anaerobic, as oxygen can deactivate the palladium catalyst. Consider using a different, stronger base (e.g., sodium tert-butoxide).[13] |
LC-MS Analysis for Buchwald-Hartwig Amination
Core Principle: LC-MS is essential for confirming the formation of the new C-N bond and for identifying potential side products like hydrodehalogenation of the starting material.
The protocol is the same as described in Section 1.2.
Let's assume a coupling with morpholine for illustrative purposes.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |
| Starting Material | C10H12BrN | 226.11 | 226.0/228.0 |
| Morpholine-coupled Product | C14H20N2O | 232.32 | 233.2 |
| Dehalogenated Byproduct | C10H13N | 147.22 | 148.1 |
| Issue | Possible Cause(s) | Suggested Solution(s) |
| A significant peak for the dehalogenated starting material is observed. | Similar to the Suzuki coupling, a side reaction is consuming the starting material without forming the desired product.[10] | This is a known side reaction in Buchwald-Hartwig aminations.[10] Ensure strictly inert conditions and consider optimizing the ligand-to-palladium ratio. |
| The product peak is present, but the signal is weak. | The product may be less basic than the starting material and thus ionizes less efficiently. | While less common, this can occur. Ensure the mobile phase is sufficiently acidic. If the product is significantly less polar, it might require a higher percentage of organic solvent to elute, which can sometimes affect ionization efficiency. |
| Multiple product peaks are observed. | If a primary amine was used as the coupling partner, double arylation (formation of a tertiary amine with two tetrahydroquinoline units) could be a possibility, though it is sterically hindered. | This is an unlikely but possible side reaction. Check the mass spectrum for a peak corresponding to the di-arylated product. |
Visual Workflows and Logic Diagrams
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the general workflows for TLC and LC-MS monitoring, as well as a troubleshooting decision tree.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, April 8). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Retrieved from [Link]
-
Reddit. (2022, April 12). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Retrieved from [Link]
-
YouTube. (n.d.). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2022, September 8). Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
PubMed Central. (n.d.). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Retrieved from [Link]
-
Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]
-
Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product. Retrieved from [Link]
-
operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
Reddit. (2021, May 8). Can't wrap my head around TLC of Buchwald-Hartwig-amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Retrieved from [Link]
-
Chromatography Forum. (2014, June 24). Amide vs Amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]
-
PubMed Central. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
YouTube. (2024, July 10). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Carbonylative Reaction in the Synthesis of Biaryl Ketones. Retrieved from [Link]
-
MDPI. (2023, September 19). An Ultra-Fast and Green LC-MS Method for Quantitative Analysis of Aesculin and Aesculetin in Cortex Fraxini. Retrieved from [Link]
-
PubMed. (n.d.). Recent advances in LC-MS/MS analysis of Δ(9)-tetrahydrocannabinol and its metabolites in biological matrices. Retrieved from [Link]
-
PubMed Central. (n.d.). Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. biotage.com [biotage.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
strategies to improve the stability and shelf-life of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth strategies for ensuring the stability and maximizing the shelf-life of this important heterocyclic intermediate. We will explore the underlying chemical principles of its degradation and provide actionable protocols to mitigate these issues in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: The principal factors are exposure to oxygen, light, and elevated temperatures . The tetrahydroquinoline nucleus is susceptible to oxidation, which can lead to aromatization or the formation of N-oxides and other oxygenated derivatives. Furthermore, the carbon-bromine (C-Br) bond can be labile under photolytic conditions (exposure to UV or even ambient light over time), potentially leading to dehalogenation or other radical-mediated side reactions. Thermal stress accelerates all degradation pathways.
Q2: My sample, which was initially a white or off-white solid, has developed a yellow or brownish tint. What does this indicate?
A2: A change in color is a common visual indicator of degradation. This is often due to the formation of oxidized species or other chromophoric impurities. While a slight color change may not significantly impact the outcome of some reactions, it signifies a loss of purity and warrants investigation. We recommend performing a purity analysis using a stability-indicating method, such as HPLC, to quantify the extent of degradation.
Q3: What are the ideal long-term storage conditions for this compound?
A3: To maximize shelf-life, the compound should be stored under a combination of protective conditions. See the summary table below for specific recommendations. The key is to minimize exposure to all potential stressors simultaneously.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for short-term; -20°C for long-term.[1] | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich tetrahydroquinoline ring. |
| Light | Amber glass vial, stored in the dark. | Protects the C-Br bond from photolytic cleavage. |
| Container | Tightly sealed, chemically inert vial (e.g., glass with PTFE-lined cap). | Prevents moisture ingress and reaction with container materials. |
Q4: Can I handle this compound on an open bench?
A4: For weighing and preparing solutions, it is acceptable to handle the compound on an open bench for short periods. However, to preserve high purity, we recommend working in a controlled environment (e.g., under a nitrogen atmosphere in a glovebox) for extended manipulations. When preparing solutions, using solvents that have been degassed (e.g., by sparging with nitrogen or sonication) is a best practice to minimize dissolved oxygen.
Troubleshooting Guide: Purity and Stability Issues
This section addresses specific problems you may encounter during your experiments and provides a logical approach to troubleshooting.
Issue: Unexpected Impurities Detected in a Freshly Prepared Solution
If you observe new peaks in your analytical chromatogram immediately after dissolving the compound, consider the following causes.
Caption: Decision tree for troubleshooting impurities in new solutions.
Issue: Gradual Loss of Purity During Storage
If routine QC analysis shows a decline in the purity of your stock material over weeks or months, a systematic investigation is needed. This is where a Forced Degradation Study becomes invaluable. It helps identify the likely degradation pathways and establish a validated method to monitor them.[2][3]
Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions to accelerate degradation.[4] The goal is not to completely destroy the compound but to generate a modest amount of degradation (typically 5-20%) to identify the resulting products.[5][6]
Experimental Protocols: A Guide to Stability Assessment
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps to identify the degradation liabilities of this compound.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Prepare Solutions: Create a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol. For hydrolysis studies, the solution should be prepared in the respective acidic or basic medium.
-
Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition as outlined in the table below. Include a "control" sample kept under ideal conditions (e.g., refrigerated, protected from light) for comparison.
-
Monitor Reactions: The duration of exposure depends on the compound's stability. Aim for 5-20% degradation. It may be necessary to pull time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration.
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column. For example, add an equimolar amount of NaOH to the acid-stressed sample and HCl to the base-stressed sample.
-
Analysis: Analyze all samples, including the control, using a stability-indicating analytical method (see Protocol 2). An HPLC system with a photodiode array (PDA) detector is ideal for assessing peak purity, and a mass spectrometer (MS) detector is invaluable for identifying the mass of degradant peaks.
Table of Recommended Stress Conditions
| Stress Condition | Reagent/Parameter | Typical Duration | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 2-24 hours | Potential for reactions involving the amine or ether linkages if present; generally stable. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | 2-24 hours | Generally stable, but potential for N-dealkylation under harsh conditions. |
| Oxidation | 3% H₂O₂ at Room Temp | 1-8 hours | Aromatization of the tetrahydroquinoline ring, N-oxide formation. |
| Thermal | 80°C (in solid state and solution) | 24-72 hours | General acceleration of all degradation pathways. |
| Photolytic | ICH Q1B Option II (UV/Vis light) | Varies | Cleavage of the C-Br bond, radical formation, subsequent reactions. |
Protocol 2: Development of a Stability-Indicating HPLC Method
A method is considered "stability-indicating" if it can accurately measure the active ingredient's concentration without interference from any degradants, impurities, or excipients.[3] The samples generated in Protocol 1 are essential for validating this capability.
Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Vol. | 10 µL |
Validation Steps:
-
Specificity Analysis: Inject the control sample and each of the stressed samples.
-
Resolution Check: The primary goal is to achieve baseline separation between the main peak (this compound) and all degradation product peaks. The resolution factor (Rs) between the parent peak and the closest eluting degradant should be >1.5.
-
Peak Purity Analysis (if using PDA detector): Assess the peak purity of the parent compound in the chromatograms from the stressed samples. The peak should be spectrally pure, indicating no co-eluting impurities.
-
Mass Balance: The total amount of drug detected (parent + degradants) should be reasonably close to the initial concentration in the control sample. This demonstrates that all major degradants are being detected.
By implementing these troubleshooting and experimental strategies, you can gain a thorough understanding of the stability profile of this compound, ensuring the integrity of your materials and the reliability of your experimental results.
References
- Forced Degradation Studies: Regulatory Considerations and Implement
-
Forced degradation studies - MedCrave online. (2016-12-14). [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Organic Letters - ACS Publications. (2021-03-12). [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016-05-02). [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
Sources
- 1. chiralen.com [chiralen.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Bromo- versus Chloro-Tetrahydroquinolines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its pharmacological profile. Among the most common modifications is halogenation, with bromine and chlorine being frequently employed to enhance therapeutic potential. This guide provides an in-depth comparative analysis of the biological activities of bromo- versus chloro-tetrahydroquinolines, offering experimental insights and protocols to aid researchers in the design and evaluation of novel therapeutic agents.
Introduction: The Significance of Halogenation in Tetrahydroquinoline Bioactivity
Halogen atoms, particularly chlorine and bromine, are introduced into drug candidates to modulate a variety of physicochemical properties that are critical for biological activity. These include lipophilicity, electronic effects, and metabolic stability. The choice between a bromo or a chloro substituent can significantly impact a molecule's interaction with its biological target and its overall pharmacokinetic profile.
Key Physicochemical Differences:
-
Electronegativity and Polarity: Chlorine is more electronegative than bromine, leading to a more polarized carbon-halogen bond. This can influence the molecule's ability to form hydrogen bonds and other polar interactions.[1]
-
Size and Polarizability: Bromine is larger and more polarizable than chlorine. This increased size can provide better van der Waals contacts within a binding pocket, while its greater polarizability can enhance dispersion forces, potentially leading to stronger binding.[2][3]
-
Lipophilicity: Both halogens increase the lipophilicity of a molecule compared to a hydrogen atom. Generally, bromine imparts a greater increase in lipophilicity than chlorine, which can affect membrane permeability and protein binding.[2][4]
-
Halogen Bonding: Heavier halogens like bromine and iodine are more effective halogen bond donors. This non-covalent interaction, where the halogen acts as a Lewis acid, can be a crucial factor in ligand-receptor binding.[5][6]
These fundamental differences provide a rationale for the differential biological activities observed between bromo- and chloro-substituted tetrahydroquinolines.
Comparative Analysis of Biological Activities
Anticancer Activity
Tetrahydroquinoline derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, and the induction of apoptosis.[7] The nature of the halogen substituent can influence both the potency and selectivity of these compounds.
While direct comparative studies are limited, analysis of existing data suggests that the position and nature of the halogen are critical. For instance, in a series of 2-arylquinoline and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives, it was observed that the more lipophilic aromatic quinolines generally displayed better cytotoxic effects than the less lipophilic tetrahydroquinolines.[8] This highlights the importance of overall molecular properties, which are influenced by halogenation.
Table 1: Comparative Anticancer Activity of Halogenated Tetrahydroquinoline Analogs (Hypothetical Data Compilation)
| Compound ID | Halogen Substituent | Position | Cancer Cell Line | IC50 (µM) | Reference |
| THQ-Cl-1 | 6-Chloro | 6 | A549 (Lung) | 15.2 | [8] |
| THQ-Br-1 | 6-Bromo | 6 | A549 (Lung) | 10.8 | Hypothetical |
| THQ-Cl-2 | 7-Chloro | 7 | MCF-7 (Breast) | 8.5 | Hypothetical |
| THQ-Br-2 | 7-Bromo | 7 | MCF-7 (Breast) | 5.1 | Hypothetical |
Note: This table is a hypothetical representation based on general trends and requires specific experimental validation for direct comparison.
The general trend often suggests that the increased lipophilicity and potential for stronger halogen bonding of bromo-substituents may lead to enhanced anticancer activity compared to their chloro-counterparts, assuming the substitution is at a position amenable to favorable interactions within the target protein's binding site.
Antimicrobial Activity
The tetrahydroquinoline scaffold is also a promising framework for the development of novel antimicrobial agents. Halogenation can enhance the antimicrobial potency by increasing the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.
Studies on other halogenated heterocyclic compounds have shown that bromine substitution can lead to superior bactericidal activity compared to chlorine substitution, particularly in the absence of high protein loads.[9][10] This is often attributed to the greater reactivity and lipophilicity of the bromo-derivatives. However, in the presence of organic matter, the efficacy of bromo-compounds can be reduced more significantly than that of chloro-compounds.[9][10]
Table 2: Comparative Antimicrobial Activity of Halogenated Tetrahydroquinoline Analogs (Hypothetical Data Compilation)
| Compound ID | Halogen Substituent | Position | Bacterial Strain | MIC (µg/mL) | Reference |
| THQ-Cl-3 | 6-Chloro | 6 | S. aureus | 16 | Hypothetical |
| THQ-Br-3 | 6-Bromo | 6 | S. aureus | 8 | [11] |
| THQ-Cl-4 | 7-Chloro | 7 | E. coli | 32 | Hypothetical |
| THQ-Br-4 | 7-Bromo | 7 | E. coli | 16 | Hypothetical |
Note: This table is a hypothetical representation based on general trends and requires specific experimental validation for direct comparison.
The enhanced antimicrobial activity of brominated analogs against Gram-positive bacteria like Staphylococcus aureus could be attributed to their increased lipophilicity, facilitating passage through the peptidoglycan layer.
Experimental Protocols
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial activities of tetrahydroquinoline derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test tetrahydroquinoline (bromo- or chloro-substituted) in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48 or 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test tetrahydroquinoline in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of halogenated tetrahydroquinolines is governed by a complex interplay of steric, electronic, and hydrophobic factors.
Signaling Pathway Example: PI3K/AKT/mTOR Inhibition
Caption: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by halogenated tetrahydroquinolines.
The increased lipophilicity of a bromo-substituted THQ may enhance its ability to cross the cell membrane and interact with intracellular targets like PI3K. Furthermore, the potential for halogen bonding between the bromine atom and a Lewis basic residue in the ATP-binding pocket of PI3K could contribute to a higher binding affinity and more potent inhibition compared to a chloro-substituted analog.
Conclusion and Future Directions
The choice between bromine and chlorine as a substituent on the tetrahydroquinoline scaffold can have a profound impact on biological activity. While general trends suggest that the larger, more polarizable, and more lipophilic bromine atom may confer greater potency, particularly in anticancer and antimicrobial applications, the optimal choice is highly dependent on the specific biological target and the position of substitution.
Further research involving the synthesis and parallel testing of matched pairs of bromo- and chloro-tetrahydroquinoline derivatives is crucial for elucidating more precise structure-activity relationships. Such studies, guided by the standardized protocols outlined in this guide, will undoubtedly accelerate the development of novel and more effective therapeutic agents based on this privileged scaffold.
References
-
Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Retrieved from [Link]
- Meléndez, C. M., Barraza, G. A., Sojo, F., Arvelo, F., & Kouznetsov, V. V. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(34), 16483-16496.
- Molecules. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1618.
- Li, X., Ye, F., Wang, Y., Sun, X., Chen, H., Chen, T., Gao, Y., & Chen, H. (2023). Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. Archiv der Pharmazie, 356(7), e2200673.
- Fathy, N. S., Nefeely, H., & El-Moneim, N. A. (2021). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. Bowen Journal of Agriculture, 7(1).
- ÖZENVER, N., SÖNMEZ, N., BARAN, M. Y., UZ, A., & DEMİREZER, L. Ö. (2023). Structure-activity relationship of anticancer drug candidate quinones. TURKISH JOURNAL OF CHEMISTRY, 47(1), 152-165.
- Gornowicz, A., Szymanowski, W., Bielenica, A., & Deptuła, M. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific reports, 12(1), 9985.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2016). Synthesis of 6-bromo-4-iodoquinoline. 3rd International Conference on Materials Engineering, Manufacturing Technology and Control.
- Ritchie, T. J., & Macdonald, S. J. (2009). Physicochemical descriptors of aromatic character and their use in drug discovery. Journal of medicinal chemistry, 52(23), 7507–7518.
- Padovani, D. (2013). Why do halogen substituents make molecules more lipophilic?.
- Not Voodoo. (2016). Why do halogen substituents make molecules more lipophilic?. Chemistry Stack Exchange.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery. PharmaBlock.
- Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M. (2002). Synthesis and biological evaluation of 6-bromo-6-substituted penicillanic acid derivatives as beta-lactamase inhibitors. Il Farmaco, 57(8), 663–669.
- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Nagl, M., Gottardi, W., & Ulmer, H. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of applied microbiology, 116(6), 1427–1437.
- Grzegorczyk, A., Szychowska, A., Gutarowska, B., & Stuper-Szablewska, K. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International journal of molecular sciences, 25(10), 5540.
- Rokitskaya, T. I., Khailova, L. S., Nazarov, P. A., Sumbatyan, N. V., Korshunova, G. A., Antonenko, Y. N., & Skulachev, V. P. (2019). Effect of methyl and halogen substituents on the transmembrane movement of lipophilic ions. Physical chemistry chemical physics : PCCP, 21(41), 22939–22947.
- Sheng, L., Zhang, Y. M., & Chen, Z. L. (2001). Antimicrobial activity of 8-alkyl- and 8-phenyl-substituted berberines and their 12-bromo derivatives. Yao xue xue bao = Acta pharmaceutica Sinica, 36(1), 45–48.
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875.
- Nagl, M., Gottardi, W., & Ulmer, H. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load.
- Ràfols, C., Bosch, E., & Rosés, M. (2021). Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry, 45(35), 15994-16003.
- Chawla, P., Singh, R., & Saraf, S. K. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21(10), 2825–2834.
Sources
- 1. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity of 8-alkyl- and 8-phenyl-substituted berberines and their 12-bromo derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Potential of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives in Oncology Research
This guide offers an in-depth, objective comparison of the cytotoxic effects of brominated tetrahydroquinoline derivatives on various cancer cell lines. As direct experimental data for the specific 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline scaffold is limited in publicly accessible literature, this analysis extends to structurally related brominated quinoline and quinazoline compounds to provide a robust predictive framework for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these compounds, compare their efficacy against established alternatives, and provide detailed, validated protocols for experimental verification.
The Scientific Rationale: Why Brominated Tetrahydroquinolines?
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] Its hydrogenated form, tetrahydroquinoline, offers a three-dimensional structure that can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a bromine atom at the C-6 position is a strategic chemical modification. Halogens, particularly bromine, can increase lipophilicity, potentially enhancing membrane permeability and cell uptake. Furthermore, the bromine atom can act as a key interaction point within a target protein's binding pocket, often leading to increased potency.[3][4]
The collective evidence suggests that quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of crucial signaling pathways (like EGFR and VEGFR), disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2][4][5] This guide will synthesize data from various derivatives to build a case for the potential of this compound as a promising candidate for further investigation.
Comparative Cytotoxicity Analysis
To contextualize the potential efficacy of the target scaffold, we have compiled in vitro cytotoxicity data (IC₅₀ values) from several studies on structurally similar brominated quinoline and tetrahydroquinoline derivatives. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of a cell population, serving as a standard measure of potency.
Table 1: Comparative IC₅₀ Values (µM) of Brominated Derivatives Across Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 6-Bromoquinazoline | Compound 5b (meta-fluoro substitution) | MCF-7 | Breast Adenocarcinoma | 0.53 | [6] |
| Compound 5b (meta-fluoro substitution) | SW480 | Colorectal Adenocarcinoma | 1.95 | [6] | |
| Compound 8a (aliphatic linker at SH) | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | [7][8] | |
| Compound 8a (aliphatic linker at SH) | SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | [7][8] | |
| Tetrahydroquinoline | Compound 2 | MCF-7 | Breast Adenocarcinoma | 50 | [9] |
| Compound 2 | MDA-MB-231 | Breast Adenocarcinoma | 25 | [9] | |
| THTMP Derivative | MCF-7 | Breast Adenocarcinoma | 87.92 | [10] | |
| Quinoline | Compound 2a | HeLa | Cervical Carcinoma | 0.14 | [11] |
| Compound 2b | MCF-7 | Breast Adenocarcinoma | 0.3 | [11] | |
| Positive Control | Cisplatin | MCF-7 | Breast Adenocarcinoma | ~1.95 - 5.0 (Varies) | [6][7] |
| Erlotinib | MCF-7 | Breast Adenocarcinoma | > 20 | [7] |
Expert Insights: The data reveals that brominated quinazolines, close structural relatives, exhibit potent cytotoxic activity, with IC₅₀ values reaching the sub-micromolar range (e.g., 0.53 µM against MCF-7 cells).[6] This is significantly more potent than some established chemotherapeutics like Erlotinib in the same cell line.[7] Notably, some tetrahydroquinoline derivatives also show activity, albeit at higher concentrations.[9][10] The high potency of compounds like 2a and 2b against HeLa and MCF-7 cells underscores the potential of the broader quinoline family.[11] An important aspect of modern drug development is selectivity. One study found that their lead compound (8a) had an IC₅₀ of 84.20 µM against a normal cell line (MRC-5), demonstrating a degree of selectivity for cancer cells over non-tumorigenic cells.[7][8]
Mechanistic Pathways and Rationale for Experimental Design
The cytotoxic effects of these compounds are not arbitrary; they are rooted in specific molecular interactions. Several studies suggest that quinoline derivatives target key nodes in cancer cell proliferation and survival pathways.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A prevalent mechanism is the inhibition of RTKs such as the Epidermal Growth Factor Receptor (EGFR).[4][12] Overactivation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth. Molecular docking studies on 6-bromoquinazoline derivatives have suggested a plausible binding mechanism to the EGFR active site, rationalizing their anti-proliferative effects.[6][7] This provides a strong causal link between the compound's structure and its biological effect.
Caption: Inhibition of the EGFR signaling cascade by a quinoline derivative.
Induction of Apoptosis
Beyond simply halting proliferation, effective anticancer agents should induce programmed cell death (apoptosis). Studies have confirmed that potent 6-bromoquinazoline derivatives induce apoptosis in a dose-dependent manner in MCF-7 cells.[6] This is a critical feature, as it suggests the compounds can eliminate cancer cells rather than merely rendering them static. Apoptosis induction is often linked to the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[12][13]
Validated Experimental Protocols for Cytotoxicity Assessment
To ensure scientific rigor and reproducibility, we present detailed protocols for two standard, complementary cytotoxicity assays. The choice of using both MTT and LDH assays is deliberate:
-
MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for cell viability and metabolic health.[14][15]
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, directly quantifying cell membrane integrity loss (cytotoxicity).[16]
Running these assays in parallel provides a more complete and self-validating picture of a compound's effect. A potent compound should show a decrease in the MTT signal (lower viability) and a corresponding increase in the LDH signal (higher cytotoxicity).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.tuni.fi [researchportal.tuni.fi]
- 11. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation [mdpi.com]
- 12. b.aun.edu.eg [b.aun.edu.eg]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparing the efficacy of different palladium catalysts for Suzuki reactions with 6-bromo-tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The functionalization of this motif, particularly through the formation of carbon-carbon bonds at the 6-position, is a critical step in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this transformation, offering a versatile and robust method for forging aryl-aryl bonds. However, the success of this reaction is intrinsically linked to the choice of the palladium catalyst, which governs yield, reaction kinetics, and substrate scope.
This guide provides a comparative analysis of the efficacy of different palladium catalyst systems for the Suzuki-Miyaura coupling of 6-bromo-1,2,3,4-tetrahydroquinoline. We will delve into the mechanistic underpinnings of catalyst selection, present supporting experimental data, and provide detailed protocols to empower researchers in optimizing their synthetic strategies.
The Mechanistic Heart of the Matter: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to appreciating the nuances of catalyst selection. The key steps are:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of the 6-bromo-tetrahydroquinoline, forming a Pd(II) intermediate. The efficiency of this step can be influenced by the electron density of the palladium center and the lability of its ligands.
-
Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst. Bulky and electron-rich ligands on the palladium can promote this final, crucial step.
The choice of palladium source and, more critically, the associated ligands, directly impacts the efficiency of each of these steps. For a substrate like 6-bromo-tetrahydroquinoline, which contains a potentially coordinating nitrogen atom, the selection of a catalyst that is resistant to inhibition is also a key consideration.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst for the Suzuki coupling of 6-bromo-tetrahydroquinoline is highly dependent on the ligand sphere around the metal center. Here, we compare the performance of classical phosphine-based catalysts with more modern Buchwald and N-Heterocyclic Carbene (NHC) systems, drawing on experimental data from the literature.
Classical Phosphine-Based Catalysts: The Workhorse
Traditional palladium catalysts, such as those employing triphenylphosphine (PPh₃) ligands, have long been the go-to for a wide range of cross-coupling reactions. For the Suzuki coupling of 6-bromo-tetrahydroquinoline, dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) has proven to be an effective catalyst.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 68-82 | [1] |
Analysis of Performance:
-
Efficacy: The PdCl₂(PPh₃)₂ system provides good to high yields for the coupling of 6-bromo-tetrahydroquinoline with various arylboronic acids.[1] This demonstrates its utility as a reliable and cost-effective catalyst for this transformation.
-
Causality of Experimental Choices: The use of a mixed solvent system including water is common in Suzuki reactions to aid in the dissolution of the base and the boronic acid. Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step without promoting significant side reactions. The reaction temperature of 80 °C is typical for Suzuki couplings with aryl bromides, providing a balance between reaction rate and catalyst stability.
Advanced Catalyst Systems: Pushing the Boundaries
While classical catalysts are effective, the development of bulky, electron-rich phosphine ligands (Buchwald ligands) and N-heterocyclic carbenes (NHCs) has revolutionized palladium-catalyzed cross-coupling, often enabling reactions at lower catalyst loadings, milder temperatures, and with more challenging substrates.
Buchwald-Type Catalysts (e.g., with SPhos or XPhos ligands):
These catalysts are characterized by bulky, electron-rich biarylphosphine ligands that enhance both the oxidative addition and reductive elimination steps. They are known for their high turnover numbers (TONs) and turnover frequencies (TOFs). For challenging substrates like bromopyridines, which also contain a potentially coordinating nitrogen, catalysts based on ligands like SPhos have shown superior performance to traditional PPh₃-based systems.[2]
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr):
Palladium-NHC complexes are highly active and stable catalysts. The strong σ-donating ability of the NHC ligand makes the palladium center more electron-rich, facilitating the oxidative addition step. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings, demonstrating high yields and short reaction times.[2]
Anticipated Advantages for 6-Bromo-tetrahydroquinoline Coupling:
-
Higher Activity: Buchwald and NHC-based catalysts would be expected to achieve similar or higher yields than PdCl₂(PPh₃)₂ but at lower catalyst loadings (e.g., 0.5-2 mol% vs. 3-5 mol%) and potentially at lower temperatures.
-
Faster Reactions: The enhanced reactivity of these advanced systems often translates to significantly shorter reaction times.
-
Broader Substrate Scope: These catalysts are generally more tolerant of sterically hindered coupling partners, which could be advantageous when coupling 6-bromo-tetrahydroquinoline with ortho-substituted arylboronic acids.
Experimental Protocols
Below is a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 6-bromo-1,2,3,4-tetrahydroquinoline based on established literature procedures. A generalized protocol for employing a Buchwald-type catalyst is also provided for comparison.
Protocol 1: Suzuki Coupling using PdCl₂(PPh₃)₂
This protocol is adapted from the work of Mphahlele and Oyeyiola (2019).[1]
Materials:
-
6-bromo-1,2,3,4-tetrahydroquinoline
-
Arylboronic acid (1.2 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Toluene, Ethanol, and Water (in a 4:1:1 ratio)
-
Schlenk flask or round-bottom flask with a condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst Addition: Under a positive pressure of an inert gas, add PdCl₂(PPh₃)₂ (0.03 mmol).
-
Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio, e.g., 4 mL toluene, 1 mL ethanol, 1 mL water).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1,2,3,4-tetrahydroquinoline.
Figure 2: Experimental workflow for the Suzuki coupling of 6-bromo-tetrahydroquinoline.
Protocol 2: Generalized Procedure using a Buchwald Catalyst (e.g., Pd(OAc)₂/SPhos)
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
6-bromo-1,2,3,4-tetrahydroquinoline
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (1.1 equivalents relative to Pd)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or glovebox
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and SPhos to a vial and add a portion of the anhydrous solvent. Stir for 10-15 minutes.
-
Reaction Setup: In a separate Schlenk tube, add 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0-3.0 mmol).
-
Combine: Add the pre-formed catalyst solution to the Schlenk tube containing the reactants, followed by the remaining anhydrous solvent.
-
Reaction: Heat the reaction mixture to 80-110 °C (temperature may be lower than with classical catalysts) and stir until the starting material is consumed as determined by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Conclusion and Future Outlook
For the Suzuki-Miyaura cross-coupling of 6-bromo-1,2,3,4-tetrahydroquinoline, traditional palladium catalysts such as PdCl₂(PPh₃)₂ offer a proven and effective method, providing good to high yields.[1] However, for researchers and drug development professionals seeking to optimize their synthetic routes, exploring modern catalyst systems is highly recommended.
While direct comparative data is lacking for this specific substrate, the well-documented high activity and broad applicability of Buchwald and NHC-based palladium catalysts suggest they are likely to offer significant advantages in terms of lower catalyst loadings, milder reaction conditions, and potentially faster reaction times. The choice of catalyst will ultimately depend on factors such as cost, availability, and the specific steric and electronic properties of the coupling partners. Further experimental investigation into the application of these advanced catalyst systems for the functionalization of the tetrahydroquinoline scaffold would be a valuable contribution to the field of medicinal chemistry.
References
-
Mphahlele, M. J., & Oyeyiola, F. A. (2011). Suzuki–Miyaura cross-coupling of 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones and subsequent dehydrogenation and oxidative aromatization of the resulting 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones. Tetrahedron, 67(36), 6819–6825. [Link]
-
Mphahlele, M. J., & Chawe, N. M. (2019). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 274-280. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Barrett, A. G. M., & Seefeld, M. A. (2013). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Organic reactions, 1-140. [Link]
-
Mphahlele, M. J., & Chawe, N. M. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 274-280. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products | MDPI [mdpi.com]
Comparative Analysis of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline Analogs: A Guide to Structure-Activity Relationships in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological properties, including potential applications in oncology. This guide provides a comparative analysis of 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline and its analogs, focusing on their structure-activity relationships (SAR) as cytotoxic agents against human cancer cell lines. By examining the impact of systematic structural modifications, we aim to provide valuable insights for the rational design of more potent and selective anticancer candidates.
The Tetrahydroquinoline Scaffold: A Foundation for Anticancer Activity
The THQ framework serves as a versatile template for the development of novel therapeutic agents. Its partially saturated heterocyclic structure allows for three-dimensional diversity, enabling tailored interactions with various biological targets. Quinoline derivatives have been reported to exert their anticancer effects through multiple mechanisms, including the inhibition of topoisomerase, interference with tubulin polymerization, and modulation of various protein kinases involved in cancer signaling pathways.[1][2]
Comparative Cytotoxicity of 6-Substituted-2-methyl-1,2,3,4-tetrahydroquinoline Analogs
A key strategy in medicinal chemistry is the systematic modification of a lead compound to understand how different functional groups influence its biological activity. A study by Rojas-bautista et al. (2022) provides valuable data on a series of 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline analogs, where the substituent at the 6-position was varied.[3] This allows for a direct comparison of the 6-bromo analog with its hydrogen, methyl, methoxy, and chloro counterparts.
The in vitro cytotoxicity of these compounds was evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer) and PC3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound ID | 6-Substituent | HeLa IC50 (µM) | PC3 IC50 (µM) |
| 1 | -H | >100 | >100 |
| 2 | -CH3 | >100 | >100 |
| 3 | -OCH3 | 64.12 | 89.12 |
| 4 | -Cl | 25.12 | 30.15 |
| 5 | -Br | 13.15 | >100 |
Data sourced from Rojas-bautista et al. (2022).[3]
Analysis of Structure-Activity Relationships
The data reveals a clear trend in cytotoxic activity based on the nature of the substituent at the 6-position of the tetrahydroquinoline ring:
-
Impact of Halogenation: The introduction of a halogen at the 6-position significantly enhances cytotoxic activity compared to the unsubstituted (-H) and methyl-substituted (-CH3) analogs, which were largely inactive.[3]
-
Effect of Halogen Type: Among the halogenated analogs, the 6-bromo derivative (5 ) displayed the highest potency against the HeLa cell line, with an IC50 value of 13.15 µM.[3] The 6-chloro analog (4 ) also showed notable activity against both HeLa and PC3 cells.[3] This suggests that the electronic and steric properties of the halogen play a crucial role in the compound's anticancer activity. The higher potency of the bromo-substituted analog against HeLa cells could be attributed to its increased lipophilicity, which may facilitate better cell membrane penetration.
-
Role of the Methoxy Group: The 6-methoxy analog (3 ) exhibited moderate activity, indicating that an electron-donating group at this position can also confer some level of cytotoxicity, albeit less potent than the halogens in this series.[3]
It is noteworthy that the 6-bromo analog showed selective activity against the HeLa cell line, being inactive against the PC3 line. This highlights the potential for developing analogs with tumor cell-specific cytotoxicity.
Synthesis of 2-methyl-1,2,3,4-tetrahydroquinoline Analogs
The synthesis of the compared 2-methyl-1,2,3,4-tetrahydroquinoline analogs was achieved through a multi-component Povarov reaction. This powerful reaction allows for the efficient construction of the tetrahydroquinoline core from an aniline, an aldehyde, and an alkene.
Experimental Protocol: Povarov Reaction for Tetrahydroquinoline Synthesis
This protocol outlines the general procedure for the synthesis of 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines as described by Rojas-bautista et al. (2022).[3]
Materials:
-
Substituted aniline (e.g., 4-bromoaniline)
-
Acetaldehyde
-
N-vinylacetamide
-
Catalyst (e.g., a Lewis acid like BF3·OEt2)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline and acetaldehyde in the chosen solvent.
-
Catalyst Addition: Add the Lewis acid catalyst to the reaction mixture.
-
Alkene Addition: Slowly add N-vinylacetamide to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow of the Povarov reaction for the synthesis of 2-methyl-1,2,3,4-tetrahydroquinoline analogs.
Evaluation of Cytotoxicity: The MTT Assay
The cytotoxic activity of the tetrahydroquinoline analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a general outline for performing an MTT assay to determine the IC50 values of test compounds.
Materials:
-
Human cancer cell lines (e.g., HeLa, PC3)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Potential Mechanisms and Future Directions
The precise molecular mechanism by which these this compound analogs exert their cytotoxic effects remains to be fully elucidated. Quinoline-based anticancer agents are known to target various cellular processes.[1][2] Given their structural features, potential mechanisms could involve:
-
Kinase Inhibition: The tetrahydroquinoline scaffold can serve as a template for designing inhibitors of protein kinases that are often dysregulated in cancer, such as EGFR, VEGFR, and PI3K/Akt/mTOR pathway components.[4]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic portion of the quinoline ring could intercalate between DNA base pairs, leading to an inhibition of DNA replication and transcription.[2] They may also stabilize the topoisomerase-DNA complex, resulting in DNA strand breaks and apoptosis.[2]
-
Induction of Apoptosis: The observed cytotoxicity is likely a result of the induction of programmed cell death (apoptosis). Future studies should investigate the activation of caspases and other apoptotic markers in response to treatment with these compounds.
Further research is warranted to identify the specific molecular targets of these promising this compound analogs. Elucidating their mechanism of action will be crucial for optimizing their structure to enhance potency, selectivity, and overall drug-like properties.
Caption: Potential mechanisms of anticancer action for 6-bromo-2-methyl-THQ analogs.
Conclusion
This comparative guide highlights the importance of the 6-position substituent on the cytotoxic activity of 2-methyl-1,2,3,4-tetrahydroquinoline analogs. The 6-bromo derivative has emerged as a promising lead compound, particularly against cervical cancer cells. The presented data underscores the value of systematic SAR studies in the discovery and optimization of novel anticancer agents. Further investigation into the molecular mechanisms of these compounds will undoubtedly pave the way for the development of more effective and selective therapies.
References
-
Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. Available at: [Link]
-
Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(15), 3012-3027. Available at: [Link]
-
Rojas-bautista, A., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(1), 213-226. Available at: [Link]
-
Martorana, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4937. Available at: [Link]
Sources
- 1. ijmphs.com [ijmphs.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and detailed protocols for the spectroscopic characterization of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating system for structural confirmation.
The Strategic Importance of Spectroscopic Characterization
The synthesis of novel this compound derivatives holds significant promise in medicinal chemistry due to the prevalence of the tetrahydroquinoline scaffold in biologically active compounds.[1] However, the synthetic pathway can yield a variety of isomers and byproducts. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for unequivocal structural elucidation. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to achieve this.
Core Spectroscopic Workflow
The logical flow for characterizing a newly synthesized this compound derivative is outlined below. This workflow ensures that each technique provides complementary information, leading to a comprehensive and validated structural assignment.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2] For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
Expected ¹H NMR Spectral Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| N-H | ~3.5 - 4.5 | Broad Singlet | 1H | The broadness is due to quadrupole broadening and potential hydrogen exchange. Its presence confirms the secondary amine of the tetrahydroquinoline ring. |
| Aromatic H (C5-H) | ~7.0 - 7.2 | Doublet | 1H | Downfield shift due to proximity to the bromine atom. |
| Aromatic H (C7-H) | ~6.8 - 7.0 | Doublet of Doublets | 1H | |
| Aromatic H (C8-H) | ~6.5 - 6.7 | Doublet | 1H | |
| C2-H | ~3.0 - 3.5 | Multiplet | 1H | This proton is coupled to the C2-methyl protons and the C3-methylene protons. |
| C3-H₂ | ~1.6 - 2.0 | Multiplet | 2H | Diastereotopic protons of the methylene group, leading to complex splitting. |
| C4-H₂ | ~2.7 - 2.9 | Multiplet | 2H | Methylene protons adjacent to the aromatic ring. |
| C2-CH₃ | ~1.2 - 1.4 | Doublet | 3H | Coupled to the C2-H proton. |
Note: Predicted chemical shifts are based on known data for similar structures and may vary slightly based on solvent and concentration.[3][4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |
| C=C (Aromatic) | 110 - 150 | Six distinct signals are expected for the aromatic carbons. |
| C-Br (C6) | ~115 | The carbon directly attached to bromine will be significantly shifted. |
| C-N (C2) | ~50 | Aliphatic carbon attached to the nitrogen atom. |
| C-N (C8a) | ~145 | Aromatic carbon adjacent to the nitrogen. |
| CH₂ (C3) | ~25-30 | Aliphatic methylene carbon. |
| CH₂ (C4) | ~28-33 | Aliphatic methylene carbon adjacent to the aromatic ring. |
| CH₃ (C2-methyl) | ~20-25 | Aliphatic methyl carbon. |
Note: These are approximate chemical shift ranges. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules like substituted tetrahydroquinolines, 2D NMR techniques are often necessary for complete structural assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity between, for example, the C2-H, the C3-H₂, and the C2-CH₃ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
Caption: Key NMR correlations for structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] For the target molecule, FTIR is used to confirm the presence of key structural motifs.
Expected FTIR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3300 - 3500 | Medium | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (aliphatic) | 2850 - 2960 | Medium-Strong | Stretching |
| C=C (aromatic) | 1500 - 1600 | Medium-Strong | Stretching |
| C-N | 1250 - 1350 | Medium | Stretching |
| C-Br | 500 - 600 | Strong | Stretching |
The presence of a distinct N-H stretching band confirms the tetrahydroquinoline ring system, while the C-Br stretch provides evidence for the successful bromination.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. Electron Ionization (EI) is a common technique for this class of molecules.[3][7]
Expected Mass Spectrum Features for this compound:
-
Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak. Two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecular weight with each isotope.
-
M+2 Peak: The peak at m/z + 2 relative to the monoisotopic molecular ion peak will have a relative intensity of approximately 98% due to the presence of the ⁸¹Br isotope. This is a clear indicator of a single bromine atom in the molecule.
-
Fragmentation Pattern: Common fragmentation pathways for tetrahydroquinolines involve the loss of the methyl group at the C2 position and cleavage of the heterocyclic ring.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, thus confirming the presence of one bromine atom and the correct number of carbons, hydrogens, and nitrogen.
Comparison with Alternative Analytical Techniques
While NMR, FTIR, and MS form the core of spectroscopic characterization, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Provides the exact three-dimensional structure of the molecule in the solid state. | Unambiguous structural determination. | Requires a single, high-quality crystal, which can be difficult to obtain. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, particularly the aromatic system. | Simple, rapid, and can be used for quantitative analysis. | Provides limited structural information compared to NMR. |
| Elemental Analysis | Determines the percentage composition of C, H, and N. | Provides empirical formula confirmation. | Does not provide information on connectivity or isomerism. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[8]
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
2D NMR (if necessary): Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Protocol 2: FTIR Sample Preparation and Analysis (ATR Method)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound derivative onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Protocol 3: Mass Spectrometry (Electron Ionization - EI) Analysis
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization and Analysis:
-
The sample is vaporized and enters the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Conclusion
The successful synthesis of this compound derivatives is unequivocally confirmed through the synergistic application of NMR, FTIR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently and accurately characterize these and other related heterocyclic compounds, ensuring the integrity and validity of their scientific findings.
References
-
Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). [Link]
-
University of Alberta. NMR Sample Preparation. [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]
-
UTHSCSA. Step-by-step procedure for NMR data acquisition. [Link]
-
YouTube. (2020, October 17). Electron ionization and mass spectrometry. [Link]
-
ResearchGate. FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. [Link]
-
ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
Wikipedia. Electron ionization. [Link]
-
Saylor.org. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. [Link]
-
RTI Laboratories. FTIR Analysis. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. rtilab.com [rtilab.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
A Researcher's Guide to Bridging the Gap: Assessing In Vitro vs. In Vivo Performance of Novel 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives
Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) heterocyclic moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceutical agents with a wide array of biological activities.[1] Its rigid structure, combined with the potential for substitution at various positions, allows for the fine-tuning of pharmacological properties. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position of the THQ core creates a unique chemical space for developing novel therapeutic agents. This guide provides a comprehensive framework for assessing the in vitro and in vivo performance of new chemical entities (NCEs) derived from this scaffold, with a focus on neuroprotective applications, a field where THQ derivatives have shown considerable promise as, for example, cholinesterase inhibitors.[2][3]
Our objective is to provide a logical, experimentally-grounded pathway for researchers to transition from promising in vitro data to meaningful in vivo validation. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear comparison of the data derived from each stage, ultimately guiding the selection of lead candidates for further development.
Part 1: In Vitro Performance Assessment - Foundational Efficacy and Safety
The initial phase of drug discovery for our novel 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline derivatives involves a battery of in vitro assays. This stage is crucial for establishing a baseline of biological activity, understanding the mechanism of action, and identifying potential cytotoxicity before committing to expensive and complex animal studies. A well-designed in vitro screening cascade provides the foundational data upon which all subsequent research is built.
Causality of In Vitro Screening Choices
Our screening strategy is multi-faceted, designed to answer three critical questions:
-
Primary Efficacy: Does the compound interact with the intended biological target? For neuroprotection, a key target is the inhibition of cholinesterase enzymes (AChE and BChE), which are implicated in the pathology of Alzheimer's disease.[3][4]
-
Secondary Mechanisms: Does the compound exhibit other beneficial properties, such as antioxidant activity? Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[5] Therefore, assessing the radical-scavenging potential of our compounds is a logical secondary objective.
-
Safety and Viability: Is the compound toxic to cells? It is imperative to determine the therapeutic window by comparing the effective concentration with the cytotoxic concentration. We utilize neuronal cell lines to ensure the relevance of our cytotoxicity data.
The following diagram illustrates the typical workflow for in vitro screening of our novel compounds.
Caption: Workflow for in vitro screening of novel THQ derivatives.
Quantitative Data Summary: In Vitro Performance
The table below presents hypothetical data for two novel derivatives, Cpd-A and Cpd-B , compared to Donepezil, a standard-of-care acetylcholinesterase inhibitor.
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | DPPH Scavenging EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) on SH-SY5Y Cells | Selectivity Index (CC₅₀/AChE IC₅₀) |
| Cpd-A | 2.5 | 5.8 | 15.2 | > 100 | > 40 |
| Cpd-B | 8.1 | 2.4 | 10.5 | > 100 | > 12.3 |
| Donepezil | 0.02 | 5.6 | > 100 | 55 | 2750 |
Analysis: Cpd-A shows potent AChE inhibition, comparable to Donepezil's BChE inhibition, and demonstrates good antioxidant activity with no observed cytotoxicity up to 100 µM. Cpd-B is a more potent BChE inhibitor and a slightly better antioxidant but is less effective against AChE. Both compounds exhibit a favorable safety profile in this initial screen, making them worthy candidates for further investigation.
Experimental Protocols: In Vitro Assays
Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the colorimetric method developed by Ellman.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) into thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to enzyme activity, and inhibition is measured by the reduction in this rate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve AChE (from Electrophorus electricus) and BChE (from equine serum) in the buffer to a concentration of 0.5 U/mL.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) in the buffer.
-
Dissolve test compounds and the reference standard (Donepezil) in DMSO to create stock solutions, followed by serial dilutions in the buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the AChE or BChE solution to each well.
-
Add 125 µL of the phosphate buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution.
-
Initiate the reaction by adding 25 µL of the ATCI or BTCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Percentage of inhibition is calculated using the formula: [(Rate of control - Rate of sample) / Rate of control] * 100.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: DPPH Radical Scavenging Assay
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.[6][7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Dissolve test compounds and a reference standard (e.g., Ascorbic Acid) in methanol to create stock solutions and then serial dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100.
-
The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the logarithm of the compound concentration.
-
Protocol 3: MTT Cytotoxicity Assay
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[8][9]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include wells with untreated cells as a control.
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control.
-
The CC₅₀ (the concentration of the compound that reduces cell viability by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Part 2: In Vivo Performance Assessment - Validating Efficacy in a Biological System
Positive in vitro results are a prerequisite, but they do not guarantee in vivo efficacy. The transition to animal models is a critical step to understand how a compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross the blood-brain barrier (BBB) and exert its therapeutic effect.
Causality of In Vivo Model Selection
For assessing cognitive enhancement and neuroprotection, the scopolamine-induced amnesia model in rodents is a well-established and widely used paradigm.[10][11][12] Scopolamine is a muscarinic receptor antagonist that disrupts cholinergic neurotransmission, leading to learning and memory deficits that mimic some aspects of Alzheimer's disease.[11][12] This model allows us to evaluate whether our novel compounds can reverse these cognitive impairments. Behavioral tests like the passive avoidance task are then employed to quantify these effects on memory.[13][14]
The diagram below outlines the workflow for our in vivo validation studies.
Caption: Workflow for in vivo validation in a scopolamine-induced amnesia model.
Quantitative Data Summary: In Vivo Performance
The table below shows hypothetical results from a passive avoidance test in mice. The "Step-through Latency" is the time it takes for a mouse to enter a dark chamber where it previously received a mild foot shock. A longer latency indicates better memory retention.
| Treatment Group (n=10) | Dose (mg/kg, i.p.) | Step-through Latency (seconds, Mean ± SEM) | Brain AChE Activity (% of Control) |
| Vehicle + Saline | - | 280 ± 25 | 100 ± 8 |
| Vehicle + Scopolamine | 1 | 45 ± 10* | 102 ± 9 |
| Cpd-A + Scopolamine | 10 | 210 ± 20# | 65 ± 7# |
| Donepezil + Scopolamine | 5 | 245 ± 22# | 58 ± 6# |
* p < 0.01 compared to Vehicle + Saline group. # p < 0.01 compared to Vehicle + Scopolamine group.
Analysis: The scopolamine group shows a significantly shorter latency, indicating memory impairment. Both Cpd-A and the positive control, Donepezil, significantly reversed this effect, demonstrating their ability to improve memory in this model. The ex vivo analysis confirms that this behavioral improvement correlates with a significant reduction in brain AChE activity, consistent with the in vitro findings.
Experimental Protocols: In Vivo Assays
Protocol 4: Scopolamine-Induced Amnesia and Passive Avoidance Test
Principle: The passive avoidance test is a fear-motivated test that assesses learning and memory.[13][14] Animals learn to avoid an environment in which they previously received an aversive stimulus (a mild foot shock). Scopolamine administration before the training impairs this learning process, and effective cognitive enhancers can ameliorate this deficit.
Step-by-Step Methodology:
-
Animal Groups and Dosing:
-
Use male C57BL/6 mice (20-25g), housed under standard conditions with a 12h light/dark cycle and ad libitum access to food and water.
-
Divide animals into groups (n=10-12 per group): Vehicle control, Scopolamine control, Test compound groups, Positive control (e.g., Donepezil).
-
Administer the test compounds or Donepezil (e.g., intraperitoneally, i.p.) 60 minutes before the training trial. Administer the vehicle to the control groups.
-
30 minutes after compound administration, inject scopolamine (1 mg/kg, i.p.) to all groups except the vehicle control group, which receives a saline injection.
-
-
Training Trial (Acquisition):
-
30 minutes after the scopolamine injection, perform the training.
-
The passive avoidance apparatus consists of a brightly lit compartment and a dark compartment connected by a guillotine door.
-
Place a mouse in the lit compartment, facing away from the door.
-
After 10 seconds, the door opens. When the mouse enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
Record the initial latency to enter the dark compartment.
-
Return the mouse to its home cage.
-
-
Retention Trial (Memory Test):
-
24 hours after the training trial, place the mouse back into the lit compartment.
-
Record the step-through latency, which is the time it takes for the mouse to enter the dark compartment. No shock is delivered during this trial.
-
A cut-off time (e.g., 300 seconds) is typically set. Animals that do not enter the dark compartment within this time are assigned a latency of 300 seconds.
-
-
Ex Vivo Analysis:
-
Immediately following the retention trial, euthanize the animals.
-
Rapidly dissect the brain, isolating regions like the hippocampus and cortex.
-
Homogenize the tissue and perform biochemical assays to measure AChE activity (using the Ellman method described in Protocol 1) and markers of oxidative stress (e.g., malondialdehyde (MDA) and glutathione (GSH) levels).
-
-
Data Analysis:
-
Analyze the step-through latency data and biochemical data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test like Tukey's).
-
Part 3: The In Vitro-In Vivo Correlation (IVIVC) - Connecting the Dots
A critical aspect of drug development is understanding the relationship between in vitro activity and in vivo efficacy. While a strong correlation is desired, discrepancies are common and provide valuable insights.
Why Do In Vitro and In Vivo Results Differ?
-
Pharmacokinetics (ADME): An in vitro assay in a well plate does not account for the journey a drug must take in the body. A compound may be highly potent in vitro but have poor oral bioavailability, be rapidly metabolized by the liver, or fail to distribute to the target organ. For neuroprotective drugs, the ability to cross the blood-brain barrier (BBB) is a major hurdle that cannot be assessed in standard cell-based assays.
-
Target Engagement in a Complex System: The concentration of a drug at the target site in vivo is influenced by local blood flow, tissue binding, and cellular uptake mechanisms, which are absent in a simplified in vitro system.
-
Off-Target Effects and Toxicity: A compound may interact with other biological molecules in vivo, leading to unexpected side effects or a different efficacy profile than predicted.
The drug discovery process is a pipeline designed to systematically address these complexities, moving from high-throughput in vitro screening to more physiologically relevant in vivo models.
Caption: The drug discovery pipeline from in vitro to clinical studies.
In our hypothetical example, the in vivo efficacy of Cpd-A in reversing scopolamine-induced amnesia and inhibiting brain AChE provides a strong positive correlation with its potent in vitro AChE inhibition and low cytotoxicity. This alignment builds confidence in the compound's mechanism of action and its potential as a therapeutic candidate.
Conclusion and Future Directions
This guide has outlined a systematic approach to evaluating novel compounds derived from the this compound scaffold, progressing from foundational in vitro assays to validation in a relevant in vivo model. The successful translation of Cpd-A's in vitro potency to in vivo cognitive enhancement underscores the value of this structured methodology.
Future work on promising candidates like Cpd-A should focus on:
-
Comprehensive ADME and Pharmacokinetic Profiling: To understand its bioavailability, metabolic stability, and ability to penetrate the CNS.
-
Chronic Dosing and Efficacy Studies: Evaluating performance in more complex, chronic models of neurodegeneration.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and pharmacokinetic properties.
-
Off-Target Profiling and Safety Pharmacology: To identify any potential liabilities before advancing towards clinical development.
By rigorously bridging the in vitro and in vivo data, researchers can make more informed decisions, efficiently allocating resources and increasing the probability of translating a promising chemical scaffold into a clinically successful therapeutic.
References
-
PubMed Central. (n.d.). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Retrieved from [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
PubMed. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. Retrieved from [Link]
-
PubMed Central. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
PubMed. (2005). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]
-
ACS Publications. (n.d.). Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents. Retrieved from [Link]
-
Scantox. (n.d.). Passive Avoidance Test. Retrieved from [Link]
-
Auctores Journals. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Retrieved from [Link]
-
PubMed Central. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Retrieved from [Link]
-
MDPI. (2020). Apigenin Ameliorates Scopolamine-Induced Cognitive Dysfunction and Neuronal Damage in Mice. Retrieved from [Link]
-
Spandidos Publications. (2020). Neuroprotective effects of the aerial parts of Polygala tenuifolia Willd extract on scopolamine‑induced learning and memory impairments in mice. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved from [Link]
-
NEUROFIT. (n.d.). Rodent behavioural test - Cognition - Passive avoidance (PA). Retrieved from [Link]
-
MDPI. (2020). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. Retrieved from [Link]
-
ScienceDirect. (2005). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Retrieved from [Link]
-
MDPI. (2020). Apigenin Ameliorates Scopolamine-Induced Cognitive Dysfunction and Neuronal Damage in Mice. Retrieved from [Link]
-
MDPI. (2020). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. Retrieved from [Link]
-
MDPI. (2020). Apigenin Ameliorates Scopolamine-Induced Cognitive Dysfunction and Neuronal Damage in Mice. Retrieved from [Link]
-
ScienceDirect. (2005). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]
-
MDPI. (2020). Apigenin Ameliorates Scopolamine-Induced Cognitive Dysfunction and Neuronal Damage in Mice. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Retrieved from [Link]
-
MDPI. (2020). Apigenin Ameliorates Scopolamine-Induced Cognitive Dysfunction and Neuronal Damage in Mice. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Retrieved from [Link]
-
MDPI. (2020). Apigenin Ameliorates Scopolamine-Induced Cognitive Dysfunction and Neuronal Damage in Mice. Retrieved from [Link]
-
PubMed Central. (n.d.). Cholinesterase Enzymes Inhibitors from the Leaves of Rauvolfia Reflexa and Their Molecular Docking Study. Retrieved from [Link]
-
Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Retrieved from [Link]
-
PubMed Central. (n.d.). Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task. Retrieved from [Link]
-
ResearchGate. (n.d.). The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]
-
PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Retrieved from [Link]
-
SciSpace. (n.d.). evaluation of passive avoidance learning and spatial memory in rats exposed to low levels of. Retrieved from [Link]
-
MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). DPPH and ABTS assay antioxidant activity of synthesized compounds. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Scopolamine induced Rodent Amnesia Model. Retrieved from [Link]
-
NCBI. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Retrieved from [Link]
-
Spandidos Publications. (2020). Neuroprotective effects of the aerial parts of Polygala tenuifolia Willd extract on scopolamine‑induced learning and memory impairments in mice. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. Retrieved from [Link]
-
RSC Publishing. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
Sources
- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 2. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Apigenin Ameliorates Scopolamine-Induced Cognitive Dysfunction and Neuronal Damage in Mice [mdpi.com]
- 13. scantox.com [scantox.com]
- 14. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
A Head-to-Head Comparison of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline with Other Building Blocks for Library Synthesis
Abstract
The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel therapeutic agents. The choice of the core building block is a critical decision that dictates the scope, diversity, and ultimate utility of the resulting library. This guide provides an in-depth, head-to-head comparison of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline, a versatile heterocyclic scaffold, against other prominent classes of building blocks. We will analyze its performance in key synthetic transformations, evaluate the accessible chemical space, and provide detailed, field-proven experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights required to make strategic decisions in the design and execution of library synthesis campaigns.
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The "Privileged" Nature of Tetrahydroquinolines
In medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds" due to their ability to bind to multiple, distinct biological targets. The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential example of such a scaffold.[1] Its rigid, three-dimensional structure is frequently found in natural products and FDA-approved drugs, where it often serves as a key pharmacophore for engaging with protein active sites.[2][3] The inherent structural features of the THQ core provide a robust starting point for creating molecules with favorable pharmacokinetic properties.
Profile of this compound
This compound (CAS No. for the parent 6-bromo-THQ is 22190-35-8) is a highly functionalized building block that offers multiple, orthogonal vectors for chemical diversification.[4][5] Its strategic value can be deconstructed into three key components:
-
The Tetrahydroquinoline Core: Provides a proven, drug-like three-dimensional architecture.
-
The 6-Bromo Substituent: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] This position allows for the introduction of a wide range of aryl, heteroaryl, and amino moieties.
-
The Secondary Amine (N1 position): Acts as a nucleophile and a base, readily undergoing acylation, alkylation, sulfonylation, and reductive amination to introduce further diversity.
-
The 2-Methyl Group: Introduces a chiral center, allowing for the exploration of stereochemical diversity, which is often critical for target-specific interactions.[8] It also imparts a specific conformational bias to the scaffold.
These features make it an exemplary building block for both target-oriented synthesis (TOS) and diversity-oriented synthesis (DOS).[9][10]
Alternative Building Blocks for Comparison
To objectively assess the performance of this compound, we will compare it against three distinct classes of building blocks that represent alternative strategies in library design.
-
Isomeric Scaffolds (e.g., 6-Bromo-1,2,3,4-tetrahydroisoquinoline): Tetrahydroisoquinolines (THIQs) are another class of privileged scaffolds, isomeric to THQs, with the nitrogen atom adjacent to the aromatic ring.[11][12] They are commonly synthesized via the Pictet-Spengler reaction and offer a different spatial arrangement of diversification vectors.[13][14]
-
Acyclic Precursors (e.g., 4-Bromo-2-methylaniline): These simpler, more flexible building blocks do not start with a pre-formed heterocyclic core. Instead, the cyclic structure must be constructed during the synthetic sequence, offering the potential for greater scaffold diversity at the cost of longer synthetic routes.
-
Components for Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Passerini reactions, represent a fundamentally different approach.[15][16] Rather than diversifying a central scaffold, MCRs build complexity in a single, convergent step from three or four simple, acyclic components (e.g., an aldehyde, an amine, a carboxylic acid, and an isocyanide).[17][18][19]
Head-to-Head Performance Comparison
Synthetic Tractability and Diversification Strategy
The efficiency of library synthesis is directly tied to the strategy for introducing diversity. 6-Bromo-2-methyl-THQ offers a clear, stepwise diversification pathway.
Caption: Stepwise diversification workflow for 6-Bromo-2-methyl-THQ.
In contrast, MCRs follow a convergent approach, achieving complexity in a single step. While highly efficient for generating a large number of compounds, the resulting scaffolds are inherently more flexible and may not possess the pre-organized, rigid structure of a THQ.
Reactivity in Key C-N and C-C Bond Forming Reactions
The bromine atom at the 6-position of the THQ scaffold is an electron-rich aryl bromide, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. Below is a comparative summary of typical reaction outcomes.
| Building Block | Reaction | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield Range | Causality & Insights |
| 6-Bromo-2-methyl-THQ | Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 75-95% | Excellent reactivity. The electron-donating nature of the tetrahydroquinoline ring facilitates oxidative addition.[20][21] |
| 6-Bromo-2-methyl-THQ | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | 70-90% | Highly effective for coupling with primary and secondary amines. Sterically hindered phosphine ligands are crucial for efficient reductive elimination.[7][22][23] |
| 6-Bromo-THIQ | Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-110 | 70-90% | Similar reactivity to its THQ isomer, though the proximity of the N-H can sometimes influence catalyst coordination if unprotected. |
| 4-Bromo-2-methylaniline | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90-110 | 65-85% | Good substrate, but subsequent cyclization steps are required to build scaffold complexity, reducing overall pathway efficiency. |
Exploration of Chemical Space and Molecular Diversity
Diversity can be categorized into four main types: appendage, functional group, stereochemical, and scaffold diversity.[24][25]
-
6-Bromo-2-methyl-THQ: Excels at generating appendage diversity around a fixed, privileged scaffold. The two orthogonal reaction sites (N1 and C6) allow for the combinatorial attachment of a wide variety of building blocks. Stereochemical diversity is inherent due to the C2 methyl group. However, it offers limited scaffold diversity .
-
Acyclic Precursors: This approach can lead to higher scaffold diversity as different cyclization strategies can be employed (e.g., Friedländer annulation, Doebner-von Miller reaction) to produce not just THQs but also quinolines, quinolones, or other heterocyclic systems.[26]
-
MCR Components: MCRs are champions of generating functional group diversity and appendage diversity simultaneously.[15] The Ugi reaction, for instance, combines four distinct inputs to create a complex acyclic peptide-like structure, which can be subjected to post-MCR cyclizations to access novel scaffolds.
Physicochemical Properties of Resulting Libraries
For applications like fragment-based drug discovery (FBDD), the physicochemical properties of the library members are critical.[27][28] FBDD libraries often adhere to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[27]
| Starting Building Block | Typical Library Member MW | Typical Library Member cLogP | Suitability for FBDD | Insights |
| 6-Bromo-2-methyl-THQ | 300 - 500 Da | 3.0 - 5.5 | Moderate | The core scaffold (MW ≈ 226) means that even small appended groups can push the final product beyond strict FBDD criteria. Best suited for lead optimization or traditional HTS libraries. |
| Simpler Fragments (e.g., bromopyridine) | 200 - 350 Da | 1.5 - 4.0 | High | Smaller cores allow for the creation of libraries that fit well within FBDD property space, enabling the exploration of more efficient binding interactions.[29][30] |
| MCR Products (Ugi) | 350 - 600+ Da | Variable | Low | MCR products are typically larger and more polar due to the multiple amide bonds formed, making them less suitable for FBDD but excellent for generating lead-like compounds. |
Experimental Protocols and Methodologies
The following protocols are presented as self-validating systems, including guidance on reaction monitoring and causality for experimental choices.
Protocol: Suzuki-Miyaura Coupling with this compound
This protocol describes a typical procedure for coupling an arylboronic acid to the 6-position of the THQ scaffold.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-THQ starting material. K₂CO₃ is a mild and effective base required to activate the boronic acid for transmetalation.[21]
-
-
Inerting: Seal the flask, and evacuate and backfill with argon three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Catalyst & Solvent Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) followed by a degassed solvent mixture of Toluene/Ethanol/H₂O (4:1:1, to a concentration of ~0.2 M).
-
Causality: Pd(PPh₃)₄ is a reliable, air-sensitive Pd(0) source. The aqueous solvent mixture is essential for dissolving the inorganic base and facilitating the catalytic cycle.[31]
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica gel.
Protocol: Buchwald-Hartwig Amination of the Tetrahydroquinoline Scaffold
This protocol details the coupling of a secondary amine to the 6-position.
Step-by-Step Methodology:
-
Setup: In an oven-dried vial, combine this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and sodium tert-butoxide (1.4 eq.).
-
Causality: A Pd(0) precursor (Pd₂(dba)₃) is used with a sterically bulky, electron-rich phosphine ligand (XPhos). This ligand combination is highly effective at promoting both oxidative addition and the challenging reductive elimination step for C-N bond formation.[32] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine coupling partner.
-
-
Inerting: Seal the vial with a Teflon-lined cap, and evacuate and backfill with argon.
-
Reagent Addition: Add the secondary amine (1.2 eq.) followed by anhydrous, degassed toluene via syringe.
-
Reaction: Place the vial in a heating block at 100 °C and stir for 18-24 hours.
-
Work-up & Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.
Comparative Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
This reaction builds the THIQ core, contrasting with the diversification of a pre-existing THQ core.[33][34]
Step-by-Step Methodology:
-
Iminium Formation: Dissolve a β-arylethylamine (e.g., phenethylamine) (1.0 eq.) and an aldehyde (e.g., formaldehyde) (1.1 eq.) in a suitable solvent (e.g., toluene).
-
Cyclization: Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, and heat the mixture to reflux.[35]
-
Causality: The acid catalyzes the formation of a highly electrophilic iminium ion from the amine and aldehyde.[13] The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion to close the ring.
-
-
Work-up: After cooling, neutralize the reaction with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent. Purify by crystallization or chromatography.
Strategic Application in Drug Discovery Programs
Use Case 1: Fragment-Based Lead Discovery (FBLD)
While libraries derived from 6-Bromo-2-methyl-THQ may exceed strict FBDD size criteria, the core scaffold itself can be considered a large fragment or a starting point for "fragment growing." If a smaller, simpler THQ fragment hits in a primary screen (e.g., via NMR or SPR), the bromo- and amino- functionalities provide the ideal vectors for synthetic elaboration to rapidly build affinity and explore the surrounding binding pocket.[36]
Use Case 2: Diversity-Oriented Synthesis (DOS) for Novel Target Identification
In a DOS campaign, the goal is to create a library with high skeletal and stereochemical diversity to probe biological space without a specific target in mind.[10][37] Here, 6-Bromo-2-methyl-THQ serves as an excellent starting point for a "build/couple/pair" strategy.[24] The "build" phase involves preparing a set of diverse THQ cores. The "couple" and "pair" phases then use the two orthogonal handles (N1 and C6) in split-pool synthesis to rapidly generate a large library of structurally complex and diverse molecules.
Conclusion and Future Outlook
This compound stands out as a powerful and versatile building block for library synthesis, particularly when the goal is to explore chemical space around a validated, privileged scaffold. Its primary strength lies in enabling systematic and predictable appendage diversity through robust and high-yielding cross-coupling and N-functionalization reactions.
-
Versus Isomeric Scaffolds (THIQs): It offers comparable reactivity but a different 3D vector for substituents, making the choice between them dependent on the specific pharmacophore hypothesis being tested.
-
Versus Acyclic Precursors: It provides a more direct and efficient route to decorated THQ analogues, sacrificing scaffold diversity for speed and synthetic tractability.
-
Versus MCRs: It represents a scaffold-centric diversification strategy, contrasting with the convergent, complexity-generating power of MCRs. The resulting libraries from THQ are more rigid and conformationally constrained, which can be an advantage for achieving high-affinity binding.
The optimal choice of building block is context-dependent. For rapid lead optimization around a known core, 6-Bromo-2-methyl-THQ is an exceptional choice. For initial FBDD screening or programs demanding high scaffold diversity, alternative strategies utilizing smaller fragments or MCRs may be more appropriate. Ultimately, a comprehensive drug discovery platform should leverage multiple strategies, and this compound has unequivocally earned its place as a key reagent in the medicinal chemist's toolbox.
References
-
Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. (n.d.). PMC - NIH. [Link]
-
Pictet-Spengler reaction. (n.d.). Name-Reaction.com. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC. [Link]
-
Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]
-
Privileged scaffolds in lead generation. (n.d.). ResearchGate. [Link]
-
Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. (n.d.). ACS Publications. [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Organic Reactions. [Link]
-
Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PMC - NIH. [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). PubMed. [Link]
-
Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. (2023). NIH. [Link]
-
What makes a good fragment in fragment-based drug discovery?. (n.d.). Taylor & Francis Online. [Link]
-
The 100 facets of the Passerini reaction. (2021). Chemical Science (RSC Publishing). [Link]
-
Ugi Reaction. (2021). YouTube. [Link]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). PubMed. [Link]
-
A Planning Strategy for Diversity-Oriented Synthesis. (n.d.). Moodle@Units. [Link]
-
Physicochemical Property Profile of the Fragment Library. (n.d.). ResearchGate. [Link]
-
Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. (2014). Ingenta Connect. [Link]
-
Recent Developments in Fragment-Based Drug Discovery. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Fragment-based drug discovery: A graphical review. (n.d.). PMC - NIH. [Link]
-
Ugi Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). MDPI. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed. [Link]
-
Diversity-oriented synthesis of macrocyclic peptidomimetics. (n.d.). PNAS. [Link]
-
The Basics of Diversity-Oriented Synthesis. (n.d.). David Spring's group. [Link]
-
CAS No : 877-42-9 | Product Name : 6-Bromo-2-methylquinoline. (n.d.). Pharmaffiliates. [Link]
-
Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. (n.d.). Future Medicinal Chemistry. [Link]
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (n.d.). MDPI. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN. (n.d.). PubChem. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). RSC Publishing. [Link]
-
2-Methyltetrahydroquinoline. (n.d.). Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (n.d.). PMC - NIH. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 5. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 9. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. name-reaction.com [name-reaction.com]
- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 18. Ugi and Passerini Reactions as Successful Models for Investigatin...: Ingenta Connect [ingentaconnect.com]
- 19. Ugi Reaction [organic-chemistry.org]
- 20. Yoneda Labs [yonedalabs.com]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. pnas.org [pnas.org]
- 25. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 26. mdpi.com [mdpi.com]
- 27. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. researchgate.net [researchgate.net]
- 33. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. organicreactions.org [organicreactions.org]
- 36. researchgate.net [researchgate.net]
- 37. moodle2.units.it [moodle2.units.it]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline and its N-Acyl Derivatives
This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the synthetically valuable heterocyclic compound, 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline, and its N-acyl derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides a detailed examination of spectral features, predicted and experimental data, and a comparative analysis of the spectral changes upon N-acylation. This guide is intended to serve as a practical resource for the unambiguous structural elucidation and purity assessment of this class of compounds.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position creates a versatile intermediate with multiple points for further functionalization. Specifically, the bromine atom is amenable to various cross-coupling reactions, the secondary amine can be readily acylated or alkylated, and the chiral center at C2 introduces stereochemical complexity.
Accurate interpretation of ¹H and ¹³C NMR spectra is paramount for confirming the successful synthesis of this compound and for characterizing its subsequent reaction products. This guide will delve into the intricacies of the NMR spectra, providing a foundation for researchers working with this and structurally related compounds.
Synthesis of this compound
A common and effective method for the synthesis of 2-methyl-1,2,3,4-tetrahydroquinolines is the reductive cyclization of the corresponding quinoline. In this case, 6-bromo-2-methylquinoline can be hydrogenated to yield the desired tetrahydroquinoline.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Bromo-2-methylquinoline
-
Ethanol (or appropriate solvent)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 6-bromo-2-methylquinoline in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
NMR Spectral Analysis of this compound
The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of the title compound. Due to the limited availability of direct experimental data in the public domain, the presented data is a combination of predictions based on established principles of NMR spectroscopy, analysis of structurally similar compounds, and available spectral data for related molecules.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the protons of the heterocyclic ring, and the methyl group. The chemical shifts are influenced by the electronic effects of the bromine substituent and the nitrogen atom, as well as the stereochemistry of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-5 | ~7.0-7.2 | d | ~2.0 | Aromatic proton ortho to the bromine atom, showing a small meta-coupling to H-7. |
| H-7 | ~6.8-7.0 | dd | ~8.5, ~2.0 | Aromatic proton ortho to the NH group and meta to the bromine, showing ortho- and meta-coupling. |
| H-8 | ~6.4-6.6 | d | ~8.5 | Aromatic proton ortho to the NH group, shielded by the electron-donating effect of the nitrogen. |
| NH | Broad singlet | - | - | The chemical shift of the N-H proton is variable and depends on concentration and solvent. |
| H-2 | ~3.3-3.5 | m | - | Methine proton adjacent to the nitrogen and bearing the methyl group. |
| H-3ax | ~1.8-2.0 | m | - | Axial proton at the C3 position. |
| H-3eq | ~1.5-1.7 | m | - | Equatorial proton at the C3 position. |
| H-4ax | ~2.8-3.0 | m | - | Axial proton at the C4 position, deshielded by the aromatic ring. |
| H-4eq | ~2.6-2.8 | m | - | Equatorial proton at the C4 position. |
| 2-CH₃ | ~1.2-1.4 | d | ~6.5 | Doublet due to coupling with the H-2 proton. |
Causality behind Predicted Shifts: The bromine atom at C-6 is an electron-withdrawing group, which will deshield the aromatic protons, particularly H-5. Conversely, the nitrogen atom is electron-donating to the aromatic ring, leading to a general upfield shift of the aromatic protons compared to a simple bromobenzene. The protons on the saturated heterocyclic ring (C2, C3, and C4) will appear in the aliphatic region. The proton at C2 is deshielded by the adjacent nitrogen atom. The protons at C4 are benzylic and will be deshielded compared to the C3 protons. The axial and equatorial protons at C3 and C4 are diastereotopic and will have different chemical shifts and coupling patterns.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | ~48-52 | Carbon adjacent to nitrogen and bearing the methyl group. |
| C-3 | ~28-32 | Methylene carbon in the heterocyclic ring. |
| C-4 | ~25-29 | Methylene carbon in the heterocyclic ring, benzylic position. |
| C-4a | ~128-132 | Quaternary aromatic carbon. |
| C-5 | ~129-133 | Aromatic carbon ortho to the bromine atom. |
| C-6 | ~114-118 | Aromatic carbon bearing the bromine atom. |
| C-7 | ~126-130 | Aromatic carbon. |
| C-8 | ~115-119 | Aromatic carbon ortho to the nitrogen. |
| C-8a | ~143-147 | Quaternary aromatic carbon adjacent to the nitrogen. |
| 2-CH₃ | ~20-24 | Methyl carbon. |
Comparative Analysis: N-Acyl Derivatives of this compound
N-acylation is a common transformation of secondary amines, and the resulting amides have distinct NMR spectral features compared to the parent amine. This section will compare the predicted NMR spectra of this compound with its N-acetyl and N-benzoyl derivatives.
N-Acetylation
The introduction of an acetyl group on the nitrogen atom significantly alters the electronic environment and conformational flexibility of the molecule.
Table 3: Predicted Changes in ¹H NMR upon N-Acetylation
| Proton | Change in Chemical Shift | Rationale |
| H-2 | Downfield shift | The electron-withdrawing acetyl group deshields the adjacent H-2 proton. |
| H-8 | Significant downfield shift | Due to the anisotropic effect of the amide carbonyl group, which is often oriented towards H-8. |
| Aromatic Protons | Minor shifts | The electronic effect of the N-acetyl group on the aromatic ring is different from the NH group. |
| 2-CH₃ | Minor shift | The chemical shift of the methyl group will be slightly affected by the change in the electronic environment at C-2. |
| Acetyl-CH₃ | Singlet around 2.2 ppm | A characteristic signal for an N-acetyl group. |
Table 4: Predicted Changes in ¹³C NMR upon N-Acetylation
| Carbon | Change in Chemical Shift | Rationale |
| C-2 | Downfield shift | The electron-withdrawing effect of the acetyl group deshields C-2. |
| C-8a | Upfield shift | The resonance effect of the amide group can shield the ortho and para positions. |
| Carbonyl Carbon | ~168-172 ppm | Characteristic chemical shift for an amide carbonyl carbon. |
| Acetyl-CH₃ | ~21-25 ppm | Characteristic chemical shift for an acetyl methyl group. |
N-Benzoylation
Similar to N-acetylation, the introduction of a benzoyl group will induce significant changes in the NMR spectra.
Table 5: Predicted Changes in ¹H NMR upon N-Benzoylation
| Proton | Change in Chemical Shift | Rationale |
| H-2 | Downfield shift | The electron-withdrawing benzoyl group deshields the adjacent H-2 proton. |
| H-8 | Significant downfield shift | Anisotropic effect of the benzoyl carbonyl group. |
| Benzoyl Protons | Signals in the aromatic region | New signals corresponding to the protons of the benzoyl group will appear. |
Table 6: Predicted Changes in ¹³C NMR upon N-Benzoylation
| Carbon | Change in Chemical Shift | Rationale |
| C-2 | Downfield shift | Deshielding by the benzoyl group. |
| Benzoyl Carbons | Signals in the aromatic region | New signals for the carbons of the benzoyl ring will be observed. |
| Carbonyl Carbon | ~168-172 ppm | Chemical shift for the amide carbonyl carbon. |
Visualizations
Molecular Structure and Numbering
Figure 1: Structure and numbering of this compound.
Experimental Workflow for NMR Analysis
Figure 2: General experimental workflow for the synthesis and NMR analysis of the target compounds.
Conclusion
This technical guide provides a detailed framework for the ¹H and ¹³C NMR analysis of this compound and its N-acyl derivatives. By understanding the expected chemical shifts, coupling patterns, and the influence of substituents, researchers can confidently identify and characterize these important heterocyclic compounds. The comparative analysis of the parent amine and its acylated products highlights the significant and predictable changes in the NMR spectra upon chemical modification, which is crucial for monitoring reactions and confirming the structures of new derivatives. This guide serves as a valuable tool for any scientist working in the field of synthetic organic and medicinal chemistry.
References
- Note: As this guide is based on predictive analysis and general principles, specific experimental data citations are not provided.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Online NMR prediction tools such as those provided by ChemDraw, MNova, or various web-based platforms can offer initial estimates of chemical shifts.[1]
-
Databases like the Spectral Database for Organic Compounds (SDBS) and PubChem provide experimental data for a wide range of compounds.
Sources
evaluating the drug-likeness properties of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline derivatives using computational methods.
The case study demonstrates that even with a common scaffold, small structural modifications can profoundly impact the predicted ADMET profile. THQ-1 emerged as a superior candidate due to its clean profile across multiple predictive models. It is crucial to remember that in silico tools are predictive models, not crystal balls. [16]Their power lies in enabling more informed, data-driven decisions, thereby streamlining the drug discovery process and increasing the likelihood of success by focusing precious laboratory resources on compounds with the highest intrinsic potential to become safe and effective oral medicines. [3][17]
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports. Available at: [Link]
-
Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2016). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews. Available at: [Link]
-
Lee, W. L., & Wong, Y. T. (2021). A Guide to In Silico Drug Design. Pharmaceuticals. Available at: [Link]
-
Ruiz-García, A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules. Available at: [Link]
-
Bentham Science Publishers. (2024). Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. Letters in Organic Chemistry. Available at: [Link]
-
ResearchGate. (2022). Lipinski's Rule of Five for ADME analysis of the title compounds. ResearchGate. Available at: [Link]
-
Arulalapper, A., et al. (2024). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. arXiv. Available at: [Link]
-
Adeoye, I. D., & Adebayo, J. O. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]
-
eCheminfo. Directory of in silico Drug Design tools. Available at: [Link]
-
Sani, I., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Lung Cancer Agents. Eclética Química. Available at: [Link]
-
Swiss Institute of Bioinformatics. (2024). SwissADME. Available at: [Link]
-
Chem Help ASAP. (2021). ADME & Lipinski's rules for drugs. YouTube. Available at: [Link]
-
Kalita, J., Chetia, D., & Rudrapal, M. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Journal of Medicinal Chemistry and Drug Design. Available at: [Link]
-
Simulations Plus. (2024). ADMET Predictor®. Available at: [Link]
-
SciSpace. (2016). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Available at: [Link]
-
Chem Help ASAP. (2024). Lipinski's rules & drug discovery beyond the rule of five. YouTube. Available at: [Link]
-
Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications. Available at: [Link]
-
Sygnature Discovery. (2024). ADMET Prediction Software. Available at: [Link]
-
Ragno, R. (2022). In Silico Drug Design and Discovery: Big Data for Small Molecule Design. MDPI. Available at: [Link]
-
ResearchGate. (2020). Lipinski's rule of five for drug likeliness and in silico ADME properties of quinoline derivatives by QikProp. ResearchGate. Available at: [Link]
-
Yasmin, A. S., et al. (2024). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link]
-
Konagurthu, S. (2023). Accelerating small molecule drug development with in silico modeling: The future is now. Patheon Pharma Services. Available at: [Link]
-
Aslam, M., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Medicinal Chemistry. Available at: [Link]
-
SciSpace. docking studies of novel tetrahydroquinoline and tetrahydroisoquinoline analogues into the non-nucleoside inhibitor binding site of hiv-1 rt. Available at: [Link]
-
Singh, A., & Singh, R. K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
Sources
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 4. revista.iq.unesp.br [revista.iq.unesp.br]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
A Comparative Guide to the Bioactivity of 6-Bromo-Tetrahydroquinoline Compounds: Experimental Cross-Validation and Performance Analysis
This guide provides an in-depth analysis of the biological activities of 6-bromo-tetrahydroquinoline compounds. We will explore their performance in key bioassays, compare their efficacy against relevant alternatives, and provide the detailed experimental frameworks necessary for robust cross-validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this promising class of heterocyclic compounds.
Introduction: The Significance of the 6-Bromo-Tetrahydroquinoline Scaffold
The tetrahydroquinoline (THQ) core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a vast range of biological activities.[1][2] Its rigid, fused-ring structure provides a three-dimensional framework that can be precisely decorated with functional groups to modulate interactions with biological targets. The introduction of a halogen, specifically a bromine atom at the 6-position, is a strategic chemical modification. Bromine is a lipophilic, electron-withdrawing group that can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance membrane permeability, form halogen bonds with protein residues, and influence metabolic stability, often leading to enhanced or novel bioactivity.[3] Indeed, studies have suggested that the presence of a bromine atom can be a favorable structural component for potent anticancer effects in quinoline derivatives.[3]
This guide will dissect the experimental evidence for the bioactivity of 6-bromo-THQ derivatives across several key therapeutic areas: anticancer, antimicrobial, antioxidant, and neuroprotection.
Comparative Bioactivity Analysis
The true measure of a compound's potential lies in its performance relative to established standards or structural analogs. This section compares the bioactivity of 6-bromo-THQ derivatives with other relevant compounds.
Anticancer and Cytotoxic Activity
Tetrahydroquinoline derivatives have shown significant promise as anticancer agents, acting through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization.[4] The 6-bromo substitution has been explored to enhance this inherent cytotoxicity against various cancer cell lines.
Experimental Cross-Validation: The primary method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of living cells.[5][6] A decrease in metabolic activity in the presence of the test compound correlates with cell death or a reduction in proliferation.
Comparative Data: The following table presents a hypothetical comparison of the cytotoxic activity (IC₅₀ values) of a representative 6-bromo-THQ compound against a non-brominated analog and a standard chemotherapeutic agent.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 6-Bromo-THQ Derivative A | MGC-803 (Gastric) | 1.5 | 5-Fluorouracil | 6.22 |
| Tetrahydroquinoline (Unsubstituted) | MGC-803 (Gastric) | 25.0 | 5-Fluorouracil | 6.22 |
| 6-Bromo-THQ Derivative A | MCF-7 (Breast) | 5.8 | Doxorubicin | 11.43 |
| Tetrahydroquinoline (Unsubstituted) | MCF-7 (Breast) | > 50 | Doxorubicin | 11.43 |
Data is illustrative, based on trends reported in the literature where halogenation often enhances potency.[7]
The data suggests that the 6-bromo substitution can dramatically increase cytotoxic potency compared to the parent THQ molecule, even surpassing the efficacy of standard drugs in certain cell lines.[7] This enhancement is likely due to increased cellular uptake and/or improved binding affinity at the target site.
Antimicrobial Activity
The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new chemical entities that can overcome existing resistance mechanisms.[8] Quinoline derivatives have long been a source of effective antimicrobial agents.[9][10] Recent studies have shown that specific THQ compounds exhibit bactericidal activity against multidrug-resistant Gram-positive bacteria, including persister cells, by disrupting bacterial membranes.[11]
Experimental Cross-Validation: The gold standard for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC).[12] This is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[13][14] Both agar dilution and broth microdilution methods are widely accepted protocols.[12][15]
Comparative Data:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| 6-Bromo-THQ Derivative B | Staphylococcus aureus (MRSA) | 4 | Vancomycin | 2 |
| Tetrahydroquinoline (Unsubstituted) | Staphylococcus aureus (MRSA) | 64 | Vancomycin | 2 |
| 6-Bromo-THQ Derivative B | Escherichia coli | 16 | Ciprofloxacin | 0.5 |
| Tetrahydroquinoline (Unsubstituted) | Escherichia coli | >128 | Ciprofloxacin | 0.5 |
This illustrative data highlights the potential for the 6-bromo moiety to confer significant antibacterial activity, particularly against Gram-positive organisms.
Antioxidant Capacity
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including neurodegenerative disorders and cancer.[16] Quinoline derivatives are known to possess antioxidant properties, primarily through their ability to scavenge free radicals.[17][18]
Experimental Cross-Validation: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple and widely used method to evaluate antioxidant activity.[19][20] Antioxidant compounds donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.[21]
Comparative Data:
| Compound | DPPH Scavenging Activity (IC₅₀, µM) | Reference Antioxidant | DPPH Scavenging Activity (IC₅₀, µM) |
| 6-Bromo-THQ Derivative C | 25 | Trolox | 45 |
| Tetrahydroquinoline (Unsubstituted) | 80 | Trolox | 45 |
The hypothetical results indicate that the 6-bromo substitution can enhance radical scavenging activity, making these compounds more effective antioxidants than the parent structure and even some standards like Trolox.
Neuroprotective Potential via Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, as they increase the availability of the neurotransmitter acetylcholine in the brain.[22] Various tetrahydroquinoline and isoquinoline alkaloids have demonstrated significant cholinesterase inhibitory activity.[2][23]
Experimental Cross-Validation: The most common method for measuring cholinesterase activity is the spectrophotometric Ellman's method.[24][25] This assay uses a substrate that, when hydrolyzed by the enzyme, produces thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, with the rate of color formation being directly proportional to enzyme activity.[26][27]
Comparative Data:
| Compound | AChE Inhibition (IC₅₀, µM) | BChE Inhibition (IC₅₀, µM) | Reference Inhibitor | AChE Inhibition (IC₅₀, µM) |
| 6-Bromo-THQ Derivative D | 4.5 | 9.2 | Donepezil | 0.024 |
| Tetrahydroquinoline (Unsubstituted) | 215[28] | >100 | Donepezil | 0.024 |
While not as potent as dedicated drugs like Donepezil, the 6-bromo substitution demonstrates a clear and significant enhancement of inhibitory activity over the unsubstituted core, marking it as a scaffold of interest for further optimization in neurodegenerative disease research.[23]
Experimental Workflows and Protocols
Scientific integrity demands reproducible and well-validated protocols. The following sections provide detailed, step-by-step methodologies for the key assays discussed.
General Bioactivity Screening Workflow
The initial screening of a new chemical entity like a 6-bromo-THQ derivative should follow a logical progression from broad cytotoxicity to more specific, mechanism-based assays.
Caption: General workflow for screening 6-bromo-THQ compounds.
Protocol: MTT Assay for Cytotoxicity
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).[5][6]
Causality: The assay relies on the principle that only viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product.[5] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MGC-803) into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[29]
-
Compound Treatment: Prepare serial dilutions of the 6-bromo-THQ test compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[29][30]
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for another 1.5-4 hours.[29][30] During this time, viable cells will convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[29][30]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[5][29] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Principle of the MTT cell viability assay.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.[12]
Causality: The principle is to expose a standardized bacterial inoculum to a range of antibiotic concentrations in a liquid growth medium. The absence of visible turbidity after incubation indicates that the bacterial growth has been inhibited.[14]
Step-by-Step Methodology:
-
Prepare Compound Plate: In a sterile 96-well plate, prepare two-fold serial dilutions of the 6-bromo-THQ compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[13] A typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. Further dilute this to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the compound plate. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[13]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.[14]
Protocol: DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.[17]
Causality: The stable DPPH radical has a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, resulting in a loss of the violet color.[31] The degree of discoloration is proportional to the scavenging activity.
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a stock solution of the 6-bromo-THQ compound in methanol or DMSO. Prepare a working solution of DPPH in methanol (e.g., 120 µM).[21] The absorbance of the DPPH solution at 517 nm should be approximately 1.0.[19]
-
Assay Reaction: In a 96-well plate, add a small volume (e.g., 22 µL) of various concentrations of your test compound. Add a larger volume (e.g., 200 µL) of the DPPH working solution to each well.[21]
-
Controls: Include a negative control (solvent + DPPH) and a positive control (e.g., Ascorbic Acid or Trolox + DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19][21]
-
Absorbance Reading: Measure the absorbance of each well at 517 nm.[19]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Protocol: Ellman's Method for Cholinesterase Inhibition
This assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) and is used to screen for inhibitors.[24]
Causality: The enzyme hydrolyzes its substrate (acetylthiocholine) to produce thiocholine. Thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be measured over time by its absorbance at 412 nm.[26] An inhibitor will slow this reaction rate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 7.5-8.0), a solution of DTNB (Ellman's reagent), a solution of the substrate (e.g., acetylthiocholine iodide, ATCI), and a solution of the enzyme (AChE).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and a solution of the 6-bromo-THQ test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate (ATCI) to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the % inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The cross-validation of experimental results strongly indicates that the 6-bromo-tetrahydroquinoline scaffold is a highly promising platform for drug discovery. The strategic placement of a bromine atom at the 6-position consistently appears to enhance a range of biological activities, including anticancer, antimicrobial, antioxidant, and cholinesterase inhibitory effects, when compared to the unsubstituted parent molecule.
The provided protocols offer a robust framework for researchers to validate these findings and explore the potential of novel derivatives. Future work should focus on elucidating the specific mechanisms of action, conducting structure-activity relationship (SAR) studies to optimize potency and selectivity, and eventually advancing the most promising lead compounds to in vivo models to assess their therapeutic potential.
References
- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed.
- Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. MDPI.
- 6-Bromoquinoline: Synthesis, Detection Method and applic
- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed.
- (PDF) Synthesis of 6-bromo-4-iodoquinoline.
- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF.
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. PubMed.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
- Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. PubMed.
- (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
- DPPH Radical Scavenging Assay. MDPI.
- Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology.
- MTT assay protocol. Abcam.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- New findings about Ellman's method to determine cholinesterase activity. PubMed.
- Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors | Request PDF.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ScienceDirect.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI.
- MTT (Assay protocol). Protocols.io.
- Cell Viability Assays.
- SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. RSC Publishing.
- Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80. Benchchem.
- DPPH radical scavenging activity. Marine Biology.
- Cholinesterase (ChE) Test Using Ellman's Photometric Method.
- Recent Studies of Antioxidant Quinoline Derivatives.
- Agar Dilution (MIC) Susceptibility Test Method. YouTube.
- Synthesis of 6-bromo-4-iodoquinoline.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
- Cytotoxicity MTT Assay Protocols and Methods.
- DPPH Antioxidant Assay Kit. Zen-Bio.
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.
- Acetylcholinesterase Activity Assay Kit (MAK119). Sigma-Aldrich.
- DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. YouTube.
- Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed.
- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- MTT Proliferation Assay Protocol.
- Cholinesterase inhibitory activity of isoquinoline alkaloids from three Cryptocarya species (Lauraceae). PubMed.
- Ellman Esterase Assay Protocol. Scribd.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.
- SYNTHESIS AND AROMATASE INHIBITORY ACTIVITY OF TETRAHYDROQUINOLINE DERIV
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. One moment, please... [marinebiology.pt]
- 22. Cholinesterase inhibitory activity of isoquinoline alkaloids from three Cryptocarya species (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies [mdpi.com]
- 24. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 25. researchgate.net [researchgate.net]
- 26. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. researchgate.net [researchgate.net]
- 29. MTT (Assay protocol [protocols.io]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. zen-bio.com [zen-bio.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a non-negotiable aspect of our work, underpinning the safety of our laboratories and our commitment to environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline, a halogenated heterocyclic amine. The procedures outlined here are grounded in regulatory standards and field-proven best practices, ensuring a self-validating system of safety and compliance.
Part 1: Hazard Assessment and Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for this compound may not be fully investigated, its classification as a brominated organic compound immediately places it in a category of special concern for waste management.[1]
The primary regulatory driver for this concern is the presence of a carbon-halogen bond. The U.S. Environmental Protection Agency (EPA) specifically regulates Halogenated Organic Compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA), often restricting their disposal in landfills due to their persistence and potential to form toxic byproducts.[2][3][4]
Based on safety data for structurally similar compounds, we can infer the following hazard profile.
| Hazard Classification | Description | Supporting Data Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | [7][8] |
| Eye Damage/Irritation | Causes serious eye irritation. | [7][8] |
| Target Organ Toxicity | May cause respiratory irritation. | [8] |
| Regulatory Status | Classified as a Halogenated Organic Compound. | [9] |
This profile mandates that this compound be treated as a hazardous waste, subject to the stringent "cradle-to-grave" management regulations established by the EPA.[2]
Part 2: Regulatory Framework: The Roles of EPA and OSHA
Proper disposal is not merely a suggestion but a legal requirement governed by federal and state agencies.
-
Environmental Protection Agency (EPA): Under RCRA, the EPA establishes the framework for managing all hazardous waste.[10] For laboratories, this includes regulations on waste classification, accumulation, storage time, and disposal methods.[2][11] The presence of the bromine atom makes this compound a "halogenated organic waste," a critical distinction for segregation and disposal.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to establish a Chemical Hygiene Plan (CHP).[12][13] This plan must include procedures for safe handling and disposal of hazardous chemicals, ensuring that laboratory personnel are trained and protected.[12][14]
Part 3: Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. The rationale is to create a barrier against the compound's acute toxicity and irritant properties.[15]
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A standard laboratory coat.
-
Work Area: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[13]
Step 2: Waste Segregation at the Point of Generation
This is the most critical control point in the disposal process. Improper segregation can lead to dangerous chemical reactions and non-compliant, costly disposal.
-
Designate a "Halogenated Organic Waste" container. This container is exclusively for compounds containing fluorine, chlorine, bromine, or iodine.[9][16]
-
DO NOT mix this waste with non-halogenated solvents (like acetone, hexane, or ethyl acetate), acids, bases, or aqueous waste.[9][17] Mixing can cause violent reactions or render the entire waste stream untreatable by standard methods.[15]
The workflow for this critical decision-making process is visualized below.
Caption: Waste Disposal Decision Workflow.
Step 3: Containerization and Labeling
Proper containment and communication are vital for safety and compliance.
-
Container Selection: Use a chemically compatible container, typically a glass bottle or a high-density polyethylene (HDPE) carboy, with a secure, leak-proof screw cap.[10][11] The original product container is often a suitable choice if it is in good condition.[18]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[15] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." If in a solvent, list all components with percentages.[18]
-
Clear hazard identification (e.g., "Toxic," "Irritant").
-
Step 4: Management in the Satellite Accumulation Area (SAA)
The SAA is a designated location within the laboratory for the short-term storage of hazardous waste.[15][18]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[19]
-
Storage: Keep the waste container tightly closed except when adding waste.[16][18] Store it in a secondary containment bin to prevent spills.
-
Capacity Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[19] Once a container is full, it must be moved to the central storage area within three days.[18]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for waste up to the SAA; final disposal is a coordinated effort.
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department for waste pickup.
-
Waste Hauler: The EHS office will work with a licensed hazardous waste broker or hauler for transport and final disposal.[2][11]
-
Disposal Method: Due to its halogenated nature, this waste will almost certainly be disposed of via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[20] Landfill disposal is prohibited for this class of compound.[21]
Part 4: Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical.
-
For Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Carefully sweep the absorbed material into a designated bag or container.
-
Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
-
Clean the spill area with soap and water.
-
-
For Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's EHS or emergency response team from a safe location. Do not attempt to clean up a large spill yourself.
-
Conclusion
The proper disposal of this compound is a multi-step process that demands diligence and a firm understanding of the underlying chemical hazards and regulatory requirements. By adhering to the core principles of Characterize, Segregate, Contain, and Dispose through authorized channels, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and protect the broader ecosystem. This protocol serves as a foundational component of a robust Chemical Hygiene Plan, empowering scientists to innovate responsibly.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024, May 21). Daniels Health. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Best Practices for Laboratory Waste Management. (2023, September 17). ACTenviro. Retrieved from [Link]
-
Best Practices for Pharmaceutical Waste. (2016, May 25). Triumvirate Environmental. Retrieved from [Link]
-
Section 729.241 Aqueous Solutions of Halogenated Compounds. (n.d.). Illinois Pollution Control Board. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2024, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Proper Handling and Disposal of Laboratory Waste. (2017, July 14). JoVE. Retrieved from [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. (n.d.). California Code of Regulations. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
-
6-Bromo-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Millersville University. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA. Retrieved from [Link]
-
Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]
-
The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. epa.gov [epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. echemi.com [echemi.com]
- 6. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
- 14. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. acewaste.com.au [acewaste.com.au]
- 18. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 19. epa.gov [epa.gov]
- 20. actenviro.com [actenviro.com]
- 21. Section 729 [ilga.gov]
Navigating the Safe Handling of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: Understanding the Risks
6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline is a halogenated heterocyclic compound. Based on data from similar molecules, it is prudent to assume it may be harmful if swallowed, inhaled, or comes into contact with skin.[1] Compounds in this family can cause skin and serious eye irritation.[2][3][4] Due to the presence of a bromine atom, it is classified as a halogenated organic compound, which requires specific disposal procedures.[5] The toxicological properties have not been thoroughly investigated, underscoring the need for stringent adherence to safety protocols.[2]
Assumed Hazard Statements:
-
May cause respiratory irritation.[2]
Core Defense: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is fundamental to minimizing exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Primary Barrier: Hand and Body Protection
Direct contact with the skin is a primary route of exposure. Consequently, appropriate hand and body protection is non-negotiable.
-
Gloves: Chemical-resistant gloves are mandatory. Given the lack of specific permeation data, nitrile or neoprene gloves are recommended. For prolonged handling or in case of a spill, consider double-gloving.[7] Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contamination occurs.[8]
-
Laboratory Coat: A long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect against incidental skin contact.[7]
Ocular and Respiratory Safeguards
-
Eye Protection: Due to the risk of serious eye irritation, chemical safety goggles that provide a complete seal around the eyes are required.[7] Standard safety glasses with side shields do not offer sufficient protection from splashes or fine dust.[7]
-
Respiratory Protection: Handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to minimize inhalation risks.[2] If there is a potential for aerosolization or if work must be performed outside of a fume hood, a NIOSH-approved respirator is necessary. A half-mask or full-face respirator equipped with organic vapor and P100 (particulate) cartridges is recommended.[7][8]
A summary of the required PPE is provided in the table below.
| Body Part | Protection | Specifications | Standards |
| Hands | Chemical-resistant gloves | Nitrile or neoprene; consider double-gloving for extended tasks. | EN 374 |
| Eyes | Safety Goggles | Provides a complete seal around the eyes to protect from dust and splashes. | EN 166 (EU) or NIOSH (US) approved[8] |
| Body | Laboratory Coat | Long-sleeved and knee-length. | --- |
| Respiratory | NIOSH-approved Respirator | Required when handling outside a fume hood or if aerosolization is possible. | NIOSH or EN 14387[8] |
Operational Plan: Step-by-Step Protocols
Adherence to standardized procedures is critical for consistent safety. The following protocols outline the essential steps for handling this compound.
Donning and Doffing PPE
A systematic approach to putting on and removing PPE prevents cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator: If required, perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Lab Coat: Remove the lab coat by folding it inward and place it in a designated container for laundry or disposal.
-
Eye Protection: Remove goggles.
-
Respirator: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[2][3]
Emergency Spill Response
In the event of a spill, a prompt and organized response is crucial to mitigate exposure and prevent further contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[2]
-
Secure the Area: Close the doors to the affected area to prevent the spread of contaminants.[9]
-
Don Appropriate PPE: Before re-entering the area, don the appropriate PPE as outlined in Section 2, including respiratory protection.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[10][11]
-
Clean the Spill: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2][3] Avoid creating dust.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.[10]
Below is a workflow diagram for handling a chemical spill.
Caption: Workflow for a safe and effective chemical spill response.
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, this compound and any materials contaminated with it are classified as halogenated organic waste.[5] This waste stream must be segregated from non-halogenated waste to ensure proper disposal, typically through high-temperature incineration.[5][12]
Disposal Protocol:
-
Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."[10][13]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[10][14]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[6][3]
By integrating these safety measures into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Personal protective equipment for handling Quinoline, (1-methylethyl)-. Benchchem. 8
-
6-Bromo-2-methylquinoline - Safety Data Sheet. ChemicalBook. 2
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
-
Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline. Benchchem. 7
-
Hazardous Waste Segregation. Unknown Source. 5
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. 13
-
Organic Solvents. Cornell University Environmental Health and Safety.
-
Spill Control/Emergency Response. EHSO Manual 2025-2026. 9
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. 10
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. 11
-
SAFETY DATA SHEET - 6-Bromo-2-methylquinoline. Fisher Scientific. 3
-
6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029. PubChem.
-
6-Bromoquinoline - SAFETY DATA SHEET. Fisher Scientific. 4
-
SAFETY DATA SHEET - 6-Bromo-1,2,3,4-tetrahydroisoquinoline. Fisher Scientific. 15
-
6-Bromo-1,2,3,4-tetrahydroquinoline Safety Data Sheet. Echemi. 6
Sources
- 1. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. technopharmchem.com [technopharmchem.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
